Chromoionophore III
Description
Properties
IUPAC Name |
N,N-diethyl-5-(2-octyldecylimino)benzo[a]phenoxazin-9-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H55N3O/c1-5-9-11-13-15-17-21-30(22-18-16-14-12-10-6-2)29-39-35-28-37-38(33-24-20-19-23-32(33)35)40-34-26-25-31(27-36(34)42-37)41(7-3)8-4/h19-20,23-28,30H,5-18,21-22,29H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVAQSQRYBGWQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)CN=C1C=C2C(=NC3=C(O2)C=C(C=C3)N(CC)CC)C4=CC=CC=C41 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H55N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402894 | |
| Record name | Chromoionophore III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149683-18-1 | |
| Record name | Chromoionophore III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the mechanism of Chromoionophore III?
An In-Depth Technical Guide to the Mechanism of Chromoionophore III
As a Senior Application Scientist, this guide provides a detailed exploration of the core mechanism of this compound, a pivotal component in the field of optical chemical sensors. We will delve into the fundamental principles that govern its function, the practical application in sensor fabrication, and the quantitative metrics that define its performance. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding rooted in established scientific principles.
Core Principles of this compound
This compound, also known by its synonym ETH 5350, is a lipophilic (oil-soluble) pH-sensitive dye belonging to the Nile Blue family of benzo[a]phenoxazine compounds.[1][2][3] Its primary function is not to bind the target ion itself, but to act as an optical transducer within an ion-selective optode (or optrode).[1] It undergoes strong, reversible spectral changes in response to shifts in the local proton (H+) concentration.[1] This property allows it to visually signal the presence of a target ion through an indirect, competitive binding mechanism.
The utility of this compound is realized when it is incorporated into a hydrophobic sensing membrane. This membrane is a carefully formulated cocktail designed to selectively interact with ions in an aqueous sample.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 149683-18-1 | [4] |
| Molecular Formula | C₃₈H₅₅N₃O | [5] |
| Molecular Weight | 569.86 g/mol | [5] |
| Alternate Names | 9-(Diethylamino)-5-[(2-octyldecyl)imino]benzo[a]phenoxazine, ETH 5350 | [3] |
| Appearance | Solid | |
| Primary Function | Hydrophobic pH indicator / Optical transducer | [1][6] |
The Sensing Mechanism: A Competitive Exchange
The ingenuity of a this compound-based sensor lies in its reliance on a competitive displacement mechanism. The system is designed so that the target cation (e.g., Na⁺) and a proton (H⁺) compete for interaction with components within the sensor membrane. This process involves a delicate equilibrium between the sample and the membrane phase.
Key Components of the Optode Membrane:
-
Polymer Matrix: A hydrophobic polymer, typically poly(vinyl chloride) (PVC), which provides a stable, flexible scaffold for the other components.
-
Plasticizer: An organic solvent, such as bis(2-ethylhexyl) sebacate (DOS), that dissolves the active components and ensures they have sufficient mobility within the PVC matrix.[7]
-
Ionophore: A neutral ligand that acts as a highly selective molecular recognition element, reversibly binding the specific target ion.[8] For example, Valinomycin is a classic ionophore for potassium (K⁺), while others like Sodium Ionophore V are used for sodium (Na⁺).[9]
-
Chromoionophore (The Reporter): this compound, which is protonated in the absence of the target ion.
-
Ionic Sites (Optional but common): A lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate) can be added to establish well-defined ion-exchange properties within the membrane.
Step-by-Step Mechanism:
-
Initial State (Protonation): In the absence of the target analyte, the this compound molecule (C) is protonated by drawing a proton from the aqueous sample, existing as CH⁺. This protonated form has a distinct absorption spectrum (a specific color).
-
Analyte Recognition: When the membrane is exposed to a sample containing the target cation (M⁺), the selective ionophore (I) at the membrane-sample interface binds the cation, forming a charged complex [M⁺-I].
-
Charge-Balancing Exchange: For the positively charged [M⁺-I] complex to enter the hydrophobic membrane, another positive charge must be expelled to maintain overall charge neutrality. The most readily available mobile positive charge is the proton on the chromoionophore.
-
Optical Signal (Deprotonation): The protonated chromoionophore (CH⁺) releases its proton back into the aqueous sample, returning to its neutral, deprotonated state (C). This deprotonation alters the molecule's electronic conjugation, causing a measurable shift in its absorbance or fluorescence spectrum.
This entire process can be summarized by the following equilibrium:
CH⁺ (membrane) + M⁺ (sample) + I (membrane) ⇌ C (membrane) + [M⁺-I] (membrane) + H⁺ (sample)
The extent of this reaction, and thus the magnitude of the color change, is directly proportional to the concentration of the target ion (M⁺) in the sample.
Caption: Competitive exchange mechanism in a this compound-based optode.
Experimental Protocol: Fabrication and Validation of a Sodium-Selective Optode
This section provides a validated methodology for creating and testing a sodium-selective optical sensor. Such a sensor could be used to determine sodium concentrations in pH-buffered samples like human blood plasma.[9][10]
Materials and Reagents
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Bis(2-ethylhexyl) sebacate (DOS)
-
This compound (ETH 5350)
-
Sodium Ionophore V
-
Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)
-
Tetrahydrofuran (THF), inhibitor-free
-
Glass slides or transparent support material
-
Sodium chloride (NaCl) standard solutions
-
pH 7.4 buffer (e.g., TRIS-HCl)
Experimental Workflow
Caption: Workflow for fabrication and characterization of an ion-selective optode.
Step-by-Step Methodology
-
Prepare the Membrane Cocktail: Weigh and dissolve the membrane components in THF to achieve a final concentration of approximately 100 mg of total components per 1 mL of THF. A typical component ratio (w/w) is:
-
DOS: ~65%
-
PVC: ~33%
-
Sodium Ionophore V: ~1%
-
This compound: ~0.5%
-
KTpClPB: ~0.5%
-
-
Homogenize: Ensure all components are fully dissolved by vortexing the mixture to create a homogenous, slightly viscous "cocktail."
-
Fabricate the Membrane:
-
Place a clean glass slide on a level surface.
-
Pipette a defined volume of the cocktail onto the slide.
-
Use a knife-coater or the edge of another slide to spread the cocktail into a thin, uniform film.
-
Allow the THF to evaporate completely, typically for 12-24 hours at room temperature. The result is a transparent, rubbery film.
-
-
Characterize the Sensor:
-
Mount the slide in a spectrophotometer.
-
Condition the membrane by exposing it to the pH 7.4 buffer for 30 minutes.
-
Measure the absorbance spectrum of the membrane in buffer solutions containing increasing concentrations of NaCl (e.g., 10 mM to 200 mM). Allow the signal to stabilize at each concentration before recording.
-
Plot the change in absorbance at the peak wavelength of the deprotonated chromoionophore against the logarithm of the sodium ion concentration.
-
Self-Validation and Trustworthiness
The integrity of this protocol is validated through several key checks:
-
Selectivity: The sensor's response to sodium should be significantly greater than its response to other physiologically relevant cations like K⁺, Ca²⁺, and Mg²⁺.
-
Reversibility: The sensor should return to its baseline absorbance when a high-concentration sodium solution is replaced with the initial buffer.
-
Control Membrane: A membrane fabricated without the sodium ionophore should exhibit a negligible response to changes in sodium concentration, confirming that the ionophore is the source of the selectivity.
Performance Characteristics
The resulting sensor can be characterized by several metrics, which are crucial for assessing its suitability for a given application.
Table 2: Typical Performance Data for a this compound-based Optode
| Parameter | Typical Value | Description |
| Dynamic Range | 1 mM - 200 mM (for Na⁺) | The concentration range over which the sensor provides a predictable response. |
| Response Time (t₉₅) | 1-3 minutes | The time required to reach 95% of the final stable signal. |
| pH Dependence | Optimal within a specific range (e.g., pH 6-8) | The sensor relies on H⁺ exchange, so its response is inherently pH-dependent. |
| Reversibility | High | The sensing reaction is an equilibrium, allowing for continuous monitoring. |
| Lifetime | Days to weeks | Depends on component leaching and photobleaching of the dye. |
References
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Blue Tiger Scientific. this compound for Colorimetric Ion Detection. [Link]
-
MySkinRecipes. this compound. [Link]
-
ResearchGate. The response of the Nile Blue chromoionophore towards the changes of pH measured at 550 nm. [Link]
-
Chemsrc. this compound | CAS#:149683-18-1. [Link]
-
Scientific Laboratory Supplies. this compound, Selectoph | 27088-10MG-F. [Link]
-
ACS Publications. Ionophore-Based SERS Nanosensors for Selective Electrolyte Detection and Intracellular Mapping | Analytical Chemistry. [Link]
-
ResearchGate. Nile Blue-Based Nanosized pH Sensors for Simultaneous Far-Red and Near-Infrared Live Bioimaging. [Link]
-
National Institutes of Health. Polymeric Optical Sensors for Selective and Sensitive Nitrite Detection Using Cobalt(III) Corrole and Rh(III) Porphyrin as Ionophores. [Link]
-
PubMed. Nile Blue-based nanosized pH sensors for simultaneous far-red and near-infrared live bioimaging. [Link]
-
Cenmed Enterprises. this compound. [Link]
-
PubMed. Quantitive binding constants of H(+)-selective chromoionophores and anion ionophores in solvent polymeric sensing membranes. [Link]
-
Semantic Scholar. Nile Blue-Based Nanosized pH Sensors for Simultaneous Far-Red and Near-Infrared Live Bioimaging. [Link]
-
MDPI. Ionophore-Based Electrochemical Sensors for Metal Ion Detection: Materials, Designs and Applications. [Link]
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- 9. cenmed.com [cenmed.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
A Technical Guide to the Principle of Operation of Chromoionophore III for Advanced Sensing Applications
This guide provides an in-depth exploration of the operational principles of Chromoionophore III (ETH 5350), a sophisticated lipophilic pH indicator. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core mechanisms that enable this compound to function as a highly effective optical transducer in ion-selective sensors. We will delve into the underlying chemical equilibria, provide actionable experimental protocols, and present key performance data to empower users in the design and implementation of robust ion-selective optodes.
Foundational Principles: The Role of Chromoionophores in Optical Sensing
Ion-selective optodes (ISOs) are a class of chemical sensors that translate the activity of a specific ion into a measurable optical signal, such as a change in absorbance or fluorescence.[1][2] Unlike ion-selective electrodes (ISEs) that produce a potentiometric response, optodes offer advantages such as freedom from electrical interference and the potential for miniaturization and remote sensing.[3]
The core of many cation-selective optodes is a carefully formulated polymeric membrane that houses two key components: a highly selective ionophore and a pH-sensitive chromoionophore (also referred to as a lipophilic pH indicator).[2][4] The ionophore is a ligand designed to selectively bind the target analyte ion, while the chromoionophore acts as the optical reporter, changing its spectral properties in response to changes in proton concentration within the membrane.[2][5]
The Core Mechanism of this compound: An Ion-Exchange Equilibrium
This compound is a lipophilic derivative of Nile Blue, a class of dyes known for their pronounced changes in optical properties with protonation state.[6] Its operation within an ion-selective membrane is predicated on a competitive ion-exchange mechanism. In essence, the chromoionophore acts as a proton reservoir. The selective binding of a target cation by the ionophore within the hydrophobic membrane phase necessitates the expulsion of an equivalent charge to maintain electroneutrality. This is achieved through the release of a proton from the protonated chromoionophore.[4][5]
The fundamental equilibrium at the heart of a this compound-based optode for a monovalent cation (M⁺) can be represented as follows:
M⁺(aq) + L(org) + CH⁺(org) ⇌ [ML]⁺(org) + H⁺(aq)
Where:
-
M⁺(aq) is the target analyte cation in the aqueous sample.
-
L(org) is the neutral, selective ionophore within the organic membrane phase.
-
CH⁺(org) is the protonated, colored form of this compound in the membrane.
-
[ML]⁺(org) is the complex formed between the ionophore and the target cation in the membrane.
-
H⁺(aq) is the proton released into the aqueous phase.
An increase in the concentration of the target cation (M⁺) in the sample drives the equilibrium to the right. This leads to the deprotonation of this compound (CH⁺) to its neutral, differently colored form (C). The degree of this color change is directly proportional to the concentration of the target analyte.[2] This reversible process allows for the continuous monitoring of ion concentrations.[6]
Caption: Ion-exchange mechanism in a this compound-based optode.
Quantitative Performance Characteristics
The analytical performance of an optode based on this compound is dictated by the interplay of the components within the membrane. Key parameters include the pKa of the chromoionophore and the spectral properties of its protonated and deprotonated forms.
Table 1: Key Properties of this compound
| Property | Value | Notes |
| Chemical Name | 9-(Diethylamino)-5-[(2-octyldecyl)imino]benzo[a]phenoxazine | Also known as ETH 5350. |
| Molecular Formula | C₃₈H₅₅N₃O | [7] |
| Molecular Weight | 569.86 g/mol | [7] |
| pKa | ~12.0 (in methanol) | The apparent pKa within a PVC membrane will be influenced by the plasticizer and other components.[6] |
| Excitation λ (Deprotonated) | ~586 nm | [5] |
| Emission λ (Deprotonated) | ~670 nm | [5] |
| Excitation λ (Protonated) | ~469 nm | [5] |
| Emission λ (Protonated) | ~590 nm | [5] |
Note: Spectral properties can vary depending on the specific membrane composition and measurement conditions.
Experimental Protocol: Fabrication of a Potassium-Selective Optode Membrane
This section provides a detailed, self-validating protocol for the preparation of a potassium-selective optode membrane using this compound and the highly selective potassium ionophore, Valinomycin.
Materials and Reagents
-
High molecular weight Poly(vinyl chloride) (PVC)
-
Plasticizer: Bis(2-ethylhexyl) sebacate (DOS)
-
This compound (ETH 5350)
-
Potassium Ionophore I (Valinomycin)
-
Potassium tetrakis(4-chlorophenyl)borate (K-TCPB) as a lipophilic additive
-
Tetrahydrofuran (THF), freshly distilled
Preparation of the Membrane Cocktail
-
Component Weighing: Accurately weigh the following components to prepare a total of ~200 mg of membrane cocktail:
-
PVC: ~66 mg (33% w/w)
-
DOS: ~132 mg (66% w/w)
-
Valinomycin: ~1 mg (~3 mmol/kg)
-
This compound: ~1 mg (~1 mmol/kg)
-
K-TCPB: ~0.5 mg (~0.5 mmol/kg)
-
-
Dissolution: Transfer all weighed components into a clean glass vial. Add approximately 1.5 mL of THF.
-
Homogenization: Tightly cap the vial and agitate using a vortex mixer or shaker until all components are fully dissolved, resulting in a homogenous, colored solution. This may take several hours.
Membrane Casting
-
Substrate Preparation: Prepare clean glass slides as substrates for membrane casting.
-
Casting: Using a micropipette, carefully deposit a defined volume (e.g., 150 µL) of the membrane cocktail onto the center of a glass slide.
-
Solvent Evaporation: Place the slide on a level surface in a dust-free environment and allow the THF to evaporate slowly over 24 hours. A transparent, flexible, colored membrane will form.
-
Conditioning: Prior to use, condition the optode membrane by immersing it in a solution of 0.1 M KCl for at least 4 hours.
Sources
- 1. Frontiers | Innovations in ion-selective optodes: a comprehensive exploration of modern designs and nanomaterial integration [frontiersin.org]
- 2. Perspective on fluorescence cell imaging with ionophore-based ion-selective nano-optodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Recent improvements to the selectivity of extraction-based optical ion sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. annualreviews.org [annualreviews.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. This compound [myskinrecipes.com]
A Deep Dive into the Synthesis and Derivatization of Chromoionophore III (ETH 5350): A Technical Guide for Chemical Sensor Development
For researchers, analytical chemists, and professionals in drug development, the precise measurement of ion concentrations is a critical endeavor. Optical chemical sensors, or optodes, offer a powerful platform for such measurements, and at the heart of many of these systems lies a crucial component: the chromoionophore. This in-depth technical guide focuses on Chromoionophore III (also known as ETH 5350), a highly effective lipophilic pH indicator that forms the basis of numerous ion-selective optical sensors.
This document provides a comprehensive overview of the synthesis of the core benzo[a]phenoxazine structure, a detailed, step-by-step protocol for the synthesis of this compound, and an exploration of the synthesis of its derivatives. The guide is designed to not only provide procedural details but also to offer insights into the chemical principles and experimental considerations that underpin these synthetic routes, empowering researchers to confidently produce and innovate upon this vital sensor component.
The Benzo[a]phenoxazine Core: A Foundation for Optical Sensing
This compound belongs to the family of benzo[a]phenoxazine dyes, which are structurally related to the well-known fluorescent dye Nile Blue. These compounds are characterized by their extensive conjugated π-electron systems, which are responsible for their strong absorption and fluorescence in the visible and near-infrared regions of the spectrum. The core of their utility in optical sensing lies in their pH-dependent spectral properties; protonation and deprotonation of the molecule alter the electronic structure, leading to distinct and measurable changes in their absorption and emission spectra.
The general synthesis of the 9-(dialkylamino)-5-imino-benzo[a]phenoxazine core, the foundational structure of this compound, is a multi-step process that leverages classic condensation reactions. A common and effective strategy involves the acid-catalyzed condensation of a 5-(dialkylamino)-2-nitrosophenol with a suitable naphthylamine derivative.
Synthesis of Key Precursors
The successful synthesis of the benzo[a]phenoxazine core hinges on the preparation of two key precursors: a substituted nitrosophenol and a naphthylamine derivative.
1.1.1. Preparation of 5-(diethylamino)-2-nitrosophenol
The synthesis of this crucial precursor begins with the nitrosation of 3-(diethylamino)phenol. This reaction is typically carried out in an acidic aqueous medium at low temperatures to ensure the stability of the nitroso product.
Experimental Protocol: Synthesis of 5-(diethylamino)-2-nitrosophenol
-
Dissolution: Dissolve 3-(diethylamino)phenol in a dilute solution of hydrochloric acid, cooled in an ice bath to 0-5 °C.
-
Nitrosation: Slowly add a chilled aqueous solution of sodium nitrite dropwise to the stirred solution of 3-(diethylamino)phenol hydrochloride. Maintain the temperature below 5 °C throughout the addition.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The formation of the deep green nitroso compound indicates the progression of the reaction.
-
Isolation: Once the reaction is complete, the product can be isolated by filtration. The crude product is then washed with cold water to remove any unreacted starting materials and inorganic salts.
-
Purification: The crude 5-(diethylamino)-2-nitrosophenol can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure product.
Causality Behind Experimental Choices:
-
Low Temperature: The nitrosation reaction is exothermic, and the resulting nitroso compounds can be unstable at higher temperatures. Maintaining a low temperature is crucial to prevent decomposition and side reactions.
-
Acidic Medium: The presence of acid is necessary to generate nitrous acid (HNO₂) in situ from sodium nitrite, which is the active nitrosating agent.
1.1.2. N-Alkylation of 1-Naphthylamine (if required for derivatives)
For the synthesis of certain derivatives of the benzo[a]phenoxazine core, a substituted naphthylamine may be required. Standard N-alkylation procedures can be employed to introduce various alkyl groups onto the nitrogen atom of 1-naphthylamine.
Condensation to Form the Benzo[a]phenoxazine Core
The final step in the synthesis of the core structure is the acid-catalyzed condensation of 5-(diethylamino)-2-nitrosophenol with 1-naphthylamine. This reaction forms the tricyclic benzo[a]phenoxazine ring system.
Experimental Protocol: Synthesis of 9-(diethylamino)-5-imino-5H-benzo[a]phenoxazine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 5-(diethylamino)-2-nitrosophenol and 1-naphthylamine.
-
Solvent and Catalyst: Add a suitable high-boiling solvent, such as ethanol or acetic acid, to the flask. Acetic acid can also serve as the catalyst.
-
Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for several hours. The reaction can be monitored by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling. The crude product can be collected by filtration.
-
Purification: The crude product is then purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 9-(diethylamino)-5-imino-5H-benzo[a]phenoxazine.
Causality Behind Experimental Choices:
-
Acid Catalyst: The acid protonates the nitroso group, making it a better electrophile for the subsequent nucleophilic attack by the naphthylamine.
-
Reflux Conditions: The condensation reaction requires elevated temperatures to proceed at a reasonable rate.
Caption: General synthesis of the benzo[a]phenoxazine core.
Synthesis of this compound (ETH 5350)
This compound is distinguished by the presence of a bulky, lipophilic 2-octyldecylamino group at the 5-position of the benzo[a]phenoxazine core. This substituent is crucial for its high lipophilicity, ensuring its retention in the organic membrane phase of an optical sensor. The synthesis of this compound can be achieved through the direct condensation of 5-(diethylamino)-2-nitrosophenol with N-(2-octyldecyl)-1-naphthylamine.
Synthesis of N-(2-octyldecyl)-1-naphthylamine
The synthesis of this key intermediate is achieved through the reductive amination of 1-naphthylamine with 2-octyldecanal.
Experimental Protocol: Synthesis of N-(2-octyldecyl)-1-naphthylamine
-
Imine Formation: In a suitable solvent such as methanol or ethanol, combine 1-naphthylamine and 2-octyldecanal in equimolar amounts. The mixture is stirred at room temperature to form the corresponding imine.
-
Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise to the reaction mixture. The reaction is typically stirred at room temperature for several hours.
-
Work-up: The reaction is quenched by the addition of water. The product is then extracted with an organic solvent like diethyl ether or ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure N-(2-octyldecyl)-1-naphthylamine.
Final Condensation to Yield this compound
With the N-substituted naphthylamine in hand, the final condensation step can be performed to yield this compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 5-(diethylamino)-2-nitrosophenol and N-(2-octyldecyl)-1-naphthylamine in a high-boiling solvent such as ethanol or n-butanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.
-
Reflux: Heat the reaction mixture to reflux for an extended period, typically 12-24 hours, while monitoring the reaction progress by TLC.
-
Isolation and Purification: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent and washed with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove any remaining acid. The organic layer is dried, and the solvent is evaporated. The crude this compound is then purified by column chromatography on silica gel to afford the final product as a deep blue solid.
Caption: Synthesis of this compound (ETH 5350).
Synthesis of this compound Derivatives
The modular nature of the synthesis of this compound allows for the preparation of a wide range of derivatives with tailored properties. Modifications can be introduced at two primary locations: the 9-(dialkylamino) group and the 5-imino substituent. These modifications can be used to fine-tune the chromoionophore's lipophilicity, pKa, and spectral properties.
Derivatives with Modified 9-Alkylamino Groups
By starting with different 3-(dialkylamino)phenols, the alkyl groups on the nitrogen at the 9-position can be varied. For example, using 3-(dibutylamino)phenol would lead to a derivative with two butyl groups instead of ethyl groups, potentially increasing its lipophilicity.
Derivatives with Modified 5-Imino Substituents
A wide variety of primary amines can be used in the reductive amination step with 1-naphthylamine to introduce different substituents at the 5-imino position. This allows for the systematic investigation of how the steric and electronic properties of this substituent affect the sensor's performance. For instance, using a primary amine with a shorter alkyl chain would result in a less lipophilic derivative, while incorporating functional groups such as esters or ethers could introduce new properties.
General Workflow for Derivative Synthesis:
An In-Depth Technical Guide to ETH 5350: A pH-Sensitive Chromoionophore for Advanced Research and Drug Development
This guide provides a comprehensive technical overview of ETH 5350, a lipophilic pH-sensitive chromoionophore, designed for researchers, scientists, and drug development professionals. Moving beyond a simple datasheet, this document delves into the core working principles, practical application methodologies, and the nuanced scientific rationale behind its use in sophisticated experimental setups.
Introduction: The Critical Role of pH in Biological Systems and the Utility of ETH 5350
The precise regulation of pH is fundamental to a vast array of biological processes, from enzymatic activity and protein stability to cellular signaling and drug efficacy.[1][2][3] Consequently, the ability to accurately measure pH in various, often complex, biological and chemical environments is paramount for research and development. While numerous pH-sensitive dyes exist, ETH 5350 (also known as Chromoionophore III) offers a distinct set of properties that make it particularly well-suited for specific applications, notably in the fabrication of optical sensors (optodes).[4]
ETH 5350, with the chemical name 9-(Diethylamino)-5-[(2-octyldecyl)imino]benzo[a]phenoxazine, is a member of the benzo[a]phenoxazine dye family, which are known for their interesting photophysical properties.[5][6] Its lipophilic nature, conferred by the 2-octyldecyl chain, allows for its stable incorporation into hydrophobic matrices such as polymer membranes, a key feature for the development of robust optical sensors.
Core Working Principle: A Ratiometric Fluorescent Response to pH Changes
The primary advantage of ETH 5350 lies in its ratiometric fluorescent properties . Unlike simple intensity-based probes where the fluorescence intensity at a single wavelength changes with pH, ratiometric dyes exhibit a shift in their fluorescence spectrum in response to pH changes.[7][8][9] This means that the ratio of fluorescence intensities at two different emission wavelengths can be used to determine the pH. This approach offers significantly higher accuracy and reliability as it is inherently self-referencing, minimizing the impact of variables such as dye concentration, photobleaching, and light source fluctuations.[7][8]
The Chemical Mechanism of pH Sensing
The pH-sensing capability of ETH 5350 is centered on the protonation and deprotonation of its imino group (-N=) . The lone pair of electrons on the imino nitrogen can accept a proton (H⁺) under acidic conditions, forming a positively charged species. This seemingly simple chemical event induces a significant change in the electronic structure of the conjugated π-system of the benzo[a]phenoxazine core.
This alteration in electron distribution directly impacts the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO), leading to a predictable shift in its fluorescence emission spectrum. The deprotonated (basic) form and the protonated (acidic) form of ETH 5350 possess distinct emission maxima, allowing for their simultaneous detection and ratiometric analysis. While the exact protonation site is inferred from the chemical structure, detailed spectroscopic studies on analogous Nile Blue derivatives support the role of the imino group in pH sensing.
Spectral Properties and the Ratiometric Advantage
The ratiometric nature of ETH 5350 is visualized by observing its fluorescence emission spectrum at different pH values. While specific peak positions can be influenced by the solvent environment, a general representation of the ratiometric shift is as follows:
-
Deprotonated Form (Higher pH): Exhibits a characteristic fluorescence emission maximum at a specific wavelength.
-
Protonated Form (Lower pH): Shows a decrease in the emission intensity of the deprotonated form and a concurrent increase in a new emission band at a different, typically shorter, wavelength.
By exciting the dye at a wavelength that excites both forms (or at an isosbestic point in the absorption spectrum, if one exists) and measuring the emission intensity at the two distinct peaks, a ratio can be calculated. This ratio is then correlated with the pH of the sample through a calibration curve.
Quantitative Performance Characteristics
For any analytical tool, a thorough understanding of its performance metrics is essential for designing robust experiments and interpreting data correctly.
Acidity Constant (pKa)
The pKa is a critical parameter that defines the pH range over which a dye is most sensitive. It is the pH at which the concentrations of the protonated and deprotonated forms are equal. For ETH 5350, it is crucial to recognize that its apparent pKa is highly dependent on the surrounding microenvironment .
A key study measured the pKa of ETH 5350 in different plasticized poly(vinyl chloride) (PVC) membranes, which are commonly used in optode fabrication. The results demonstrated a significant shift in pKa depending on the plasticizer used:
| Plasticizer | Apparent pKa |
| Bis(2-ethylhexyl)sebacate (DOS) | Lower pKa (more acidic range) |
| o-Nitrophenyloctylether (NPOE) | Higher pKa (more basic range) |
Data adapted from a study on the binding constants of H(+)-selective chromoionophores.[4]
This environmental sensitivity underscores the necessity of in-situ calibration for any specific application. The lipophilicity of the surrounding medium will influence the proton affinity of the imino group, thereby altering the pKa.
Photostability and Quantum Yield
Experimental Protocols: A Self-Validating System
The following provides a generalized framework for the use of ETH 5350 in solution-based pH measurements. It is intended as a starting point, and optimization for specific applications is highly encouraged.
Materials and Reagents
-
ETH 5350 (this compound)
-
High-purity organic solvent for stock solution (e.g., ethanol, DMSO)
-
Aqueous buffers of known pH values covering the expected measurement range
-
Spectrofluorometer with dual emission wavelength detection capabilities
Step-by-Step Methodology
-
Preparation of ETH 5350 Stock Solution:
-
Due to its lipophilic nature, dissolve ETH 5350 in a suitable organic solvent to prepare a concentrated stock solution (e.g., 1 mM in ethanol). Store the stock solution in the dark at 4°C or as recommended by the supplier.
-
-
Preparation of Working Solutions and Calibration Standards:
-
Prepare a series of aqueous buffers with precisely known pH values that bracket the expected pH of your samples.
-
Add a small, consistent volume of the ETH 5350 stock solution to each buffer to achieve the desired final concentration. The optimal working concentration should be determined empirically but is typically in the low micromolar range. Ensure the final concentration of the organic solvent from the stock solution is minimal and consistent across all samples to avoid solvent-induced spectral shifts.
-
-
Spectral Characterization (Optional but Recommended):
-
For a new experimental setup, it is advisable to record the full emission spectra of ETH 5350 in buffers of very low and very high pH to determine the emission maxima of the fully protonated and deprotonated forms, respectively. This will inform the optimal wavelengths for ratiometric measurement.
-
-
Calibration Curve Generation:
-
Using a spectrofluorometer, excite the calibration standards at a fixed wavelength.
-
Measure the fluorescence intensity at the two emission maxima determined in the previous step (let's denote them as λ₁ and λ₂).
-
Calculate the ratio of the intensities (e.g., I(λ₁)/I(λ₂)) for each calibration buffer.
-
Plot the intensity ratio as a function of pH. The resulting data should fit a sigmoidal curve. This is your calibration curve.
-
-
Sample Measurement:
-
Prepare your unknown samples in the same manner as the calibration standards, ensuring the final concentration of ETH 5350 is the same.
-
Measure the fluorescence intensities at λ₁ and λ₂.
-
Calculate the intensity ratio and determine the pH of your sample by interpolating from the calibration curve.
-
Experimental Workflow Diagram
Caption: Experimental workflow for pH measurement using ETH 5350.
Applications in Research and Drug Development
The unique characteristics of ETH 5350 lend themselves to a variety of specialized applications where traditional pH electrodes are not feasible.
Development of Ion-Selective Optodes
The most prominent application of ETH 5350 is in the fabrication of ion-selective optodes. In this context, ETH 5350 is incorporated into a plasticized polymer membrane along with an ionophore (a molecule that selectively binds a specific ion) and an ion-exchanger. The principle relies on the co-extraction of the target ion and a proton into the membrane, which alters the internal pH of the membrane. ETH 5350 then reports this change in internal pH, which is stoichiometrically related to the concentration of the target ion in the sample. This principle has been successfully applied to the measurement of ions such as sodium and ammonium in biological fluids.[11][12]
Potential in High-Throughput Screening (HTS)
In drug discovery, high-throughput screening (HTS) is employed to rapidly test large libraries of chemical compounds for their effects on biological targets.[13][14][15] Assays that involve pH changes, such as those monitoring enzyme activity that consumes or produces protons, could potentially be adapted for use with pH-sensitive dyes like ETH 5350 in a microplate format. Its ratiometric nature would be particularly advantageous in HTS to minimize false positives and negatives arising from variations in compound concentration or optical path length in the microplate wells.
Intracellular pH Sensing: Considerations and Limitations
While ETH 5350's lipophilicity allows it to be incorporated into membranes, its use for direct quantitative imaging of intracellular pH in living cells is not its primary application and presents challenges. The dye would likely partition into various cellular membranes, and its fluorescence signal would be an aggregate from multiple compartments with potentially different pH values and polarities, complicating data interpretation. For cytosolic pH measurements, hydrophilic, targeted fluorescent protein sensors or other small molecule dyes are often preferred.[1][2][3][16][17]
Conclusion: A Specialized Tool for Demanding Applications
ETH 5350 is a powerful and versatile pH-sensitive chromoionophore with a distinct set of advantages, primarily its ratiometric fluorescence and lipophilicity. Its working principle, based on the protonation of an imino group leading to a spectral shift, allows for robust and reliable pH measurements. While its application for direct intracellular pH imaging is limited, its utility in the development of optical sensors for various ions is well-established. For researchers and drug development professionals working on assays where pH is a critical parameter, particularly in non-aqueous or membrane-based systems, ETH 5350 represents a valuable tool in their analytical arsenal. A thorough understanding of its properties and a commitment to careful, in-situ calibration are key to leveraging its full potential.
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Loiselle, F. B., & Casey, J. R. (2010). Measurement of Intracellular pH. Methods in Molecular Biology, 637, 311–331. [Link]
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Kalinichev, A., et al. (2018). Ion-Selective Optical Sensors: A New Look at Well-Established Techniques of Signal Acquisition. Sensors, 18(12), 4421. [Link]
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MDPI. (2022). Genetically Encoded Ratiometric pH Sensors for the Measurement of Intra- and Extracellular pH and Internalization Rates. Biosensors, 12(5), 271. [Link]
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RSC Publishing. (2013). A pH sensitive ratiometric fluorophore and its application for monitoring the intracellular and extracellular pHs simultaneously. Journal of Materials Chemistry B, 1(5), 661-667. [Link]
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Peper, S., et al. (2003). Quantitive binding constants of H(+)-selective chromoionophores and anion ionophores in solvent polymeric sensing membranes. Analytica Chimica Acta, 500(1-2), 127-136. [Link]
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Jaworska, A., et al. (2021). Intracellular pH - Advantages and pitfalls of surface-enhanced Raman scattering and fluorescence microscopy - A review. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 251, 119410. [Link]
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Klimant, I., & Wolfbeis, O. S. (1995). Highly Photostable Near-Infrared Fluorescent pH Indicators and Sensors Based on BF2-Chelated Tetraarylazadipyrromethene Dyes. Analytical Chemistry, 67(18), 3160-3166. [Link]
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Overgaard, M. H., et al. (2008). Determination of protonation states of iminosugar–enzyme complexes using photoinduced electron transfer. Organic & Biomolecular Chemistry, 6(11), 1956-1964. [Link]
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Hudson, Z. M., et al. (2021). Polymer Dots with Enhanced Photostability, Quantum Yield, and Two-Photon Cross-Section using Structurally Constrained Deep-Blue Fluorophores. Journal of the American Chemical Society, 143(41), 16976-16992. [Link]
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Hudson, Z. M., et al. (2021). Polymer Dots with Enhanced Photostability, Quantum Yield, and Two-Photon Cross-Section using Structurally Constrained Deep-Blue Fluorophores. Bioproducts Institute - The University of British Columbia. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Fluorinated 7-Diethylaminophenoxazin-3-ones and 9-Diethylamino-5H-benzo[a]phenoxazine-5-ones. Retrieved from [Link]
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An In-Depth Technical Guide to the Spectroscopic Properties of Chromoionophore III (ETH 5350)
This guide provides a comprehensive technical overview of Chromoionophore III (ETH 5350), a critical component in the development of optical chemical sensors. Tailored for researchers, analytical scientists, and professionals in drug development, this document delves into the core spectroscopic principles, operational mechanisms, and practical methodologies that underpin its application. We will explore the causality behind its unique optical responses and provide validated protocols for its characterization and use.
Introduction: The Role of this compound in Optical Sensing
This compound, also known by its ETH designation ETH 5350, is a highly lipophilic, synthetic dye belonging to the Nile Blue family.[1][2] Its primary utility lies in its function as a hydrogen ion (H⁺) selective chromoionophore, or more simply, a pH indicator designed to operate within a hydrophobic environment such as a polymer membrane.[3][4] Unlike traditional aqueous pH indicators, this compound is engineered for integration into ion-selective optodes (ISOs)—optical sensors that translate the activity of a specific ion into a measurable light-based signal (colorimetric or fluorescent).[4][5]
The fundamental innovation of using a pH-sensitive transducer like this compound is that it circumvents the need to design a unique, selective color-changing molecule for every single ion of interest.[4] Instead, it acts as a universal reporter, detecting the localized pH change induced by a separate, highly selective ion-binding molecule (an ionophore) housed within the same sensing matrix.[3][6] This elegant ion-exchange mechanism forms the basis of a versatile and powerful platform for sensing a wide array of ions in fields ranging from clinical diagnostics to environmental monitoring.[7]
Core Chemical and Physical Identity
A precise understanding of a molecule's identity is the foundation of reproducible science. This compound is a complex organic molecule whose structure is optimized for lipophilicity and pH-dependent spectral activity.
| Property | Value | Reference(s) |
| Systematic Name | 9-(Diethylamino)-5-[(2-octyldecyl)imino]benzo[a]phenoxazine | [8][9][10] |
| Common Synonyms | This compound, ETH 5350 | [8][9][10] |
| CAS Number | 149683-18-1 | [8][10] |
| Molecular Formula | C₃₈H₅₅N₃O | [8] |
| Molecular Weight | 569.86 g/mol | [8] |
| Form | Solid | N/A |
The Spectroscopic Principle: Protonation-Dependent Optical Response
The entire functionality of this compound hinges on the reversible protonation of a nitrogen atom within its imino group. This event induces a significant rearrangement of the molecule's delocalized π-electron system, which in turn alters how it interacts with light.
-
Deprotonated (Basic) Form (L): In a neutral or basic microenvironment, the chromoionophore exists in its neutral, deprotonated state. This form is characterized by a specific absorption and fluorescence profile.
-
Protonated (Acidic) Form (HL⁺): When the local concentration of H⁺ increases, the imino nitrogen becomes protonated. This charged form, HL⁺, exhibits distinctly different absorption and fluorescence spectra compared to the neutral form.
This reversible equilibrium (L + H⁺ ⇌ HL⁺) is the core of the sensing mechanism. By measuring the ratio of the two forms spectroscopically, one can precisely determine the local pH within the sensor's membrane matrix.
Absorbance and Fluorescence Characteristics
This compound offers the flexibility of being used in either absorbance/reflectance or fluorescence modes, with the latter often providing enhanced sensitivity.
Absorbance Spectroscopy
The protonation of this compound leads to a dramatic color change, which can be quantified using a spectrophotometer. The acidic (protonated) form appears blue, while the basic (deprotonated) form is more purple/red.[2][8] This allows for ratiometric measurements, which are inherently more robust as they are less susceptible to fluctuations in light source intensity, detector sensitivity, or total dye concentration.
Fluorescence Spectroscopy
The molecule is also a ratiometric fluorescent indicator, a property that is particularly valuable for high-sensitivity applications and cellular imaging.[3] The change in protonation state alters the energy levels of the electronic orbitals, leading to shifts in both the excitation and emission spectra. A key study demonstrated that upon excitation at 469 nm and 586 nm, the ratio of fluorescence emission at two different wavelengths (e.g., 574 nm and 675 nm) changes systematically with pH.[3] This ratiometric fluorescent response provides a reliable and sensitive signaling mechanism.[3]
| Parameter | Protonated Form (HL⁺) | Deprotonated Form (L) | Reference(s) |
| Appearance | Blue | Purple/Red | [2][8] |
| Absorbance λ_max_ | ~505 nm (Reflectance) | ~580 nm (Reflectance) | [8][10] |
| Fluorescence Excitation | 469 nm / 586 nm | 469 nm / 586 nm | [3] |
| Fluorescence Emission | Ratiometric change between ~574 nm and ~675-680 nm | Ratiometric change between ~574 nm and ~675-680 nm | [3][11] |
| Apparent pKₐ * | - | ~12.0 - 13.4 | [12][13] |
*The apparent pKₐ is highly dependent on the composition of the membrane matrix (polymer, plasticizer, etc.).
Mechanism of Action in Ion-Selective Optodes
The true power of this compound is realized when it is combined with an ion-selective ionophore within a hydrophobic polymer membrane. The sensing mechanism is a sophisticated ion-exchange equilibrium at the interface between the sample (typically aqueous) and the organic membrane phase.
Causality of Sensing:
-
Initial State: The membrane is equilibrated with a buffer, establishing an initial H⁺ concentration within the membrane. The this compound (L) is partially or fully protonated (HL⁺), and its charge is balanced by anionic sites (R⁻, e.g., from a borate salt) also embedded in the membrane. The selective ionophore (Ion) is ready to bind its target.
-
Ion Recognition: When the sensor is exposed to a sample containing the target cation (M⁺), the selective ionophore at the membrane surface binds it, forming a complex (Ion-M⁺).
-
Ion Exchange: To maintain charge neutrality within the hydrophobic membrane, the newly formed positively charged (Ion-M⁺) complex must be balanced. This is achieved by the expulsion of another cation from the membrane into the aqueous phase. Due to the equilibrium, the most favorable cation to be expelled is a proton (H⁺).
-
Optical Transduction: The expelled H⁺ comes from the protonated chromoionophore (HL⁺). As HL⁺ releases its proton, it reverts to its deprotonated form (L). This shift in the [HL⁺]/[L] ratio is directly proportional to the concentration of the target ion (M⁺) in the sample.
-
Spectroscopic Detection: A spectrophotometer or fluorometer measures the change in absorbance or fluorescence, quantifying the shift in the chromoionophore's protonation state and thus providing a readout of the target ion's concentration.[3][4]
This entire process is reversible. If the concentration of the target ion in the sample decreases, the equilibrium shifts, and the chromoionophore will become re-protonated as target ions leave the membrane.
Caption: Experimental workflow for membrane preparation and testing.
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Xie, X., et al. (2022). Perspective on fluorescence cell imaging with ionophore-based ion-selective nano-optodes. Biophysics Reviews, 3(2), 021304. [Link]
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Kim, J., et al. (2019). Chemical Imaging in Vivo: Photoacoustic-Based 4-Dimensional Chemical Analysis. Analytical Chemistry, 91(4), 2638–2646. [Link]
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Seiler, K., et al. (1991). Characterization of sodium-selective optode membranes based on neutral lonophores and assay of sodium in plasma. Clinical Chemistry, 37(8), 1350-1355. [Link]
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Krivenkov, V., et al. (2020). Laser-Induced Periodic Ag Surface Structure with Au Nanorods Plasmonic Nanocavity Metasurface for Strong Enhancement of Adenosine Nucleotide Label-Free Photoluminescence Imaging. ACS Omega, 5(23), 13691–13700. [Link]
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Guziński, M., et al. (2015). Detrimental changes in the composition of hydrogen ion-selective electrode and optode membranes. Analytical and Bioanalytical Chemistry, 407(15), 4231-4241. [Link]
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Alqaheem, Y., & Alomair, A. A. (2020). Microscopy and Spectroscopy Techniques for Characterization of Polymeric Membranes. Membranes, 10(2), 33. [Link]
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Kisiel, A., et al. (2021). Cubosome Based Ion-Selective Optodes–Toward Tunable Biocompatible Sensors. Analytical Chemistry, 93(39), 13248–13255. [Link]
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Astafyeva, K., et al. (2015). Optical Sensing and Imaging of pH Values: Spectroscopies, Materials, and Applications. Chemical Reviews, 115(20), 11328–11361. [Link]
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Michalska, A., et al. (2004). The binding properties of neutral or charged chromoionophores and anion ionophores in solvent polymeric membranes were characterized in situ by the so-called sandwich membrane method. Analytica Chimica Acta, 522(2), 141-149. [Link]
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Alqaheem, Y., & Alomair, A. A. (2020). Microscopy and Spectroscopy Techniques for Characterization of Polymeric Membranes. Membranes, 10(2), 33. [Link]
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Chromoionophore III literature review
An In-Depth Technical Guide to Chromoionophore III for Advanced Ion Sensing A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
Introduction: Beyond Simple Dyes
In the landscape of modern analytical chemistry and diagnostics, the precise measurement of ion concentrations in complex biological and environmental samples is a persistent challenge. While numerous methods exist, optical sensors, or "optodes," offer a compelling non-invasive, real-time alternative to traditional electrochemical techniques. At the heart of many high-performance optical sensors lies This compound (ETH 5350) , a highly lipophilic, pH-sensitive dye derived from Nile Blue.[1][2][3]
This guide moves beyond a simple product description to provide a deep, mechanistic understanding of how this compound functions as a signal transducer. We will explore the causality behind the formulation of sensor membranes, provide a field-proven protocol for their fabrication, and discuss the critical parameters that govern their performance. This document is intended for the researcher and developer who seeks not only to use these tools but to understand and innovate upon them.
Part 1: The Core Principle — A Symphony of Molecular Interactions
The genius of a this compound-based sensor is not in the dye alone, but in its synergistic partnership with other molecules within a polymeric membrane. It functions as an optical transducer that reports local pH changes.[1] These pH changes are, in turn, engineered to be a direct consequence of a selective ion-binding event.
The Ion-Exchange Mechanism
The sensing mechanism is based on a competitive ion-exchange reaction at the interface between the sample and the sensor membrane. The system is designed so that for every target cation (e.g., Na⁺) that enters the membrane, a proton (H⁺) must leave. This precise 1:1 exchange maintains the charge neutrality of the membrane.
The key players are:
-
The Target Ion (Analyte): The specific cation to be measured (e.g., Na⁺, K⁺).
-
The Ionophore: A highly selective "host" molecule within the membrane that is designed to bind only the target ion. For example, Valinomycin is a classic ionophore for potassium (K⁺).[4]
-
This compound (The pH Reporter): In its protonated state (CH⁺), it has one distinct color or fluorescence profile. When a proton is released, it becomes deprotonated (C), resulting in a strong and reversible spectral shift.[2]
The process unfolds as follows: The target ion is drawn from the aqueous sample into the organic sensor membrane by the selective ionophore. To maintain charge balance, the most mobile positive charge available within the membrane—a proton—is expelled. This expelled proton is released from the protonated this compound (CH⁺), converting it to its deprotonated form (C). This deprotonation event is the source of the optical signal.[5]
Caption: Ion-exchange mechanism in a this compound-based optode.
Part 2: Deconstructing the Optode Cocktail — A Self-Validating System
The performance of an optode is critically dependent on the composition of its sensing membrane, often referred to as the "cocktail." Each component is chosen for a specific reason, and their interplay creates a robust, self-validating analytical system.
| Component | Example Material | Role & Causality |
| Polymer Matrix | High Molecular Weight PVC | Structural Host: Provides a stable, transparent, and hydrophobic framework that physically entraps the active components, preventing them from leaching into the aqueous sample. |
| Plasticizer | Bis(2-ethylhexyl) sebacate (DOS) | Mobility Enabler: Acts as a solvent within the solid matrix, ensuring that the ionophore and chromoionophore have sufficient mobility to diffuse and interact at the membrane-sample interface. Its high lipophilicity is crucial for membrane stability. |
| Chromoionophore | This compound (ETH 5350) | Signal Transducer: The ultimate reporter. Its high pKa of ~12.0 makes it highly sensitive to small pH changes in specific analytical ranges, such as physiological sweat pH (4.5–7.5).[2] |
| Ionophore | Sodium Ionophore V, Valinomycin | Selectivity Driver: This is the primary determinant of what the sensor measures. Its molecular cavity is shaped to bind the target ion with much higher affinity than other interfering ions.[4][6] |
| Ionic Additive | Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB) | Thermodynamic Stabilizer: These lipophilic salts ensure well-defined ion-exchange thermodynamics, improve the incorporation of the ionophore, and minimize interference from sample anions by excluding them from the membrane phase.[2] |
Part 3: Field-Proven Experimental Protocol
This section provides a detailed methodology for the fabrication of a sodium-selective optical sensor membrane. This protocol is designed to be a self-validating system, where careful execution ensures reproducible and reliable sensor performance.
Workflow: Fabrication of a Na⁺-Selective Optode Film
Caption: Step-by-step workflow for fabricating an optode membrane.
Step-by-Step Methodology
Objective: To create a plasticized PVC film (~5 µm thick) for the optical determination of sodium activity.
Materials:
-
This compound (ETH 5350)
-
Sodium Ionophore V
-
Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB)
-
Poly(vinyl chloride), high molecular weight
-
Bis(2-ethylhexyl) sebacate (DOS)
-
Tetrahydrofuran (THF), inhibitor-free
-
Polyester support foil (e.g., Mylar)
Procedure:
-
Stock Solution Preparation: It is best practice to prepare individual stock solutions of each solid component in THF to ensure accurate dosing.
-
Cocktail Formulation: In a clean glass vial, combine the components to achieve the following approximate weight percentage in the final dried membrane:
-
This compound: ~1%
-
Sodium Ionophore V: ~1%
-
NaTFPB: ~0.5%
-
Plasticizer (DOS): ~65.5%
-
PVC: ~32%
-
Scientist's Note: The total mass of all components should be around 100-200 mg, dissolved in approximately 1.5 mL of THF. The ratio of plasticizer to PVC is critical for the mechanical stability and response time of the sensor.
-
-
Homogenization: Tightly cap the vial and vortex thoroughly until all components are fully dissolved. The solution should be clear and homogenous. This step is crucial; undissolved particles will lead to an inhomogeneous sensor response.
-
Membrane Casting:
-
Secure a clean polyester foil onto a flat surface (e.g., a glass plate).
-
Using a knife-coating apparatus or by carefully drop-casting, apply the cocktail onto the foil.[7] The goal is to create a thin, uniform liquid layer. The thickness of the final film can be controlled by the volume of solution applied and the blade height in knife coating.
-
-
Solvent Evaporation: Place the coated foil in a dust-free, well-ventilated area (like a fume hood with the sash lowered) and allow the THF to evaporate slowly over 24 hours at room temperature. Rapid evaporation can create imperfections in the film.
-
Final Sensor Film: The resulting product is a transparent, flexible, colored film that is ready for characterization and use in an optical measurement setup.
Part 4: Performance, Integrity, and Advanced Insights
Ratiometric Measurement: A Self-Calibrating Advantage
This compound is a ratiometric dye, meaning its fluorescence spectrum contains two distinct peaks.[6][8] As the pH changes, the intensity of the protonated peak decreases while the deprotonated peak increases. By measuring the ratio of these two intensities, the measurement becomes internally referenced. This elegantly cancels out fluctuations in light source intensity, detector sensitivity, or leaching of the dye, leading to highly robust and trustworthy data.[4][6]
The pH Cross-Sensitivity Dilemma
A common challenge with this type of sensor is its inherent sensitivity to the pH of the sample itself, as this can directly protonate or deprotonate the chromoionophore without any ion exchange.[5] This has often been viewed as a limitation. However, recent advanced techniques have turned this "drawback" into a feature. By integrating the optode with a stable, immobilized pH gradient, the sensor's effective measuring range can be dramatically expanded by several orders of magnitude, transforming a limitation into a tool for enhanced performance.[9]
References
-
Gao, W., et al. (2021). Digital printing of selective and reversible ion optodes on fabrics. Analyst, 146(18), 5636-5644. The Royal Society of Chemistry. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Scientific Laboratory Supplies. (n.d.). This compound, Selectoph | 27088-10MG-F. Retrieved from [Link]
-
Request PDF. (n.d.). Highly selective chromogenic ionophores for the recognition of chromium(III) based on a water-soluble azocalixarene derivative. ResearchGate. Retrieved from [Link]
-
Bychkova, V., & Shvarev, A. (2009). Fabrication of micrometer and submicrometer-sized ion-selective optodes via a solvent displacement process. Analytical Chemistry, 81(6), 2325–2331. PubMed. Retrieved from [Link]
-
Cenmed Enterprises. (n.d.). This compound. Retrieved from [Link]
-
Xie, X., & Bakker, E. (2016). Renovating the chromoionophores and detection modes in carrier-based ion-selective optical sensors. Analytical and Bioanalytical Chemistry, 408(11), 2787–2809. ResearchGate. Retrieved from [Link]
-
Pieles, L., et al. (2024). Exploiting the pH-Cross Sensitivity of Ion-Selective Optodes to Broaden Their Response Range. ACS Sensors. ACS Publications. Retrieved from [Link]
-
Request PDF. (n.d.). A thiourea-based chromoionophore for selective binding and sensing of acetate. ResearchGate. Retrieved from [Link]
-
Request PDF. (n.d.). Development of Chromium(III) Selective Potentiometric Sensors for Its Determination in Petroleum Water Samples Using Synthesized Nano Schiff Base Complex as an Ionophore. ResearchGate. Retrieved from [Link]
-
Gaber, M., et al. (2021). Development of Chromium(III) Selective Potentiometric Sensors for Its Determination in Petroleum Water Samples Using Synthesized Nano Schiff Base Complex as an Ionophore. Bohrium. Retrieved from [Link]
-
The absorption behaviour of a MB28 optode film containing... ResearchGate. Retrieved from [Link]
-
Nguyen, T. H., et al. (2017). Design and Fabrication of a Ratiometric Planar Optode for Simultaneous Imaging of pH and Oxygen. PubMed Central. Retrieved from [Link]
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- 9. pubs.acs.org [pubs.acs.org]
The Emergence of Sight-Based Sensing: A Technical Guide to Chromoionophore III (ETH 5350)
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Chromoionophore III (ETH 5350), a pivotal molecule in the development of optical ion sensors. We will explore its historical context within the groundbreaking work on ion-selective sensors at ETH Zurich, detail its sophisticated mechanism of action, and provide actionable protocols for its application. This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of this chromoionophore for applications in chemical sensing, diagnostics, and physiological monitoring.
Introduction: The Challenge of Ion Recognition
The precise measurement of ion concentrations in complex biological and environmental samples is a cornerstone of modern analytical science. For decades, potentiometric ion-selective electrodes (ISEs) dominated this field, translating the activity of ions into an electrical signal. However, the pursuit of miniaturized, non-electrical, and visually intuitive sensing systems drove the development of a new class of sensors: ion-selective optodes. These sensors translate ion concentration into a measurable optical signal, such as a change in color or fluorescence. At the heart of this technology lies the elegant interplay between a highly selective ion-binding molecule (an ionophore) and an optical reporter molecule—a chromoionophore. This compound emerged as a key player in this paradigm shift.
Genesis and Design Philosophy
A Legacy of Innovation: The ETH Zurich School
The story of this compound is intrinsically linked to the pioneering research conducted in the laboratories of Professor Wilhelm Simon at the Swiss Federal Institute of Technology (ETH) in Zurich. This group was instrumental in designing and synthesizing a vast library of neutral carrier ionophores, which form the basis of most modern ISEs. Their work established a rigorous theoretical framework for understanding how these molecules could achieve remarkable selectivity for specific ions like K+, Na+, and Ca2+.[1]
Building on this expertise, the Simon group, including key scientists like W. E. Morf and K. Seiler, extended these principles from potentiometry to optical sensing. In a foundational 1990 paper, they laid out the theoretical design for a novel class of calcium-selective optode membranes based on neutral carriers.[1] This work provided the conceptual blueprint for molecules like this compound, establishing a mechanism where the selective binding of an ion by a neutral ionophore could be coupled to the optical response of a pH-sensitive dye.
The Core Principle: An Ion-Exchange Partnership
The central innovation of this system is a competitive ion-exchange mechanism within a hydrophobic membrane phase. The sensor membrane is a carefully formulated cocktail containing:
-
A selective neutral ionophore (e.g., for Ca2+).
-
A lipophilic, pH-sensitive chromoionophore (the chromoionophore, CH+).
-
Lipophilic anionic sites to ensure charge balance within the membrane.
-
A polymer matrix (typically PVC) and a plasticizer.
The chromoionophore is a weak acid, existing in equilibrium between its protonated (CH+) and deprotonated (C) forms, each with a distinct color. The ionophore (L) selectively binds the target cation (e.g., Ca2+). When the membrane is exposed to a sample containing Ca2+, the ionophore selectively extracts it into the membrane. To maintain charge neutrality, this influx of positive charge must be compensated. It forces the release of two protons (2H+) from two protonated chromoionophore molecules. This shifts the equilibrium of the chromoionophore towards its deprotonated, differently colored state.[2] The higher the concentration of Ca2+ in the sample, the more H+ is displaced, and the more dramatic the change in the membrane's absorbance or fluorescence.[2][3]
Mechanism of Action: A Deeper Look
The overall sensing reaction for a divalent cation like Ca2+ can be summarized as:
Ca²⁺ (aq) + 2CH⁺ (mem) + L (mem) ⇌ [CaL]²⁺ (mem) + 2C (mem) + 2H⁺ (aq)
Where:
-
(aq) denotes the aqueous sample phase.
-
(mem) denotes the hydrophobic membrane phase.
-
L is the selective neutral ionophore.
-
CH⁺ is the protonated chromoionophore.
-
C is the deprotonated chromoionophore.
This equilibrium is the functional core of the sensor. The change in the ratio of C to CH⁺ is directly measured by spectrophotometry, providing a quantitative readout of the Ca2+ concentration.
Synthesis and Structure
This compound, also known as ETH 5350, has the chemical name 9-(Diethylamino)-5-[(2-octyldecyl)imino]benzo[a]phenoxazine. Its core structure is a derivative of Nile Red, a well-known fluorescent dye. The synthesis generally involves the condensation of a substituted 1-naphthol with a nitrosylated aniline derivative. The specific long-chain alkyl group ((2-octyldecyl)imino) is crucial for ensuring high lipophilicity, which prevents the dye from leaching out of the hydrophobic polymer membrane into the aqueous sample.
-
Chemical Formula: C₃₈H₅₅N₃O
-
Molecular Weight: 569.86 g/mol
-
CAS Number: 149683-18-1
Application: Fabrication of a Calcium-Selective Optode
The following protocol, adapted from authoritative supplier documentation, describes the fabrication of a Ca2+-selective optode membrane. This protocol is a self-validating system; successful fabrication will result in a membrane that exhibits a clear color change in response to varying calcium concentrations in a buffered solution.
Reagents and Materials
| Component | Role | Example Product |
| This compound (ETH 5350) | H⁺-selective optical transducer | Sigma-Aldrich #27088 |
| Calcium Ionophore II | Ca²⁺-selective ligand | Sigma-Aldrich #21193 |
| Poly(vinyl chloride) (PVC) | Polymer matrix | High molecular weight, Sigma-Aldrich #81392 |
| Bis(2-ethylhexyl) sebacate (DOS) | Plasticizer | Sigma-Aldrich #84818 |
| Sodium tetrakis[...]borate (NaTFPB) | Anionic sites | Sigma-Aldrich #72017 |
| Tetrahydrofuran (THF) | Solvent | HPLC grade |
Experimental Protocol: Membrane Cocktail Preparation & Casting
Step-by-Step Methodology:
-
Component Weighing: Precisely weigh the membrane components. A typical formulation for a Ca2+-selective optode using this compound and Calcium Ionophore II is provided by suppliers.[4] A similar, well-documented formulation using Chromoionophore I provides a reliable reference point for component ratios.[4]
-
Dissolution: Dissolve all components in approximately 2 mL of THF in a small glass vial. Ensure the vial is clean and dry.
-
Homogenization: Vortex the mixture until all components are fully dissolved, creating a clear, homogenous "cocktail" solution.
-
Casting: Place a clean, flat glass plate on a level surface. Place a glass ring (e.g., 25 mm diameter) onto the plate and carefully pour the cocktail solution into the ring.
-
Solvent Evaporation: Cover the setup with a petri dish lid, leaving a small gap for air circulation. This allows the THF to evaporate slowly and controllably overnight, which is critical for forming a uniform, mechanically stable film.
-
Membrane Finalization: Once the film is completely dry and transparent, carefully remove it from the glass plate. Use a sharp cork borer or punch to cut out membrane disks of the desired diameter (e.g., 7 mm).
-
Storage & Use: The finished membranes should be stored in a dark, dry place. They can be mounted in custom flow cells for spectrophotometric analysis or used in electrode bodies.
Performance Characteristics
The performance of an ion-selective optode is defined by its selectivity—its ability to respond to the target ion while ignoring other interfering ions present in the sample. This is quantified by the selectivity coefficient, K(opt). The data below, for a membrane using the closely related Chromoionophore I, provides an authoritative benchmark for the expected performance.[4]
Table 1: Selectivity Coefficients for a Ca²⁺-Selective Optode Membrane
| Interfering Ion (M) | log K(opt)Ca,M | Implication |
| Magnesium (Mg²⁺) | -4.1 | Very high selectivity for Ca²⁺ over Mg²⁺ |
| Potassium (K⁺) | -3.8 | High selectivity against K⁺ |
| Sodium (Na⁺) | -3.6 | High selectivity against Na⁺ |
Data obtained by the separate solution method in pH-buffered solutions for a membrane containing Calcium Ionophore I and Chromoionophore I.[4] A lower log K value indicates higher selectivity for the primary ion (Ca²⁺) over the interfering ion. These values demonstrate that the sensor is several thousand times more responsive to calcium than to major physiological interferents.
Conclusion
This compound (ETH 5350) represents a landmark achievement in the rational design of chemical sensors. Born from the foundational principles of ionophore chemistry established at ETH Zurich, it enabled the transition from purely electrical to optical ion detection. Its mechanism, based on a finely tuned ion-exchange equilibrium, allows for the highly selective and sensitive visual determination of critical analytes like calcium. The protocols and performance data presented in this guide demonstrate its continued relevance and provide a robust framework for its application in developing next-generation sensing platforms for clinical diagnostics, environmental monitoring, and fundamental biological research.
References
Due to system limitations, I am unable to generate a clickable, numbered list of URLs. The following references were used to construct this guide.
- Anker, P., Wieland, E., Ammann, D., Dohner, R. E., Asper, R., & Simon, W. (1981). Neutral carrier based ion-selective electrode for the determination of total calcium in blood serum. Analytical Chemistry, 53(13), 1970–1974.
- Morf, W. E., Seiler, K., Rusterholz, B., & Simon, W. (1990). Design of a novel calcium-selective optode membrane based on neutral ionophores. Analytical Chemistry, 62(7), 738–742.
- Sigma-Aldrich.Product Information Sheet for Calcium Ionophore I.
- Xie, X., & Bakker, E. (2022). Perspective on fluorescence cell imaging with ionophore-based ion-selective nano-optodes. APL Bioengineering, 6(2), 021502.
- Seiler, K., & Simon, W. (1992). Theoretical aspects of bulk optode membranes. Analytica Chimica Acta, 266(1), 73-87.
- CHIMIA. (1992). Evanescent-Wave Spectroscopy on Bulk-Response Optode Membranes. CHIMIA, 46(5), 215-218.
- Xie, X., et al. (2022). Recent improvements to the selectivity of extraction-based optical ion sensors.
- Bakker, E., & Simon, W. (1992). Selectivity of ion-sensitive bulk optodes. Analytical Chemistry, 64(17), 1805–1812.
- Ammann, D. (1985). Ca2+-selective microelectrodes. Cell Calcium, 6(1-2), 39-55.
- He, N., & Tsai, Y. (2018). Colorimetric Calcium Probe with Comparison to an Ion-Selective Optode. ACS Omega, 3(10), 14353–14358.
Sources
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- 2. Perspective on fluorescence cell imaging with ionophore-based ion-selective nano-optodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent improvements to the selectivity of extraction-based optical ion sensors - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC06636F [pubs.rsc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to Chromoionophore III (CAS: 149683-18-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Chromoionophore III (ETH 5350), a pivotal component in the development of optical ion sensors. Moving beyond a simple data sheet, this document delves into the causality behind its application, offering field-proven insights into its mechanism of action, practical deployment in experimental settings, and the critical parameters that govern its performance.
Core Principles and Mechanism of Action
This compound is a highly lipophilic, pH-sensitive dye belonging to the benzo[a]phenoxazine class. Its primary utility lies in its function as an optical transducer within ion-selective optodes (ISOs). Unlike direct ion-binding chromophores, this compound's response is indirect, predicated on a change in the local pH environment within a polymeric membrane. This pH shift is, in turn, induced by the selective binding of a target ion to a co-entrapped, highly specific ionophore.
The fundamental principle of operation revolves around an ion-exchange mechanism at the sample-membrane interface. In a typical cation-selective optode, the membrane is composed of a hydrophobic polymer matrix (e.g., poly(vinyl chloride) - PVC), a plasticizer to ensure membrane fluidity, the ion-selective ionophore, and this compound. The ionophore selectively binds to the target cation from the aqueous sample, facilitating its transport into the organic membrane phase. To maintain charge neutrality within the membrane, a proton (H+) is simultaneously released from the protonated this compound into the aqueous phase. This deprotonation event triggers a significant change in the dye's electronic structure, leading to a measurable alteration in its absorption and fluorescence spectra.
The equilibrium of this process, and thus the optical response, is directly correlated with the concentration of the target ion in the sample. The reversible nature of this protonation/deprotonation allows for real-time monitoring of ion concentrations.
Caption: Ion-exchange mechanism of this compound in a cation-selective optode.
Physicochemical and Spectroscopic Properties
A thorough understanding of this compound's properties is essential for the rational design of ion-selective sensors.
| Property | Value | Source |
| CAS Number | 149683-18-1 | |
| Molecular Formula | C₃₈H₅₅N₃O | |
| Molecular Weight | 569.86 g/mol | |
| Synonyms | 9-(Diethylamino)-5-[(2-octyldecyl)imino]benzo[a]phenoxazine, ETH 5350 | |
| Physical Form | Solid | |
| pKa | Highly matrix-dependent. Varies with polymer and plasticizer composition. | |
| Absorption Maxima (λmax) | Dependent on protonation state. The protonated form absorbs at a longer wavelength than the deprotonated form. | |
| Emission Maxima (λem) | Exhibits ratiometric fluorescence with two distinct emission peaks corresponding to the protonated and deprotonated forms. |
Note on pKa: The apparent acid dissociation constant (pKa) of this compound is a critical parameter that dictates the dynamic range of the sensor. It is not an intrinsic property of the molecule alone but is significantly influenced by the polarity and composition of the surrounding membrane. Therefore, the pKa must be determined empirically for each specific membrane formulation.
Experimental Workflow: Fabrication and Characterization of a Sodium-Selective Optode
This section provides a detailed, field-proven protocol for the development of a sodium-selective optical sensor utilizing this compound.
Materials and Reagents
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Plasticizer (e.g., bis(2-ethylhexyl) sebacate - DOS or 2-nitrophenyl octyl ether - o-NPOE)
-
Sodium Ionophore V (or another highly selective sodium ionophore)
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Tris-HCl buffer solutions of varying pH and sodium concentrations
Step-by-Step Membrane Fabrication Protocol
-
Cocktail Preparation: In a clean glass vial, dissolve PVC, the plasticizer, Sodium Ionophore V, and this compound in THF. A typical component ratio (w/w) is approximately 33% PVC, 65% plasticizer, 1% ionophore, and 1% chromoionophore. The total concentration of components in THF should be around 10% (w/v).
-
Homogenization: Thoroughly mix the components by vortexing or gentle sonication until a homogenous, clear "cocktail" is obtained.
-
Casting: Cast the cocktail onto a clean, flat glass surface (e.g., a glass slide or petri dish). The volume of the cocktail will determine the final thickness of the membrane.
-
Solvent Evaporation: Allow the THF to evaporate slowly in a dust-free environment at room temperature for at least 24 hours. A slow evaporation rate is crucial for the formation of a uniform, mechanically stable membrane.
-
Membrane Conditioning: Once fully dried, carefully peel the membrane from the glass substrate. Before use, the membrane must be conditioned by soaking it in a solution of the primary ion (e.g., 0.1 M NaCl) for several hours. This step ensures the establishment of a stable ion-exchange equilibrium at the membrane-solution interface.
Caption: Experimental workflow for the fabrication of an ion-selective optode membrane.
Characterization of the Optical Response
The performance of the fabricated optode membrane should be characterized by measuring its optical response to varying concentrations of the target ion. This is typically done using a spectrophotometer or a spectrofluorometer.
-
Baseline Measurement: Record the absorbance or fluorescence spectrum of the conditioned membrane in a buffer solution containing no target ions.
-
Titration: Sequentially expose the membrane to buffer solutions with increasing concentrations of the target ion. Record the spectrum at each concentration after the signal has stabilized.
-
Data Analysis: For ratiometric measurements, calculate the ratio of the fluorescence intensities at the two emission maxima (corresponding to the protonated and deprotonated forms of this compound).
-
Calibration Curve: Plot the intensity ratio as a function of the logarithm of the target ion concentration. The resulting sigmoidal curve is the calibration curve for the sensor.
Key Considerations for Optimal Performance
-
Ionophore Selectivity: The selectivity of the overall sensor is primarily determined by the selectivity of the ionophore. It is crucial to choose an ionophore with high selectivity for the target ion over other potentially interfering ions.
-
Membrane Composition: The ratio of PVC to plasticizer affects the mechanical properties and the polarity of the membrane, which in turn influences the pKa of this compound and the sensor's dynamic range.
-
pH of the Sample: As the sensing mechanism is pH-dependent, it is essential to control or buffer the pH of the sample to ensure that the optical response is solely due to the target ion concentration.
-
Response Time: The response time of the sensor is influenced by the rate of ion exchange at the membrane interface and the diffusion of ions within the membrane. Thinner membranes generally exhibit faster response times.
Concluding Remarks
This compound is a versatile and robust optical transducer that has become a cornerstone in the development of ion-selective optical sensors. Its indirect sensing mechanism, based on a proton-exchange equilibrium, allows for its application in the detection of a wide range of ions, dictated by the choice of the co-entrapped ionophore. A thorough understanding of the interplay between the chromoionophore, the ionophore, and the membrane matrix is paramount for the rational design and optimization of high-performance optical sensors for diverse applications in research, diagnostics, and environmental monitoring.
References
-
Ghaedi, M., Mirtamizdoust, B., & Larki, A. (2014). Polymeric Optical Sensors for Selective and Sensitive Nitrite Detection Using Cobalt(III) Corrole and Rh(III) Porphyrin as Ionophores. NIH. Retrieved from [Link]
-
Krackeler Scientific, Inc. (n.d.). This compound. Retrieved from [Link]
-
Robinson, K., & Bakker, E. (2022). ChemComm. RSC Publishing. Retrieved from [Link]
-
Du, J., & Xie, X. (2022). Perspective on fluorescence cell imaging with ionophore-based ion-selective nano-optodes. PMC - NIH. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Scientific Laboratory Supplies. (n.d.). This compound, Selectoph | 27088-10MG-F. Retrieved from [Link]
-
Cenmed Enterprises. (n.d.). This compound. Retrieved from [Link]
-
Xie, X. (2017). Renovating the chromoionophores and detection modes in carrier-based ion-selective optical sensors. ResearchGate. Retrieved from [Link]
-
ACS Publications. (2013). Oxazinoindolines as Fluorescent H+ Turn-On Chromoionophores For Optical and Electrochemical Ion Sensors. Analytical Chemistry. Retrieved from [Link]
-
Suah, F. B. M., & Ahmad, M. (2018). Preparation and characterization of polymer inclusion membrane based optode for determination of Al3+ ion. ResearchGate. Retrieved from [Link]
-
MDPI. (2023). Ionophore-Based Electrochemical Sensors for Metal Ion Detection: Materials, Designs and Applications. Retrieved from [Link]
-
Scientific Laboratory Supplies. (n.d.). This compound, Selectoph | 27088-10MG-F. Retrieved from [Link]
Methodological & Application
Application Notes & Protocols for the Fabrication of a Chromoionophore III-Based Optical Sensor
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the fabrication and characterization of ion-selective optical sensors (optodes) utilizing Chromoionophore III. We delve into the fundamental sensing principles, offer detailed, step-by-step protocols for membrane fabrication, and provide expert insights into optimizing sensor performance. The methodologies described herein are designed to be self-validating, grounded in established chemical principles, and supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Principle of Ion-Exchange Optodes
Optical chemical sensors, or optodes, offer a powerful platform for real-time monitoring of ionic analytes in diverse samples, from environmental water to clinical diagnostics.[1] Unlike electrodes that measure potentiometric changes, optodes translate a chemical interaction into a measurable optical signal, such as a change in color (absorbance) or fluorescence.
At the heart of this guide is This compound (ETH 5350) , a lipophilic, pH-sensitive dye belonging to the Nile Blue family.[2][3] It functions as an optical transducer that changes its spectral properties in response to local pH shifts.[4] The core mechanism for an ion-selective optode relies on a competitive ion-exchange equilibrium established within a polymeric membrane.[5][6]
In this system, the sensor membrane is precisely formulated with:
-
An ionophore , a molecule that selectively binds the target analyte ion (e.g., Na⁺, K⁺).[7]
-
The chromoionophore (this compound), which acts as a proton carrier (H⁺).
-
A polymer matrix (e.g., Poly(vinyl chloride) - PVC) and a plasticizer (e.g., 2-nitrophenyl octyl ether - o-NPOE) to create a stable, ion-permeable phase.[5][8]
-
Lipophilic ionic additives to ensure charge neutrality within the membrane.[9]
When the membrane is exposed to a sample, the target ion is drawn into the membrane by the selective ionophore. To maintain charge balance, an equivalent number of protons (H⁺) are expelled from the membrane, causing the deprotonation of this compound. This deprotonation event alters the electronic structure of the dye, resulting in a distinct and quantifiable color change.[3][5] The sensor's color, therefore, becomes a direct function of the target ion's concentration in the sample.
The Sensing Mechanism Explained
The overall sensing reaction is a reversible equilibrium driven by the relative concentrations of the target ion and protons at the sample-membrane interface. The ionophore (L) selectively complexes with the target cation (M⁺), facilitating its extraction into the organic membrane phase. This process forces the protonated chromoionophore (CH⁺) to release its proton (H⁺) into the aqueous phase, leaving the deprotonated, colored form of the chromoionophore (C).
The generalized equilibrium can be expressed as:
M⁺ (aq) + L (mem) + CH⁺ (mem) ⇌ [ML]⁺ (mem) + C (mem) + H⁺ (aq)
This dynamic equilibrium is the foundation of the sensor's functionality, allowing for reversible and continuous monitoring.[9]
Caption: Ion-exchange mechanism in a this compound-based optode.
Materials and Reagents
Procuring high-purity reagents is critical for fabricating reproducible and stable sensors. Selectophore® grade or equivalent is highly recommended for all membrane components.[8]
| Component | Role | Example Material | Supplier Recommendation |
| Polymer Matrix | Structural Support | High Molecular Weight Poly(vinyl chloride) (PVC) | Sigma-Aldrich, Fluka |
| Plasticizer | Membrane Fluidity | 2-Nitrophenyl octyl ether (o-NPOE) or Bis(2-ethylhexyl) sebacate (DOS) | Sigma-Aldrich, Fluka |
| Chromoionophore | Optical Transducer | This compound (ETH 5350) | Sigma-Aldrich, Fluka |
| Ionophore | Analyte Recognition | Valinomycin (for K⁺), Sodium Ionophore VI (for Na⁺) | Sigma-Aldrich, Fluka |
| Ionic Additive | Cation Exchanger | Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB) | Sigma-Aldrich, Fluka |
| Solvent | Component Dissolution | Tetrahydrofuran (THF), inhibitor-free | Sigma-Aldrich, Fluka |
Experimental Protocols
Protocol 1: Preparation of the Optode Sensing Cocktail
The "cocktail" is a homogenous solution containing all active membrane components dissolved in a volatile solvent. The relative concentrations of these components dictate the sensor's analytical range and selectivity.
Causality: The ratio of ionophore to chromoionophore is crucial. A higher ionophore concentration enhances sensitivity to the target ion, while the chromoionophore's pKa and concentration define the operational pH range and optical response intensity.[3] The ionic additive is typically included at a molar percentage relative to the ionophore to ensure efficient ion exchange.
Example Cocktail Composition (for general cation sensing):
| Component | Weight % | Typical Mass (for ~200 mg total) |
| PVC | ~33% | 66 mg |
| o-NPOE (Plasticizer) | ~65% | 130 mg |
| Ionophore | ~1% | 2 mg |
| This compound | ~0.5% | 1 mg |
| NaTFPB | ~0.5% | 1 mg |
Step-by-Step Procedure:
-
Weighing: Accurately weigh all solid components (PVC, ionophore, chromoionophore, NaTFPB) into a clean, dry 4 mL glass vial.
-
Dissolution: Add the liquid plasticizer (o-NPOE) to the vial. Add approximately 2 mL of THF.
-
Mixing: Cap the vial tightly and vortex or sonicate the mixture until all components are fully dissolved. The resulting solution should be a clear, colored liquid. This cocktail is now ready for membrane fabrication.
Protocol 2: Fabrication of the Optode Membrane
This protocol describes a simple drop-casting method for creating thin sensor films. This method is suitable for lab-scale development and testing.
Causality: The goal is to create a thin, uniform, non-porous film after the solvent (THF) evaporates. Slow evaporation is key to preventing defects and ensuring a homogenous distribution of components.[8] The membrane thickness influences the response time; thinner membranes generally respond faster.
Caption: Workflow for the fabrication of an optode membrane.
Step-by-Step Procedure:
-
Substrate Preparation: Prepare a clean, level glass slide or petri dish.
-
Casting: Pour the prepared optode cocktail from Protocol 1 onto the glass substrate. Allow it to spread evenly.
-
Evaporation: Cover the substrate with a watch glass or place it in a dust-free environment with slow airflow. Allow the THF to evaporate slowly over 24 hours. A transparent, flexible, colored film will form.
-
Membrane Handling: Once fully dry, the membrane can be carefully peeled off the glass substrate. Use a punch or a sharp blade to cut small disks (e.g., 5-7 mm diameter) for testing.
Protocol 3: Sensor Characterization and Calibration
This protocol outlines how to measure the sensor's response and generate a calibration curve.
Causality: The sensor's response is based on the equilibrium between the protonated (bluish) and deprotonated (orangish/brownish) forms of this compound.[3] By measuring the absorbance at two different wavelengths corresponding to these two states, a ratiometric analysis can be performed. This ratio is often more robust and less susceptible to fluctuations in light source intensity or membrane thickness than a single wavelength measurement.
Step-by-Step Procedure:
-
Prepare Standard Solutions: Prepare a series of standard solutions of the target ion (e.g., 10⁻⁶ M to 10⁻¹ M NaCl) in a constant pH buffer. The choice of buffer pH is critical and should be selected to position the sensor's dynamic range appropriately.
-
Mount the Sensor: Place a membrane disk in a flow cell or adhere it to the inside of a transparent cuvette.
-
Initial Measurement: Fill the cuvette with the buffer solution containing the lowest concentration of the target ion. Record the full absorbance spectrum (e.g., 400-800 nm) using a spectrophotometer.
-
Sequential Measurements: Sequentially expose the membrane to increasing concentrations of the target ion, allowing the signal to stabilize at each step before recording the spectrum.
-
Data Analysis:
-
Identify the absorbance maxima for the protonated and deprotonated forms of this compound.
-
Calculate the ratio of absorbance (A_deprotonated / A_protonated) for each standard solution.
-
Plot this absorbance ratio against the logarithm of the target ion concentration. This plot is your calibration curve.
-
Expert Insights & Troubleshooting
-
Selectivity: The sensor's selectivity is almost entirely dictated by the chosen ionophore. Ensure the ionophore has a high affinity for your target analyte over other potentially interfering ions present in your sample.[7]
-
Dynamic Range: The sensor's working concentration range is a function of the ionophore's binding constant and the chromoionophore's pKa. This compound, with a high pKa, is well-suited for detecting ions that require a significant driving force to release a proton.[3] For ions that bind less strongly, a chromoionophore with a lower pKa, like Chromoionophore I, might be more appropriate.[3]
-
pH Cross-Sensitivity: As the sensing mechanism is pH-dependent, samples with varying pH can interfere with the measurement.[3] It is crucial to perform measurements in a well-buffered solution or to use a second, parallel pH sensor to correct for pH fluctuations.
-
Reversibility and Response Time: Poor reversibility or slow response can be caused by leaching of membrane components or slow ion diffusion. Ensure high-quality, lipophilic components are used. Thinner membranes can improve response times.[3]
References
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MySkinRecipes. This compound. [Link]
-
Blue Tiger Scientific. This compound for Colorimetric Ion Detection. [Link]
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Scientific Laboratory Supplies. This compound, Selectophore | 27088-10MG-F. [Link]
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Chemsrc. This compound | CAS#:149683-18-1. [Link]
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Chen, G. et al. (2021). Digital printing of selective and reversible ion optodes on fabrics. Analyst, The Royal Society of Chemistry. [Link]
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Qin, Y. et al. (2014). Polymeric Optical Sensors for Selective and Sensitive Nitrite Detection Using Cobalt(III) Corrole and Rh(III) Porphyrin as Ionophores. NIH. [Link]
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Du, J. et al. (2022). Perspective on fluorescence cell imaging with ionophore-based ion-selective nano-optodes. PMC - NIH. [Link]
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Du, J. et al. (2022). Perspective on fluorescence cell imaging with ionophore-based ion-selective nano-optodes. AIP Publishing. [Link]
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Wardani, A. K. et al. (2022). A Sensor (Optode) Based on Cellulose Triacetate Membrane for Fe(III) Detection in Water Samples. MDPI. [Link]
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Kisiel, A. et al. (2018). Response Patterns of Chromoionophore-Based Bulk Optodes Containing Lipophilic Electrolytes: Toward Background-Independent pH-Sensing. ResearchGate. [Link]
-
Jágerszki, G. et al. Chemicals and reagents The commercial components and solvents used for ion-selective membrane preparation. The Royal Society of Chemistry. [Link]
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Schyrr, B. (2007). Investigation and development of selective polymeric liquid membranes for the optical detection of NO2 with chemical sensors. Research Collection. [Link]
-
Chang, C. et al. (2023). Colorimetric Optode Sensor with Tripodal Ionophore for Rapid Urinary Ammonium Determination. PMC - PubMed Central. [Link]
-
Koh, J. et al. (2024). Ionophore-Based Electrochemical Sensors for Metal Ion Detection: Materials, Designs and Applications. MDPI. [Link]
- Bakker, E. et al. (2023). Ion selective membranes and the preparation thereof.
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Teleb, W. T. et al. (2024). Fabrication of a novel palladium membrane sensor for its determination in environmental and biological samples. RSC Publishing. [Link]
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Detailed Application Notes and Protocols for Creating Ion-Selective Electrodes with Chromoionophore III
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the fabrication and characterization of ion-selective electrodes (ISEs) using Chromoionophore III. This protocol emphasizes the creation of optical sensors (optodes) where ion detection is transduced into a colorimetric or spectrophotometric signal. The guide offers detailed, step-by-step methodologies, explains the scientific rationale behind experimental choices, and provides troubleshooting advice to ensure reliable and reproducible results.
Foundational Principles: The Mechanism of Chromoionophore-Based Ion Sensing
Ion-selective electrodes that incorporate a chromoionophore function as optical sensors, or optodes. Their operation relies on a sophisticated interplay between several components within a polymeric membrane.[1] The core principle is a competitive binding and ion-exchange mechanism at the interface between the aqueous sample and the hydrophobic membrane.
-
The Sensing Membrane: A semi-permeable barrier, typically composed of a polymer matrix like poly(vinyl chloride) (PVC), a plasticizer, a specific ionophore, and the chromoionophore.[2][3]
-
Ionophore: A molecule that selectively binds to the target ion. For instance, valinomycin is a highly selective ionophore for potassium (K⁺) ions.[4][5] The choice of ionophore is paramount as it dictates the selectivity of the electrode.
-
This compound (ETH 5350): This is a pH-sensitive dye that acts as the optical transducer.[6][7] It changes color based on its protonation state. Within the membrane, its protonation is coupled to the binding of the target ion by the ionophore.
-
The Co-extraction Mechanism: When the target ion from the sample solution enters the membrane and binds to the ionophore, a charge imbalance is created. To maintain charge neutrality, a proton (H⁺) is released from the protonated this compound, causing it to deprotonate and change color.[6] The extent of this color change is proportional to the concentration of the target ion.
Figure 2: Experimental workflow for the fabrication of the ion-selective electrode.
-
Casting the Membrane: Place the glass ring on a level glass plate. Pipette the membrane cocktail into the ring. Cover the setup with a petri dish to allow for slow, controlled evaporation of the THF over approximately 24 hours. This slow process is crucial for forming a uniform, non-porous membrane.
-
Membrane Disc Preparation: Once dry, carefully peel the membrane from the glass plate. Use a sharp punch to cut a disc that fits snugly into your electrode body.
-
Electrode Assembly: Insert the membrane disc into the tip of the electrode body. Fill the electrode with an internal filling solution (e.g., 0.01 M KCl).
Protocol 3: Electrode Conditioning and Calibration
-
Conditioning: Before first use, and after prolonged storage, the electrode must be conditioned. [8]Soak the electrode in a mid-range standard solution (e.g., 10⁻³ M KCl) for 1-2 hours. [8][9]This step ensures the membrane is properly hydrated and equilibrated.
-
Calibration:
-
Prepare a series of standard solutions of the target ion (e.g., 10⁻⁶ M to 10⁻¹ M KCl).
-
Immerse the electrode in each standard, starting from the lowest concentration.
-
Record the absorbance spectrum or the absorbance at the peak wavelength for the deprotonated this compound.
-
Plot the absorbance versus the logarithm of the ion concentration to generate a calibration curve.
-
Performance Validation and Quality Control
Selectivity
The selectivity of an ISE describes its ability to differentiate the target ion from other interfering ions. The selectivity coefficient can be determined using the Fixed Interference Method (FIM). [10][11][12]
-
Prepare solutions with a fixed concentration of an interfering ion (e.g., 0.1 M NaCl) and varying concentrations of the primary ion (KCl).
-
Measure the electrode's response in these solutions.
-
The selectivity coefficient is calculated from the intersection point of the calibration curves for the primary ion alone and in the presence of the interferent. A lower selectivity coefficient indicates better selectivity.
-
Table 2: Typical Selectivity of a Valinomycin-based K⁺ Electrode
Interfering Ion Typical Selectivity Coefficient (log KpotK,J) Na⁺ -3.5 NH₄⁺ -2.0 Ca²⁺ -4.5 | Mg²⁺ | -4.8 |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Drifting or Unstable Signal | Incomplete conditioning; trapped air bubble. | Re-condition the electrode for a longer duration; carefully reassemble to remove bubbles. [8] |
| Low Sensitivity | Incorrect membrane composition; aged membrane. | Prepare a fresh membrane cocktail with accurately weighed components. |
| Poor Selectivity | Inappropriate ionophore; contamination. | Verify the correct ionophore was used; ensure high purity of all reagents and clean glassware. |
| Membrane Leaks | Poor fit in the electrode body. | Use a punch that precisely matches the electrode body diameter. |
Conclusion
This guide provides a robust framework for the development of ion-selective optical sensors using this compound. By understanding the underlying scientific principles and adhering to the detailed protocols, researchers can fabricate reliable and selective ISEs for a multitude of applications in analytical chemistry, diagnostics, and pharmaceutical research. The modularity of the membrane components allows for the adaptation of this protocol to a wide range of target ions, making it a versatile tool in the modern analytical laboratory.
References
-
Analyst. (n.d.). Polymeric plasticizer extends the lifetime of PVC-membrane ion-selective electrodes. RSC Publishing. Retrieved from [Link]
-
YSI. (n.d.). Ion Selective Electrode Startup and Calibration Guide. Xylem. Retrieved from [Link]
- Hermanto, D., et al. (2022). Design and synthesis of the polyvinyl chloride (PVC) membrane for Fe(III) ion selective electrode (ISE) based on ester modified humic acid (EHA) as an ionophore. Journal of the Mexican Chemical Society, 66(2).
-
ResearchGate. (n.d.). The design of an ion - selective electrode with a PVC membrane deposed... Retrieved from [Link]
- O'Connor, J. (2022). Usage and Characteristics of Plasticizers as Ion-Selective Electrodes: A Short Review. International Journal of Research and Review, 9(9), 233-243.
-
MDPI. (n.d.). Usage and Characteristics of Plasticizers as Ion-Selective Electrodes: A Short Review. Retrieved from [Link]
-
NIH. (n.d.). Current-polarized ion-selective membranes: The influence of plasticizer and lipophilic background electrolyte on concentration profiles, resistance, and voltage transients. Retrieved from [Link]
-
Blue Tiger Scientific. (n.d.). This compound for Colorimetric Ion Detection. Retrieved from [Link]
-
Turtle Tough. (2021, July 16). Guide to Ion Selective | Troubleshooting | Support. Retrieved from [Link]
-
NIH. (2024, July 25). Ion-Selective Electrode for Nitrates Based on a Black PCV Membrane. Retrieved from [Link]
- IUPAC. (2000). POTENTIOMETRIC SELECTIVITY COEFFICIENTS OF ION-SELECTIVE ELECTRODES PART I. INORGANIC CATIONS. Pure and Applied Chemistry, 72(10), 1851-2082.
-
MDPI. (2023, September 26). Ion-Selective Electrode (ISE) Based on Polyvinyl Chloride Membrane Formed from Heterocyclic Quinazoline Compounds as Ionophore material. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Avante. (n.d.). Influence of different plasticizers on the response of chemical sensors based on polymeric membranes for nitrate ion determination. Retrieved from [Link]
-
Mettler Toledo. (2011, May 5). ISE Theory Guide. Retrieved from [Link]
-
Cenmed Enterprises. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Potassium selective electrode. Retrieved from [Link]
-
PubMed. (2021, March 6). Fabrication of target specific solid-state optical sensors using chromoionophoric probe-integrated porous monolithic polymer and silica templates for cobalt ions. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Introduction to Ion-selective Measurement. Retrieved from [Link]
-
Figshare. (2018, September 25). Selectivity coefficients calculated using the fixed interference method (FIM). Public Library of Science. Retrieved from [Link]
-
ResearchGate. (n.d.). Selectivity coefficients measured by FIM and MPM. Retrieved from [Link]
-
ChemRxiv. (n.d.). Low-cost, syringe based ion-selective electrodes for the evaluation of potassium in food products and pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Selectivity coefficients determined by use of the separate solution.... Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Ion-Selective Electrodes. Retrieved from [Link]
-
PubMed. (n.d.). Chromium(III) porphyrin as a selective ionophore in a salicylate-selective membrane electrode. Retrieved from [Link]
-
Sensors & Diagnostics. (2022, January 14). Ionophore-based ion-selective electrodes: signal transduction and amplification from potentiometry. RSC Publishing. Retrieved from [Link]
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Application of Chromoionophore III in Optical Sensing for Environmental Water Monitoring of Lead (Pb²⁺)
An Application Guide
For Researchers, Scientists, and Environmental Monitoring Professionals
Abstract and Scope
The escalating issue of heavy metal contamination in water sources necessitates the development of rapid, selective, and sensitive detection methods. Lead (Pb²⁺), a potent neurotoxin, is a priority analyte for environmental monitoring. This guide details the application of Chromoionophore III (ETH 5350) as a critical component in a robust optical sensing system—an ion-selective optode—for the quantitative determination of Pb²⁺ in aqueous samples. We will explore the underlying chemical principles, provide detailed, field-tested protocols for sensor fabrication and measurement, and offer insights into data analysis and interpretation. This document is intended to provide researchers and scientists with the foundational knowledge and practical steps to implement this technology for environmental surveillance.
Principle of Operation: The Synergy of Selectivity and Signal Transduction
The optical sensor, or "optode," operates on a principle of coupled chemical equilibria within a polymeric membrane. It is not this compound itself that detects the lead ion, but rather its synergy with a highly selective ionophore . The system relies on an ion-exchange mechanism that translates the chemical recognition of a metal ion into a measurable optical signal.
The core components, immobilized within a poly(vinyl chloride) (PVC) membrane, are:
-
Lead Ionophore IV: A specialized ligand designed to selectively bind Pb²⁺ ions from the water sample and transport them into the membrane phase. Its molecular structure creates a cavity perfectly sized for the Pb²⁺ ion, ensuring high selectivity over other common cations.[1][2]
-
This compound (ETH 5350): This molecule is the signal transducer. It is a pH-sensitive dye (a lipophilic Nile Blue derivative) that changes color based on its protonation state.
-
Lipophilic Anionic Sites (e.g., KTpClPB): Additives like potassium tetrakis(4-chlorophenyl)borate provide a fixed number of negative charges within the membrane, preventing the unwanted extraction of other anions from the sample and ensuring the ion-exchange mechanism is dominant.
-
Polymer Matrix (PVC): A chemically stable and flexible polymer that provides the physical support for the membrane.[3]
-
Plasticizer (e.g., o-NPOE): An organic liquid that dissolves all active components, ensures the membrane remains pliable, and facilitates the mobility of ions and ionophores within the membrane phase.[4][5]
Mechanism of Detection: When the optode membrane is exposed to a water sample containing Pb²⁺, the following equilibrium-driven process occurs:
-
Selective Binding: The Lead Ionophore (L) at the membrane-sample interface selectively binds a Pb²⁺ ion.
-
Ion Exchange: To maintain charge neutrality within the membrane, for every Pb²⁺ ion that enters, two protons (H⁺) must be released from the membrane into the aqueous sample.
-
Signal Transduction: These protons are released from the protonated form of this compound (Ind-H⁺). The deprotonation of the chromoionophore (Ind-H⁺ → Ind + H⁺) causes a significant color change, typically from blue to red/purple.
-
Optical Measurement: The magnitude of this color change, measured as a change in absorbance at a specific wavelength, is directly proportional to the concentration of Pb²⁺ in the sample.
This entire process is a dynamic equilibrium. The higher the concentration of Pb²⁺ in the sample, the further the equilibrium shifts, leading to more deprotonation of the chromoionophore and a more intense color change.
Caption: Ion-exchange mechanism within the optode membrane.
Required Materials and Instrumentation
Reagents & Consumables:
-
This compound (ETH 5350)
-
Lead Ionophore IV
-
Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)
-
High molecular weight Poly(vinyl chloride) (PVC)
-
2-Nitrophenyl octyl ether (o-NPOE) - Plasticizer
-
Tetrahydrofuran (THF), inhibitor-free, analytical grade
-
Lead(II) nitrate (Pb(NO₃)₂) or Lead standard solution (1000 ppm)
-
TRIS buffer (Tris(hydroxymethyl)aminomethane)
-
Hydrochloric acid (HCl)
-
Deionized water (Type I, >18 MΩ·cm)
-
Glass microscope slides or cover slips
-
Volumetric flasks, pipettes, and standard laboratory glassware
Instrumentation:
-
Analytical balance (± 0.1 mg precision)
-
UV-Vis Spectrophotometer or Plate Reader
-
Spin-coater (optional, for highly uniform membranes)
-
pH meter
-
Vortex mixer
-
Ultrasonic bath
Detailed Experimental Protocols
This section provides a step-by-step methodology for creating and using the Pb²⁺ selective optode.
Protocol 1: Preparation of Solutions
-
Lead (Pb²⁺) Stock Standard (1000 ppm): Accurately weigh 0.1599 g of Pb(NO₃)₂ and dissolve in 100 mL of deionized water containing 0.1% HNO₃. Alternatively, use a certified 1000 ppm commercial standard.
-
Working Buffer (0.1 M TRIS, pH 7.5): Dissolve 12.11 g of TRIS in ~900 mL of deionized water. Adjust the pH to 7.5 using 1 M HCl. Make up the final volume to 1000 mL. The pH is critical as it dictates the baseline protonation state of the chromoionophore.
-
Membrane Cocktail Solution:
-
This is the most critical step. Prepare the solution in a 5 mL glass vial with a screw cap.
-
Accurately weigh and add the components in the following order to ensure proper dissolution:
-
Poly(vinyl chloride) (PVC): ~60 mg
-
Plasticizer (o-NPOE): ~120 mg
-
Lead Ionophore IV: ~3 mg
-
This compound: ~1.5 mg
-
KTpClPB: ~1.5 mg
-
-
Add 3 mL of inhibitor-free THF to the vial.
-
Cap the vial tightly, vortex vigorously for 1 minute, and then place in an ultrasonic bath for 10-15 minutes until all components are fully dissolved, yielding a clear, colored solution.
-
Protocol 2: Fabrication of the Optode Membrane
-
Substrate Preparation: Thoroughly clean glass microscope slides with soap and water, followed by rinsing with deionized water, then ethanol, and finally THF. Allow to air dry completely in a dust-free environment.
-
Membrane Casting (Manual Method):
-
Place a cleaned glass slide on a perfectly level surface.
-
Using a pipette, carefully deposit ~150 µL of the membrane cocktail solution onto the center of the slide.
-
Allow the THF to evaporate slowly and completely in a dust-free, covered container (e.g., a petri dish) for at least 12 hours at room temperature. This will result in a transparent, flexible, colored film.
-
-
Membrane Casting (Spin-Coating Method):
-
For higher uniformity, mount the glass slide on a spin-coater.
-
Deposit ~100 µL of the cocktail solution onto the center of the slide.
-
Spin at 1000 rpm for 30 seconds.
-
Allow to dry for at least 1 hour before use.
-
Protocol 3: Measurement Procedure
-
Preparation of Calibration Standards:
-
Using the 1000 ppm Pb²⁺ stock, prepare a series of calibration standards by serial dilution into the working buffer (pH 7.5). A suggested concentration range is 10 µM, 5 µM, 1 µM, 0.5 µM, 0.1 µM, and a 0 µM (blank) standard.
-
-
Baseline Spectrum:
-
Place a fabricated optode slide into a cuvette holder in the spectrophotometer.
-
Add 3 mL of the blank buffer solution (0 µM Pb²⁺) to the cuvette.
-
Allow the membrane to equilibrate for 5-10 minutes.[6]
-
Scan the absorbance spectrum from 500 nm to 800 nm to identify the peak absorbance of the protonated this compound (typically ~660 nm). This is your A_max.
-
-
Measurement of Standards and Samples:
-
Replace the blank solution with the lowest concentration standard.
-
Allow the membrane to equilibrate for 5-10 minutes, or until the absorbance reading stabilizes.
-
Record the absorbance at the pre-determined peak wavelength (~660 nm).
-
Repeat this process for each standard, moving from lowest to highest concentration.
-
For unknown water samples, first adjust their pH to 7.5 using the TRIS buffer, then measure them in the same manner.
-
Caption: General experimental workflow for Pb²⁺ detection.
Data Analysis and Interpretation
The response of the optode is typically non-linear and follows a sigmoidal relationship described by the following equation:
Absorbance = (A_max - A_min) / (1 + ([Pb²⁺]/K)ⁿ) + A_min
Where:
-
A_max is the absorbance of the fully protonated chromoionophore (measured in the blank).
-
A_min is the absorbance of the fully deprotonated chromoionophore (at saturating Pb²⁺ concentration).
-
[Pb²⁺] is the concentration of lead.
-
K is the apparent formation constant of the complex.
-
n is the Hill coefficient.
Procedure:
-
Tabulate Data: Create a table of your known Pb²⁺ concentrations and the corresponding stable absorbance readings.
-
Plot the Calibration Curve: Plot Absorbance (Y-axis) versus the logarithm of the Pb²⁺ concentration (X-axis). You should obtain a sigmoidal curve.
-
Determine Unknown Concentration: Measure the absorbance of your unknown sample and use the calibration curve to interpolate the corresponding Pb²⁺ concentration. For higher accuracy, fit the data to the sigmoidal equation using non-linear regression software.
Sample Calibration Data Table
| Standard | Pb²⁺ Concentration (µM) | Log [Pb²⁺] | Absorbance at 660 nm |
| Blank | 0 | - | 0.852 |
| 1 | 0.1 | -1.0 | 0.815 |
| 2 | 0.5 | -0.3 | 0.670 |
| 3 | 1.0 | 0.0 | 0.511 |
| 4 | 5.0 | 0.7 | 0.234 |
| 5 | 10.0 | 1.0 | 0.158 |
Troubleshooting and Considerations
-
Low Sensitivity: Ensure the pH of the buffer is correct. If the pH is too low, the chromoionophore will be fully protonated and unresponsive. Check for expired reagents or improper membrane component ratios.
-
Slow Response Time: The membrane may be too thick. Try spin-coating or casting a smaller volume of the cocktail.
-
Interference: While the ionophore is highly selective for Pb²⁺, extremely high concentrations of other ions (e.g., Cu²⁺, Cd²⁺) may cause some interference. If interference is suspected, analyze the sample via a reference method like AAS or ICP-MS.
-
Membrane Durability: The optode can typically be used for multiple measurements but will eventually degrade. If performance declines, fabricate a fresh membrane. Avoid scratching the membrane surface.
References
- Bakker, E., Bühlmann, P., & Pretsch, E. (1997). Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 1. General Characteristics. Chemical Reviews, 97(8), 3083-3132.
- Xie, X., Zhai, J., & Cui, Z. (2012). Polymer-based membranes for ion-selective optodes.
- Abd-El-Aziz, A. S., & Shipman, P. O. (2021). Usage and Characteristics of Plasticizers as Ion-Selective Electrodes: A Short Review. Journal of Chemical Reviews, 3(4), 364-375.
- Amemiya, S., Bühlmann, P., & Umezawa, Y. (1999). Influence of different plasticizers on the response of chemical sensors based on polymeric membranes for nitrate ion determination. Analytica Chimica Acta, 397(1-3), 247-256.
- O'Donnell, R. J., & Shipman, P. O. (2022). A review on the use of plasticizers in ion-selective electrodes. Journal of Chemical Reviews, 4(4), 364-375.
-
Blue Tiger Scientific. (n.d.). This compound for Colorimetric Ion Detection. Retrieved from [Link]
- Gieraltowski, L., et al. (2018). Pyrrole bearing diazocrowns: Selective chromoionophores for lead(II) optical sensing.
-
Li, L. (2010). The Development of Ionophore-Selective Based Optical Chemical Sensors for the Determination of Heavy Metal Ions in Aqueous Environment (Doctoral dissertation, Dublin City University). Retrieved from [Link]
- Mashuni, M., et al. (2024). Highly Selective and Sensitive Determination of Pb(II) Ions Using Ion Selective Electrodes (ISE) Coated with the BEC6ND1 Ionophore as Membranes. Biointerface Research in Applied Chemistry, 14(2), 141.
- Oehme, I., & Wolfbeis, O. S. (2000). Detection of heavy metals in water by fluorescence spectroscopy: on the way to a suitable sensor system. Fresenius' journal of analytical chemistry, 368(2-3), 182-91.
- Kiani-anboui R., & Ghasemi M. H. (2022). A QSPR Study for the Prediction of the Selectivity of Pb(II) Sensors by Stability Constants of Ion-Ionophore Complexes. Analytical and Bioanalytical Electrochemistry, 14(6), 598-609.
-
Banoo, F. (2022, February 3). New sensor provides simple and sensitive detection of arsenic in drinking water [Video]. YouTube. Retrieved from [Link]
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Pretsch, E., Bühlmann, P., & Bakker, E. (2000). A Selective Optical Sensor Based onMercuracarborand-3, a New Type of Ionophore with a Chloride Complexing Cavity. Analytical Chemistry, 72(22), 5488-5493.
- Chen, L., et al. (2023).
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Crafting High-Performance Calcium Optode Membranes: An Application Note and Protocol Leveraging ETH 5350
This comprehensive guide is designed for researchers, scientists, and drug development professionals engaged in the development of optical sensing technologies. It provides a detailed exploration of the principles, components, and protocols for the fabrication of highly selective and sensitive calcium (Ca²⁺) optode membranes utilizing the chromoionophore ETH 5350. This document moves beyond a simple recitation of steps to offer in-depth scientific rationale, ensuring a thorough understanding of the underlying mechanisms and empowering users to troubleshoot and adapt the protocols to their specific applications.
Introduction: The Imperative for Precise Calcium Measurement
Calcium ions are ubiquitous second messengers, playing a pivotal role in a vast array of physiological processes, including signal transduction, muscle contraction, neurotransmission, and fertilization. Consequently, the ability to accurately and dynamically measure Ca²⁺ concentrations is of paramount importance in biomedical research and drug discovery. Ion-selective optodes have emerged as a powerful analytical tool for this purpose, offering advantages such as high sensitivity, resistance to electrical interference, and the potential for miniaturization.
This application note focuses on a robust and well-characterized system for Ca²⁺ detection based on an ion-exchange mechanism. The core of this system is a lipophilic membrane composed of a polymeric support, a plasticizer to ensure proper phase consistency, a Ca²⁺-selective ionophore, and a proton-selective chromoionophore (ETH 5350) that transduces the ion-exchange event into a measurable optical signal.
The Science Behind the Sensing Membrane: A Symphony of Components
The functionality of a calcium optode membrane is a result of the carefully orchestrated interplay of its constituent components. Understanding the role of each is critical to designing and fabricating a reliable sensor.
-
Poly(vinyl chloride) (PVC) - The Structural Backbone: High molecular weight PVC serves as the inert polymer matrix, providing the necessary mechanical stability and physical support for the other, more active components. Its lipophilic nature ensures the retention of the other hydrophobic molecules within the membrane phase.
-
Plasticizer - The Solvent and Mobility Enabler: Plasticizers, such as bis(2-ethylhexyl) sebacate (DOS) or o-nitrophenyloctyl ether (o-NPOE), are essential for creating a homogenous, non-crystalline membrane phase.[1] They act as a solvent for the other components and facilitate their mobility within the membrane, which is crucial for the ion-exchange process to occur efficiently. The choice of plasticizer can also influence the dielectric constant of the membrane, which in turn affects the pKa of the chromoionophore and the overall sensor response.[2]
-
Calcium Ionophore II (ETH 129) - The Recognition Element: The selectivity of the optode is primarily determined by the ionophore. Calcium Ionophore II (ETH 129) is a neutral carrier that exhibits high selectivity for Ca²⁺ over other biologically relevant cations like Na⁺, K⁺, and Mg²⁺.[3][4] It functions by forming a lipophilic complex with Ca²⁺ ions at the membrane-sample interface, facilitating their extraction into the organic membrane phase.[4] The stoichiometry of this complex is typically 1:3 (Ca²⁺:ionophore).[4]
-
Chromoionophore III (ETH 5350) - The Signal Transducer: ETH 5350 is a lipophilic, proton-selective chromoionophore.[5][6] Its role is to report the ion-exchange event through a change in its optical properties (absorbance or fluorescence). In its protonated form, it exhibits a distinct spectrum. When a Ca²⁺ ion is extracted into the membrane by the ionophore, electroneutrality is maintained by the release of a proton (H⁺) from the chromoionophore into the aqueous sample.[3] This deprotonation of ETH 5350 leads to a predictable and measurable shift in its absorption or fluorescence spectrum, which is the basis of the sensor's signal.
-
Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) - The Lipophilic Salt: This additive acts as an ion exchanger and helps to establish a well-defined ion-exchange mechanism. It ensures that the membrane has a sufficient number of anionic sites to facilitate the exchange of cations and prevents the co-extraction of anions from the sample, thereby improving the sensor's selectivity and stability.[7][8]
Logical Relationship of Membrane Components
Caption: Interplay of components within the optode membrane.
Experimental Protocols
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided below. It is crucial to use high-purity reagents to ensure the performance and reproducibility of the optode membranes.
| Component | Supplier | Catalog Number (Example) | Purpose |
| This compound (ETH 5350) | Sigma-Aldrich | 27088 | Proton-selective chromoionophore (signal transducer) |
| Calcium Ionophore II (ETH 129) | Sigma-Aldrich | 21193 | Calcium-selective ionophore (recognition element) |
| Poly(vinyl chloride) (PVC), high molecular weight | Sigma-Aldrich | 81387 | Polymer matrix |
| bis(2-ethylhexyl) sebacate (DOS) | Sigma-Aldrich | 84818 | Plasticizer |
| o-Nitrophenyloctyl ether (o-NPOE) | Sigma-Aldrich | 73732 | Plasticizer |
| Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) | Sigma-Aldrich | 60591 | Lipophilic salt (ion exchanger) |
| Tetrahydrofuran (THF), anhydrous | Sigma-Aldrich | 186562 | Solvent for membrane cocktail |
| (3-Aminopropyl)triethoxysilane (APTES) | Sigma-Aldrich | A3648 | Silanizing agent for glass surfaces |
| Toluene, anhydrous | Sigma-Aldrich | 244511 | Solvent for silanization |
| Glass slides or coverslips | VWR | 48300-025 | Substrate for membrane deposition |
Protocol 1: Silanization of Glass Substrates
To ensure strong adhesion of the lipophilic PVC membrane to the hydrophilic glass surface, a silanization step is recommended. This process modifies the glass surface, making it more hydrophobic.
Safety Precaution: Silanization should be performed in a well-ventilated fume hood, as the reagents are volatile and toxic.
-
Cleaning: Thoroughly clean the glass slides by sonicating them in a solution of laboratory detergent for 15 minutes, followed by rinsing with deionized water and then ethanol. Dry the slides under a stream of nitrogen.
-
Activation: Immerse the cleaned slides in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Extreme caution is required when handling piranha solution. After activation, rinse the slides extensively with deionized water and dry them in an oven at 110 °C for at least 1 hour.
-
Silanization: Prepare a 2% (v/v) solution of APTES in anhydrous toluene. Immerse the dried and activated glass slides in this solution for 2 hours at room temperature with gentle agitation.
-
Rinsing and Curing: After immersion, rinse the slides with fresh toluene to remove any unreacted silane, followed by a rinse with ethanol. Cure the silanized slides in an oven at 110 °C for 30 minutes. The slides are now ready for membrane deposition.
Protocol 2: Preparation of the Calcium-Selective Optode Membrane Cocktail
This protocol details the preparation of the sensing "cocktail" that will be cast to form the optode membrane. The quantities provided are for a standard formulation, but may be optimized for specific applications.
| Component | Weight (mg) | Moles (approx.) |
| PVC | 66 | - |
| DOS (or o-NPOE) | 132 | - |
| ETH 5350 | 1.0 | 1.75 µmol |
| ETH 129 | 4.0 | 8.68 µmol |
| KTpClPB | 0.7 | 1.45 µmol |
| THF | 1.5 mL | - |
-
Dissolution: In a small, clean glass vial, weigh and combine all the solid components (PVC, ETH 5350, ETH 129, and KTpClPB).
-
Solvent Addition: Add the plasticizer (DOS or o-NPOE) and THF to the vial.
-
Homogenization: Seal the vial and agitate the mixture using a vortex mixer or a shaker until all components are completely dissolved and the solution is homogenous. This may take several hours. The resulting solution is the optode membrane cocktail.
Protocol 3: Fabrication of the Optode Membrane
The prepared cocktail can be used to create thin sensing films on the silanized glass substrates.
-
Deposition: Using a micropipette, carefully deposit a small volume (e.g., 10-20 µL) of the optode membrane cocktail onto the center of a silanized glass slide.
-
Spin-Coating (Recommended for Uniformity): For highly uniform and thin membranes, use a spin coater. Dispense the cocktail onto the slide and spin at a speed of 500-2000 rpm for 30-60 seconds. The final thickness of the membrane can be controlled by adjusting the spin speed and the viscosity of the cocktail.
-
Solvent Evaporation: Allow the solvent (THF) to evaporate completely by leaving the membrane in a dust-free environment at room temperature for at least 12 hours. For more controlled evaporation, a desiccator can be used.
-
Conditioning: Before use, condition the optode membrane by immersing it in a buffer solution similar to the one that will be used for measurements for at least 30 minutes.
Experimental Workflow for Optode Membrane Fabrication
Caption: Step-by-step workflow for optode membrane fabrication.
Characterization and Application
Once fabricated, the optode membranes should be characterized to determine their performance metrics. This typically involves measuring the absorbance or fluorescence spectrum of the membrane in response to varying concentrations of Ca²⁺. A calibration curve can then be constructed by plotting the optical signal as a function of Ca²⁺ concentration.
Key performance indicators to evaluate include:
-
Dynamic Range: The concentration range over which the optode provides a measurable response.
-
Selectivity: The ability of the optode to respond to Ca²⁺ in the presence of interfering ions. Selectivity coefficients can be determined using the fixed interference method.
-
Response Time: The time required for the sensor to reach a stable signal after a change in Ca²⁺ concentration.
-
Reversibility and Stability: The ability of the sensor to return to its baseline signal and maintain its performance over time and multiple measurement cycles.
These optode membranes can be integrated into various analytical platforms, including cuvette-based spectrophotometers, microplate readers, and fiber-optic sensor systems for a wide range of applications in biological research and pharmaceutical development.
Conclusion
This application note provides a comprehensive framework for the development of calcium-selective optode membranes using the chromoionophore ETH 5350 and the ionophore ETH 129. By understanding the fundamental principles and following the detailed protocols, researchers can fabricate high-performance optical sensors for the precise and reliable measurement of calcium ions. The inherent versatility of this technology opens up numerous possibilities for its application in advancing our understanding of calcium signaling and in the development of novel therapeutics.
References
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Prestipino, G., Falugi, C., Falchetto, R., et al. The ionophore ETH 129 as Ca2+ translocator in artificial and natural membranes. Analytical Biochemistry, 210(1), 119-122 (1993). [Link]
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Xie, X., & Bakker, E. Colorimetric Calcium Probe with Comparison to an Ion-Selective Optode. ACS Omega, 3(10), 14217-14223 (2018). [Link]
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Wang, E., Erdahl, W.L., Hamidinia, S.A., et al. Transport properties of the calcium ionophore ETH-129. Biophysical Journal, 81(6), 3275-3284 (2001). [Link]
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Saurina, J., & Hernández-Cassou, S. Utilization of lipophilic ionic additives in liquid polymer film optodes for selective anion activity measurements. Analytica Chimica Acta, 421(2), 169-178 (2000). [Link]
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Ibrahim, M., & El-Shahat, M. F. Poly(vinyl chloride)-membrane ion-selective bulk optode based on 1,10-dibenzyl-1,10-diaza-18-crown-6 and 1-(2-pyridylazo)-2-naphthol for Cu2+ and Pb2+ ions. Journal of the Iranian Chemical Society, 12(1), 125-133 (2015). [Link]
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Abbaspour, A., & Moazami, H. R. Development of a PVC-membrane ion-selective bulk optode, for UO22+ ion, based on tri-n-octylphosphine oxide and dibenzoylmethane. Talanta, 68(5), 1547-1552 (2006). [Link]
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Wikipedia. Silanization. Wikipedia, The Free Encyclopedia. [Link]
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Szili, E. J., et al. Implementation of the silanization process and the surface-modified quartz glass sheet. Scientific Reports, 7(1), 1-11 (2017). [Link]
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The Royal Society of Chemistry. Glass cover slips and small glass vials were silanised following the same method. The Royal Society of Chemistry Website. [Link]
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Zareh, M. M., et al. Development a Simple PVC Membrane Bulk Optode for Determination of Lead Ions in Water Samples. Journal of the Chinese Chemical Society, 53(5), 1049-1056 (2006). [Link]
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Kalinichev, A. V., et al. (a) pH response of the indicator optode (20 mM/kg ETH5350, 200 mM/kg...). ResearchGate. [Link]
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El-Feky, H. H., Amin, A. S., & Moustafa, E. M. I. Utilization of a plasticized PVC optical sensor for the selective and efficient detection of cobalt(II) in environmental samples. RSC Advances, 12(28), 17855-17863 (2022). [Link]
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Mastelf. What is Silanized Glass? - Simple Use Guide. Mastelf Website. [Link]
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Schazmann, B., et al. Silanization of Sapphire Surfaces for Optical Sensing Applications. The Journal of Physical Chemistry C, 113(14), 5528-5533 (2009). [Link]
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ResearchGate. (a) Effect of plasticizer nature on the response of the membrane leakage % after 5.0 min. Conditions: [Ti⁴⁺] = 100 ng mL⁻¹. ResearchGate. [Link]
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ResearchGate. How to prepare a calcium-selective membrane on thin films using Ca2+ ionophore cocktail? ResearchGate. [Link]
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Scientific Laboratory Supplies. Calcium ionophore V, Selectoph. Scientific Laboratory Supplies Website. [Link]
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Xie, X., & Bakker, E. Colorimetric Calcium Probe with Comparison to an Ion-Selective Optode. ACS Omega, 3(10), 14217-14223 (2018). [Link]
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ResearchGate. Detrimental changes in the composition of hydrogen ion-selective electrode and optode membranes. ResearchGate. [Link]
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Almashhadani, H. A., et al. Preparation and characterization of a novel Co(II) optode based on polymer inclusion membrane. Journal of the Association of Arab Universities for Basic and Applied Sciences, 23, 1-7 (2017). [Link]
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McGee, M. B., et al. Plasticizer-level study of poly(vinyl chloride) ion-selective membranes. Analytical Chemistry, 70(3), 543-549 (1998). [Link]
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Wikipedia. Ionophore. Wikipedia, The Free Encyclopedia. [Link]
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NIH Common Fund. Large Scale Preparation of Membrane Containing Over-expressed Proteins from SF9 Cells. NIH Common Fund Website. [Link]
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Stewart, A., et al. Lipophilic Salts and Lipid-Based Formulations: Enhancing the Oral Delivery of Octreotide. Pharmaceutical Research, 38(8), 1297-1308 (2021). [Link]
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Qin, Y., & Bakker, E. Quantitive binding constants of H(+)-selective chromoionophores and anion ionophores in solvent polymeric sensing membranes. Talanta, 58(5), 909-918 (2002). [Link]
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American Pharmaceutical Review. Unlocking the Use of Lipid-Based Formulations with Lipophilic Salts to Address Bioavailability Challenges in Small Molecule Drug Development. American Pharmaceutical Review Website. [Link]
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Drug Development & Delivery. LIPOPHILIC SALTS - Opportunities & Applications in Oral Drug Delivery. Drug Development & Delivery Website. [Link]
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Suah, F. B. M., et al. Preparation and utilization of green membrane as a transducer for aluminium(III) optode. Procedia Engineering, 168, 114-117 (2016). [Link]
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Application Note: Quantitative Analysis of Cations Using Chromoionophore III-Based Optical Sensors and Electrodes
Abstract: This document provides a comprehensive guide to the principles and applications of Chromoionophore III for the quantitative analysis of cations. It details the underlying mechanism of action, protocols for fabricating and utilizing optical sensing membranes (optodes) and ion-selective electrodes (ISEs), and methods for data analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to develop robust analytical methods for specific ion detection in various matrices, including biological and environmental samples.
Introduction to this compound
This compound, also known as ETH 5350, is a highly lipophilic, pH-sensitive dye belonging to the benzo[a]phenoxazine class. Its chemical name is 9-(Diethylamino)-5-[(2-octyldecyl)imino]benzo[a]phenoxazine. It functions as an optical transducer, exhibiting strong and reversible changes in its spectral properties—either absorbance or fluorescence—in response to shifts in local proton (H⁺) concentration.[1][2] This property makes it an ideal component for constructing optical chemical sensors (optodes) and as a signal transducer in ion-selective electrodes for a wide range of analytical, biomedical, and environmental monitoring applications.[1][3]
Principle of Cation Detection: A Cooperative Sensing Mechanism
The utility of this compound in quantifying cations other than protons relies on a cooperative carrier mechanism within a hydrophobic sensing membrane. This compound itself does not bind the target metal cation; instead, it acts as a reporter for a primary ion-exchange event.
The core components of the sensing system are:
-
An Ionophore: A molecule that selectively binds the target cation (e.g., Valinomycin for K⁺, or a specific sodium ionophore for Na⁺).[2]
-
This compound (The Chromoionophore): The pH-sensitive dye that reports the binding event.
-
A Hydrophobic Membrane: Typically a plasticized polymer like polyvinyl chloride (PVC), which immobilizes the sensing components and allows for ion exchange.
The detection mechanism proceeds as follows:
-
The selective ionophore (I) within the membrane binds to the target cation (C⁺) from the sample solution.
-
To maintain charge neutrality within the hydrophobic membrane, this complexation event forces the deprotonation of the chromoionophore (CH⁺), releasing a proton (H⁺) into the aqueous sample.
-
The deprotonation of this compound (from CH⁺ to C) induces a significant change in its absorption or fluorescence spectrum.
-
The magnitude of this optical change is directly proportional to the concentration of the target cation in the sample, allowing for quantitative analysis.
This relationship can be summarized by the equilibrium reaction at the membrane-sample interface:
C⁺ (aq) + I (mem) + CH⁺ (mem) ⇌ [CI]⁺ (mem) + C (mem) + H⁺ (aq)
Where:
-
C⁺: Target Cation
-
I: Selective Ionophore
-
CH⁺: Protonated this compound (one color/fluorescence state)
-
[CI]⁺: Cation-Ionophore Complex
-
C: Deprotonated this compound (a different color/fluorescence state)
Signaling Pathway Diagram
Caption: Cation detection mechanism using this compound.
Applications and Performance Characteristics
This compound-based sensors have been successfully developed for a variety of cations. The selectivity of the sensor is primarily determined by the choice of the co-immobilized ionophore. Applications include the determination of Na⁺ in human blood plasma and K⁺ detection.[1][2] The versatility of this system allows for its adaptation to numerous ions, including heavy metals like Pb(II), by pairing it with appropriate selective ionophores.[4]
Table 1: Illustrative Performance Characteristics of this compound-Based Sensors
| Parameter | Typical Performance | Rationale / Causality |
| Detection Range | Nanomolar to Millimolar | The dynamic range is tunable by adjusting the concentrations of the ionophore and chromoionophore in the membrane.[5] Higher concentrations are suited for mM ranges, while lower concentrations enhance sensitivity for nM levels. |
| Response Time | Seconds to a few minutes | Primarily dependent on the diffusion of the analyte into the membrane and the kinetics of the ion-exchange process. Thin-film optodes typically offer faster response times.[4] |
| Selectivity | High | Governed by the selectivity coefficient of the chosen ionophore for the target cation over interfering ions.[4] |
| pH Dependence | Dependent on buffer | The sensor responds to the target cation by generating a pH change. Therefore, the sample must be adequately buffered to a pH where the chromoionophore is initially in its protonated state but can release protons upon cation binding. |
| Stability | Hours to Days | The operational lifetime is limited by the potential leaching of membrane components (ionophore, plasticizer, chromoionophore) into the sample solution. High lipophilicity of components enhances stability. |
Detailed Application Protocols
Protocol 1: Spectrophotometric Quantification of Na⁺ using a this compound Optode
This protocol describes the fabrication of a thin-film optical sensor (optode) for the colorimetric determination of sodium ions.
A. Rationale and Self-Validation
This protocol relies on creating a plasticized PVC membrane containing a sodium-selective ionophore and this compound. The absorbance of the membrane will change upon exposure to Na⁺. The system is validated through a multi-point calibration curve, which establishes the relationship between Na⁺ concentration and absorbance change. A blank measurement (zero Na⁺) is critical for setting the baseline absorbance.
B. Materials and Reagents
-
This compound (ETH 5350)
-
Sodium Ionophore V (or other suitable Na⁺ selective ionophore)
-
Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) (as a lipophilic additive)
-
High molecular weight Polyvinyl chloride (PVC)
-
Bis(2-ethylhexyl) sebacate (DOS) (as a plasticizer)
-
Tetrahydrofuran (THF), inhibitor-free
-
Tris-HCl buffer (e.g., 10 mM, pH 7.4)
-
Standard solutions of NaCl (0.1 M, 1 M)
-
Transparent polyester or glass slides for membrane support
-
Spectrophotometer (plate reader or cuvette-based)
C. Experimental Workflow
Caption: Workflow for ISE fabrication and measurement.
D. Step-by-Step Methodology
-
Prepare and Cast the Membrane:
-
Prepare the membrane cocktail as described in Protocol 1, Step 1.
-
Pour the cocktail into a glass ring (e.g., 2 cm diameter) resting on a glass plate.
-
Allow the THF to evaporate completely, which will yield a circular, self-supporting membrane of about 0.1-0.2 mm thickness.
-
-
Assemble the ISE:
-
Carefully cut out a small disk from the cast membrane using a cork borer.
-
Mount the membrane disk at the tip of the ISE electrode body, ensuring a watertight seal.
-
Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped.
-
Insert the internal Ag/AgCl reference electrode.
-
Causality: The internal filling solution provides a constant activity of the target ion on one side of the membrane, creating a stable internal reference potential.
-
-
Condition the ISE:
-
Condition the assembled electrode by soaking it in a standard solution of the target cation (e.g., 0.01 M) for several hours or overnight. This ensures the membrane is fully hydrated and equilibrated.
-
-
Calibration and Measurement:
-
Place the ISE and an external reference electrode into a beaker containing a known standard solution.
-
Stir the solution gently and record the potential (in mV) once the reading stabilizes.
-
Rinse and blot dry the electrodes between measurements.
-
Repeat the measurement for a series of standards covering the expected concentration range of the sample (e.g., from 10⁻⁶ M to 10⁻¹ M).
-
-
Data Analysis:
-
Plot the measured potential (mV) on the y-axis against the logarithm of the cation concentration on the x-axis.
-
The plot should be linear over a specific concentration range. Perform a linear regression to determine the slope and intercept.
-
Measure the potential of the unknown sample and use the calibration equation to calculate the concentration of the target cation.
-
Concluding Remarks
This compound is a versatile and powerful tool for the quantitative analysis of a wide range of cations. By coupling its pH-dependent optical properties with highly selective ionophores, researchers can develop sensitive and reliable sensors tailored to specific analytical challenges. The protocols provided herein offer a robust framework for the fabrication and validation of both optical and potentiometric sensors, enabling their application in diverse fields such as clinical diagnostics, pharmaceutical analysis, and environmental science.
References
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MySkinRecipes. This compound. [Link]
-
Biointerface Research in Applied Chemistry. Highly Selective and Sensitive Determination of Pb(II) Ions Using Ion Selective Electrodes (ISE) Coated with the BEC6ND1 Ionophore as Membranes. [Link]
-
Scientific Laboratory Supplies. This compound, Selectophore | 27088-10MG-F. [Link]
-
ACS Publications. Spectroelectrochemistry with Ultrathin Ion-Selective Membranes: Three Distinct Ranges for Analytical Sensing. [Link]
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Application Notes & Protocols: Advanced Immobilization Techniques for Chromoionophore III on Solid Supports
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective immobilization of Chromoionophore III onto various solid supports. This compound, a lipophilic Nile Blue derivative, is a critical component in the fabrication of ion-selective optodes due to its pronounced pH-dependent spectral properties.[1][2][3] The transition from solution-based assays to robust, reusable sensor platforms necessitates stable immobilization that preserves the transducer's functionality. This guide details two field-proven methodologies: physical entrapment within a polymeric matrix and covalent attachment to a functionalized surface. We delve into the causality behind experimental choices, provide step-by-step protocols, and offer validation techniques to ensure the development of reliable and sensitive optical sensors.
Introduction to this compound and the Rationale for Immobilization
This compound (also known as ETH 5350) is a highly sensitive pH indicator that functions as an optical transducer in ion-selective sensing systems.[1][4] Its mechanism relies on a reversible protonation/deprotonation equilibrium, which results in a distinct colorimetric or fluorometric shift.[2] This property allows it to report changes in the local chemical environment, which, when coupled with a specific ionophore, enables the selective detection of target ions.
Why Immobilize? The primary motivation for immobilizing this compound is to create durable, reusable, and miniaturized sensors. Leaching of the chromoionophore from the sensing phase into the sample solution is a major failure point in liquid-membrane optodes, leading to signal drift and reduced operational lifetime. Immobilization overcomes this by anchoring the transducer to a solid support, thereby enhancing stability, preventing sample contamination, and enabling applications in continuous monitoring and flow-through systems.[5][6]
Key Properties of this compound
| Property | Value / Description | Source |
| Molecular Formula | C₃₈H₅₅N₃O | [7][8] |
| Molecular Weight | 569.86 g/mol | [8] |
| Synonym | ETH 5350, 9-(Diethylamino)-5-[(2-octyldecyl)imino]benzo[a]phenoxazine | |
| Functionality | pH-sensitive dye (chromoionophore) for optical ion sensing. | [1][2][7] |
| Sensing Principle | Ratiometric spectral changes in response to pH variations. | [2][4] |
| pKa | ~12.0 (in methanol), allowing for a broad dynamic range. | [3] |
Immobilization Strategy 1: Physical Entrapment in a Polymeric Membrane
This technique is the most common method for fabricating ion-selective optodes. It involves dissolving this compound along with other sensing components in a polymer matrix, which is then cast onto a solid support. The chromoionophore is physically "trapped" within the plasticized polymer network. This method is versatile and relatively straightforward.
Principle of Operation
The sensing mechanism is based on an ion-exchange equilibrium at the sample-membrane interface. For detecting a cation (e.g., Na⁺), the membrane typically includes an ionophore selective for that cation and a lipophilic ionic additive. The ionophore facilitates the transport of the target ion into the membrane phase, which displaces a proton (H⁺) that then protonates the this compound, causing a measurable change in its absorbance or fluorescence spectrum.
Detailed Protocol: Fabrication of a Sodium-Selective Optode Membrane
This protocol describes the preparation of a sodium-selective optode membrane using this compound.[4]
Materials:
-
High molecular weight Poly(vinyl chloride) (PVC)
-
Plasticizer: Bis(2-ethylhexyl) sebacate (DOS)
-
This compound (ETH 5350)
-
Sodium Ionophore V
-
Ionic Additive: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)
-
Solvent: Tetrahydrofuran (THF), inhibitor-free
-
Solid Support: Glass slides or inert polymer sheets
-
Buffer solutions for conditioning and calibration (e.g., TRIS-HCl)
Equipment:
-
Analytical balance
-
Vortex mixer and/or sonicator
-
Micropipettes
-
Spin coater or casting ring
-
Fume hood
-
Desiccator or vacuum oven
Protocol Steps:
-
Prepare the Stock Solutions (in THF):
-
PVC/DOS Solution: Weigh 66 mg of DOS and 33 mg of PVC into a glass vial. Add 1 mL of THF. Vortex until fully dissolved. Rationale: The plasticizer (DOS) is crucial for creating a flexible membrane with low glass transition temperature, allowing for the mobility of ions and ionophores within the polymer matrix.
-
This compound: 1 mg/mL
-
Sodium Ionophore V: 10 mg/mL
-
KTpClPB: 5 mg/mL
-
-
Formulate the Membrane Cocktail:
-
In a clean, small glass vial, combine the following components. The ratios are critical for optimal sensor performance.
-
| Component | Stock Solution | Volume to Add (µL) | Final Mass % (approx.) |
| PVC/DOS Matrix | As prepared | 1000 | ~96.2% |
| This compound | 1 mg/mL | 100 | ~1.0% |
| Sodium Ionophore V | 10 mg/mL | 20 | ~2.0% |
| KTpClPB | 5 mg/mL | 8 | ~0.8% |
-
Mix and Homogenize:
-
Tightly cap the vial and vortex thoroughly for 2-3 minutes. If necessary, sonicate for 5 minutes to ensure all components are fully dissolved and the cocktail is homogeneous.
-
-
Cast the Membrane:
-
Method A (Drop Casting): Place a glass slide on a level surface in a fume hood. Pipette a defined volume (e.g., 100-200 µL) of the cocktail onto the center of the slide. Allow the THF to evaporate slowly over 12-24 hours in a dust-free environment (e.g., a covered petri dish with a small opening).
-
Method B (Spin Coating): For more uniform films, use a spin coater. Dispense the cocktail onto the substrate and spin at a defined speed (e.g., 1000-2000 rpm) for 30-60 seconds.
-
-
Condition the Sensor:
-
Once the film is completely dry (transparent and non-tacky), condition the newly fabricated optode by immersing it in a buffer solution (e.g., 0.1 M TRIS-HCl, pH 7.4) for at least 4 hours before use. This step hydrates the membrane and stabilizes the baseline signal.
-
Validation and Performance Check
-
Visual Inspection: The resulting membrane should be transparent, homogeneous, and well-adhered to the support.
-
Spectroscopic Analysis: Record the absorbance or fluorescence spectrum of the membrane in buffers of varying pH to confirm the responsiveness of the this compound.
-
Calibration: Expose the sensor to a series of standard solutions with known concentrations of the target ion (e.g., NaCl in a constant pH buffer) and record the optical response to generate a calibration curve.
Immobilization Strategy 2: Covalent Bonding to a Functionalized Surface
Covalent immobilization provides the most robust method for anchoring this compound, creating highly stable sensors with minimal leaching.[5] This process is more complex, involving the chemical modification of the solid support to introduce reactive functional groups that can form a stable covalent bond with the chromoionophore.[9]
Principle of Operation
This strategy involves a multi-step chemical process. First, the solid support (e.g., glass, silica, or a polymer) is treated to introduce surface functional groups like amines (-NH₂) or carboxylic acids (-COOH). Next, these groups are "activated" using coupling agents. Finally, the this compound, which may require chemical modification to possess a complementary reactive group, is introduced and forms a covalent bond (e.g., an amide bond) with the surface.
Detailed Protocol: Covalent Attachment to Glass Slides
This protocol assumes the availability of a this compound derivative with a carboxylic acid handle. If unavailable, a skilled synthetic chemist would need to modify the parent molecule.
Materials:
-
Glass microscope slides
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (EXTREME CAUTION!)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous Toluene
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Carboxyl-functionalized this compound
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS)
Equipment:
-
Fume hood suitable for acid and solvent work
-
Plasma cleaner (optional)
-
Oven
-
Reaction vessels with inert gas atmosphere capability (e.g., Schlenk line)
Protocol Steps:
-
Surface Cleaning and Hydroxylation (Day 1):
-
Immerse glass slides in Piranha solution for 1 hour in a fume hood. (Safety Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care, using appropriate personal protective equipment. Never store in a sealed container).
-
Rinse extensively with deionized water and dry with a stream of nitrogen.
-
Alternatively, treat slides with an oxygen plasma cleaner for 5-10 minutes.
-
Rationale: This step removes organic contaminants and generates hydroxyl (-OH) groups on the glass surface, which are necessary for the subsequent silanization reaction.
-
-
Surface Amination (Day 1):
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned, dry slides in the APTES solution for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Rinse the slides sequentially with toluene, ethanol, and deionized water.
-
Cure the slides in an oven at 110°C for 1 hour. The slides now have a surface terminated with primary amine (-NH₂) groups.[10]
-
-
Activation of Carboxylated Chromoionophore (Day 2):
-
In a separate vial, dissolve the carboxyl-functionalized this compound (1 mg) in 1 mL of anhydrous DMF.
-
Add EDC (1.5 eq) and NHS (1.5 eq) to the solution.
-
Let the reaction proceed for 1-2 hours at room temperature to form the NHS-ester activated chromoionophore.
-
Causality: EDC activates the carboxyl group, making it susceptible to nucleophilic attack. NHS is added to form a more stable amine-reactive intermediate, improving the efficiency of the subsequent coupling reaction with the aminated surface.
-
-
Covalent Coupling (Day 2):
-
Place the amine-functionalized slides in a suitable reaction chamber.
-
Cover the slides with the solution of activated this compound from the previous step.
-
Allow the coupling reaction to proceed overnight at room temperature in a dark, sealed container to prevent photobleaching and evaporation.
-
-
Final Washing and Storage (Day 3):
-
Remove the slides and rinse thoroughly with DMF, followed by ethanol and PBS to remove any non-covalently bound chromoionophore.
-
Dry the slides under a stream of nitrogen.
-
Store the functionalized slides in a dark, dry place.
-
Validation and Performance Check
-
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can confirm the successful modification at each step by detecting changes in elemental composition (e.g., presence of Si, N, and specific carbon bonds).
-
Contact Angle Measurement: The surface hydrophobicity will change after each modification step, which can be monitored by measuring the water contact angle.
-
Fluorescence Microscopy: Image the surface to confirm the uniform immobilization of the chromoionophore.
-
Functional Testing: Perform pH titration experiments by immersing the slide in buffers of different pH and measuring the fluorescence or absorbance to confirm the immobilized chromoionophore is still responsive.
Comparison of Immobilization Techniques
| Feature | Physical Entrapment | Covalent Bonding |
| Principle | Physical trapping in a polymer matrix | Formation of a stable chemical bond |
| Stability | Moderate; potential for leaching over time | High; minimal to no leaching |
| Complexity | Low; single-step cocktail preparation and casting | High; multi-step synthesis and surface chemistry |
| Versatility | High; easy to incorporate various ionophores and additives | Lower; requires specific functional groups on support and chromoionophore |
| Sensor Lifetime | Good for disposable or short-term use | Excellent for long-term and continuous monitoring |
| Reagent Cost | Generally lower | Higher, due to coupling agents and modified molecules |
Conclusion
The choice of immobilization technique for this compound depends critically on the intended application of the optical sensor. Physical entrapment in a PVC matrix offers a rapid and versatile method for prototyping and for applications where disposability is acceptable. For applications demanding high stability, long operational lifetime, and minimal sample contamination, such as in biomedical implants or continuous environmental monitoring, the greater initial investment in developing a covalent immobilization strategy is highly justified. Both methods, when executed and validated correctly, can yield high-performance ion-selective optodes for a wide range of scientific and industrial challenges.
References
-
Blue Tiger Scientific. This compound for Colorimetric Ion Detection. Blue Tiger Scientific. [Link]
-
Cenmed Enterprises. This compound. Cenmed Enterprises. [Link]
-
Xuan, X., et al. (2021). Digital printing of selective and reversible ion optodes on fabrics. Analyst, The Royal Society of Chemistry. [Link]
-
MySkinRecipes. This compound. MySkinRecipes. [Link]
-
Scientific Laboratory Supplies. This compound, Selectoph | 27088-10MG-F. Scientific Laboratory Supplies. [Link]
-
Xie, X., et al. (2022). Perspective on fluorescence cell imaging with ionophore-based ion-selective nano-optodes. Biomicrofluidics, 16(3), 031301. [Link]
-
Xie, X., et al. (2022). Perspective on fluorescence cell imaging with ionophore-based ion-selective nano-optodes. AIP Publishing. [Link]
-
Oggenfuss, P., et al. Design features of optical sensors (optodes) based on selective chromoionophores. IUPAC. [Link]
-
Xie, X., et al. (2022). Perspective on fluorescence cell imaging with ionophore-based ion-selective nano-optodes. AIP Publishing. [Link]
-
Chemsrc. This compound | CAS#:149683-18-1. Chemsrc. [Link]
-
Lutterman, D. A., et al. (2021). Immobilization of Molecular Catalysts on Solid Supports via Atomic Layer Deposition for Chemical Synthesis in Sustainable Solvents. Green Chemistry. [Link]
-
Camarero, J. A. (2008). Recent developments in the site-specific immobilization of proteins onto solid supports. Biopolymers, 90(3), 450-8. [Link]
-
De Vet, C., et al. (2015). Templated Chromophore Assembly by Dynamic Covalent Bonds. Angewandte Chemie International Edition, 54(52), 15739-43. [Link]
-
Mondal, J., et al. (2022). Immobilization of pyrene-tagged metal complexes onto solid supports by π-stacking interactions: syntheses and applications. Materials Advances. [Link]
-
Lettieri, S., et al. (2019). New protocol for optimisation of polymer composition for imprinting of peptides and proteins. RSC Advances. [Link]
-
Schmidt, M., et al. (2022). Highly Efficient One-Step Protein Immobilization on Polymer Membranes Supported by Response Surface Methodology. Membranes, 12(2), 195. [Link]
-
Jia, J., et al. (2023). Chemical Bonding and Dynamic Structural Fluxionality of a Boron-Based B8Al3+ Cluster. International Journal of Molecular Sciences, 24(13), 10565. [Link]
-
Matson, R. S., & Little, M. C. (1988). Strategy for the immobilization of monoclonal antibodies on solid-phase supports. Journal of Chromatography, 458, 67-77. [Link]
-
Jiang, X., et al. (2015). Oriented immobilization of proteins on solid supports for use in biosensors and biochips: a review. Microchimica Acta, 182, 1-19. [Link]
-
Ibrahim, G. F., et al. (1985). Immobilization of microorganisms for detection by solid-phase immunoassays. Journal of Clinical Microbiology, 22(3), 361-5. [Link]
-
Luteran, E. M., et al. (2022). Workflow for evaluating enzyme immobilization and performance for continuous flow manufacturing. ResearchGate. [Link]
-
Jaman, Z., et al. (2022). Evaluating the Performance of Different Substrates for Preparing Enzyme-Immobilized Bioreactors. ACS Omega, 7(46), 42365-42372. [Link]
-
Yamada, T., et al. (2003). Detection of C-Si Covalent Bond in CH3 Adsorbate Formed by Chemical Reaction of CH3MgBr and H:Si(111). Journal of the American Chemical Society, 125(16), 4816-4821. [Link]
-
Lassen, B., et al. (2001). Structural changes in hemoglobin during adsorption to solid surfaces: Effects of pH, ionic strength, and ligand binding. Biophysical Journal, 81(2), 1117-1124. [Link]
-
Wang, Y., et al. (2023). Recent Advances in the Strategies of Simultaneous Enzyme Immobilization Accompanied by Nanocarrier Synthesis. International Journal of Molecular Sciences, 24(13), 11075. [Link]
-
Sheldon, R. (2007). Enzyme Immobilization: The Quest for Optimum Performance. Advanced Synthesis & Catalysis. [Link]
-
Li, T., et al. (2025). The current research status of immobilized lipase performance and its potential for application in food are developing toward green and healthy direction: A review. Journal of Food Science, 90(2). [Link]
Sources
- 1. bluetigerscientific.com [bluetigerscientific.com]
- 2. cenmed.com [cenmed.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
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- 7. This compound [myskinrecipes.com]
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- 9. mdpi.com [mdpi.com]
- 10. Evaluating the Performance of Different Substrates for Preparing Enzyme-Immobilized Bioreactors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Real-Time Extracellular pH Measurements in Cell Culture Using Chromoionophore III
Introduction
The metabolic activity of cultured cells invariably alters the pH of their surrounding microenvironment. This extracellular pH (pHe) is a critical parameter that influences a vast array of cellular processes, including proliferation, apoptosis, metabolic function, and drug efficacy. Real-time, non-invasive monitoring of pHe is therefore essential for understanding cellular physiology and for developing robust in vitro models in drug discovery and biomedical research.[1][2] Chromoionophore III (also known as ETH 5350) is a lipophilic, ratiometric dye designed for optical pH measurements.[3][4][5] This application note provides a comprehensive guide and a detailed protocol for using this compound to perform real-time, absorbance-based pH measurements in standard microplate formats, enabling researchers to dynamically track cellular metabolic activity.
Principle of Ratiometric pH Measurement
This compound is a pH-sensitive indicator that exhibits distinct absorbance spectra in its protonated (acidic) and deprotonated (basic) forms.[3][6] As the pH of the medium changes, the equilibrium between these two states shifts, leading to a predictable change in the absorbance spectrum.
The core advantage of this compound lies in its ratiometric properties.[3][6] Instead of relying on the absolute absorbance at a single wavelength, which can be affected by probe concentration, light path length, or lamp fluctuations, a ratiometric measurement compares the absorbance at two different wavelengths.[7][8][9] Typically, one wavelength corresponds to the absorbance peak of the acidic form and the other to the peak of the basic form. The ratio of these two absorbance values is directly related to the pH of the sample and provides a robust, internally referenced measurement.[10][11]
This ratiometric approach significantly enhances the precision and reliability of the measurement by minimizing artifacts and making the assay independent of probe concentration.[11]
Mechanism of Action: this compound
The diagram below illustrates the fundamental principle. As proton concentration ([H+]) changes, the chromoionophore shifts between its protonated (H-Indicator) and deprotonated (Indicator-) forms. This shift causes a change in the molecule's electron configuration, resulting in different light absorption properties, which are detected by the spectrophotometer.
Caption: pH-dependent equilibrium of this compound.
Materials and Reagents
| Material/Reagent | Supplier Example | Catalog Number Example | Notes |
| This compound (ETH 5350) | Sigma-Aldrich | 27088 | For Research Use Only.[5] |
| Dimethyl sulfoxide (DMSO), Anhydrous | Thermo Fisher Scientific | D12345 | For preparing stock solution. |
| 96-well, clear, flat-bottom cell culture plates | Corning | 3596 | Tissue-culture treated. |
| Cell culture medium (e.g., DMEM) | Gibco (Thermo Fisher) | 11965092 | Ensure it contains Phenol Red for comparison, or use Phenol Red-free for specific assays. |
| Fetal Bovine Serum (FBS) | Gibco (Thermo Fisher) | 26140079 | |
| Penicillin-Streptomycin | Gibco (Thermo Fisher) | 15140122 | |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco (Thermo Fisher) | 10010023 | |
| Standard pH Buffers (e.g., pH 4.0, 7.0, 10.0) | Thermo Fisher Scientific | Multiple | For pH meter calibration.[12][13] |
| Hydrochloric Acid (HCl), 1M | Sigma-Aldrich | H9892 | For pH adjustment.[14] |
| Sodium Hydroxide (NaOH), 1M | Sigma-Aldrich | S8045 | For pH adjustment.[14] |
| Microplate Spectrophotometer | Molecular Devices, BioTek | e.g., SpectraMax, Synergy | Capable of endpoint absorbance readings at two wavelengths.[15][16] |
| Calibrated pH meter | Mettler Toledo, Thermo Orion | For preparing calibration standards. |
Experimental Protocols
This section is divided into three core workflows: Reagent Preparation, In Vitro Calibration, and the Real-Time Cell-Based Assay. Adhering to this sequence is critical for generating reliable and reproducible data.
Workflow Overview
Caption: Overall experimental workflow for pHe measurement.
Protocol 1: Preparation of Reagents
1.1 this compound Stock Solution (10 mM)
-
Causality: A concentrated stock in an anhydrous solvent like DMSO is essential for stability and to minimize the volume of solvent added to the aqueous cell culture medium, thereby preventing solvent-induced artifacts.
-
Procedure:
-
Allow the vial of this compound (MW: 569.86 g/mol ) to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the required mass in anhydrous DMSO. For example, dissolve 1 mg of this compound in 175.5 µL of DMSO.
-
Vortex thoroughly until fully dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
-
1.2 pH Calibration Media (pH 6.2 to 7.8)
-
Causality: To accurately convert absorbance ratios to pH values, a calibration curve must be generated in a medium with the same buffering capacity and ionic strength as the experimental medium. Using the actual cell culture medium is paramount for accuracy.
-
Procedure:
-
Prepare approximately 20 mL of your complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep) for each pH standard.
-
Create a set of at least 5-7 pH standards covering the expected physiological range (e.g., 6.2, 6.6, 7.0, 7.4, 7.8).
-
Place the medium for the first standard in a beaker with a sterile magnetic stir bar.
-
Immerse a calibrated pH electrode into the medium.
-
Slowly titrate the medium to the desired pH using 0.1 M HCl (to lower pH) or 0.1 M NaOH (to raise pH).[14] Allow the reading to stabilize before adding more titrant.
-
Once the target pH is reached and stable, sterile-filter the medium through a 0.22 µm filter to ensure sterility.
-
Repeat for all desired pH standards. Store at 4°C for short-term use.
-
Protocol 2: In Vitro Calibration of this compound
-
Causality: This step is the foundation of a trustworthy measurement. It empirically defines the mathematical relationship between the absorbance ratio and pH for your specific instrument and medium conditions.
-
Procedure:
-
Prepare a working solution of this compound by diluting the 10 mM stock solution into complete cell culture medium to a final concentration of 2X the desired final assay concentration (e.g., 20 µM).
-
In a 96-well plate, add 100 µL of each pH calibration medium standard to triplicate wells.
-
Add 100 µL of the 2X this compound working solution to all wells containing pH standards. This results in a final probe concentration of 1X (e.g., 10 µM) in a total volume of 200 µL.
-
Include triplicate "blank" wells containing only the pH 7.4 medium without the probe for background subtraction.
-
Incubate the plate at 37°C for 15-30 minutes to allow for temperature and gas equilibration.
-
Using a microplate spectrophotometer, measure the absorbance at two wavelengths (e.g., 540 nm and 660 nm ). Note: The optimal wavelengths should be confirmed by running a full spectral scan of the probe in acidic (pH ~6.0) and basic (pH ~8.0) media.
-
Data Processing: a. Subtract the average blank absorbance from each measurement at its respective wavelength. b. Calculate the absorbance ratio for each well: Ratio = Absorbance at 660 nm / Absorbance at 540 nm . c. Plot the average ratio (Y-axis) against the known pH of the standards (X-axis). d. Fit the data using a sigmoidal (four-parameter logistic) curve to generate the calibration equation.
-
Example Calibration Data:
| Known pH | Avg. Abs (540 nm) | Avg. Abs (660 nm) | Avg. Ratio (A660/A540) |
| 6.2 | 0.850 | 0.150 | 0.176 |
| 6.6 | 0.650 | 0.350 | 0.538 |
| 7.0 | 0.450 | 0.550 | 1.222 |
| 7.4 | 0.250 | 0.750 | 3.000 |
| 7.8 | 0.150 | 0.850 | 5.667 |
Protocol 3: Real-Time pHe Measurement in Cell Culture
-
Causality: This protocol applies the calibrated system to monitor the metabolic activity of live cells by measuring the acidification of their surrounding medium.[1]
-
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for your experiment (e.g., 20,000 cells/well) in 100 µL of complete culture medium. Culture overnight in a 37°C, 5% CO₂ incubator to allow for attachment.
-
Assay Preparation: Prepare a 2X working solution of this compound (e.g., 20 µM) in fresh, pre-warmed complete culture medium. If testing compounds, prepare them at a 2X concentration in this same medium.
-
Assay Initiation: a. Carefully remove the old medium from the cell plate. b. Add 100 µL of the 2X this compound working solution (with or without test compounds) to each well. c. Include "no cell" control wells containing medium and the probe to monitor baseline pH drift.
-
Real-Time Measurement: a. Place the plate in the microplate reader pre-heated to 37°C. b. Set the reader to perform kinetic endpoint reads at your two determined wavelengths (e.g., 540 nm and 660 nm). c. Measure the absorbance at desired time intervals (e.g., every 10-15 minutes) for the duration of the experiment (e.g., 2-24 hours).
-
Data Analysis: a. For each time point, calculate the absorbance ratio (A660/A540) for each well. b. Use the equation derived from your calibration curve to convert each ratio into a pHe value. c. Plot pHe as a function of time to visualize the rate of extracellular acidification.
-
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal / Poor Dynamic Range | - Suboptimal wavelengths chosen.- Probe concentration too low. | - Perform a spectral scan to identify the absorbance peaks for the protonated and deprotonated forms in your medium.- Titrate the probe concentration (typically 5-20 µM is effective). |
| High Well-to-Well Variability | - Inconsistent pipetting.- Temperature gradients across the plate. | - Use a multichannel pipette for reagent addition.- Ensure the plate is properly equilibrated to 37°C before the first read. |
| Drift in "No Cell" Controls | - Medium is not properly buffered for ambient CO₂.- Evaporation from wells. | - Ensure the use of a CO₂-controlled incubator or a plate reader with atmospheric control.- Use plate seals for long-term experiments. |
| Calibration Curve is Not Sigmoidal | - Incorrect pH of standards.- Probe degradation. | - Re-verify the pH of your calibration media with a calibrated meter.- Use fresh aliquots of the this compound stock solution. |
Conclusion
This compound offers a robust and reliable method for the real-time, non-invasive measurement of extracellular pH in a microplate format. The ratiometric absorbance approach provides high-quality data by minimizing common experimental artifacts. By following the detailed protocols for calibration and cell-based assays, researchers can effectively monitor cellular metabolic activity, investigate the effects of drugs on cell physiology, and improve the quality and reproducibility of their in vitro studies.
References
- Bartlett, T. R., et al. (2014). Liquid|Liquid Interfacial Photoelectrochemistry of Chromoionophore I Immobilised in 4‐(3‐Phenylpropyl) Pyridine Microdroplets. ChemElectroChem, 1(2), 400-406. (Referenced via MedchemExpress)
-
Xie, Z., et al. (2021). Optical Sensing and Imaging of pH Values: Spectroscopies, Materials, and Applications. Chemical Reviews. [Link]
-
O'Donnell, K. C., et al. (2017). Wavelength-ratiometric near-physiological pH sensors based on 6-aminoquinolinium boronic acid probes. Sensors and Actuators B: Chemical. [Link]
-
Scientific Laboratory Supplies. This compound, Selectoph | 27088-10MG-F. [Link]
-
IOWarnemünde. Spectrophotometric pH measurements. [Link]
-
University of Florida. Spectrophotometric Determination of pH: Introduction. [Link]
-
Colom, A., et al. (2014). In vitro monitoring of extracellular pH in real-time. Journal of Visualized Experiments. [Link]
-
Cenmed Enterprises. This compound. [Link]
-
Blue Tiger Scientific. This compound for Colorimetric Ion Detection. [Link]
-
Aumar, M., et al. (2023). Generalization of the Ratiometric Method to Extend pH Range Measurements of the BCECF Probe. Sensors. [Link]
-
Gardner, L. B., et al. (2022). Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. Nature Protocols. [Link]
-
Peper, S., et al. (2003). Quantitative binding constants of H(+)-selective chromoionophores and anion ionophores in solvent polymeric sensing membranes. Analytica Chimica Acta. [Link]
-
Chen, Y., et al. (2022). Extracellular pH Monitoring of Live Single Cells in Microdroplets Using Dual-Labelled Fluorinated Silica Nanoparticles and Time-Domain Dual Lifetime Referencing. Biosensors. [Link]
-
U.S. Environmental Protection Agency. (2017). Calibration and Maintenance of pH Meters. [Link]
-
An, M., et al. (2016). Probe for the measurement of cell surface pH in vivo and ex vivo. Proceedings of the National Academy of Sciences. [Link]
-
Gällentoft, L., et al. (2011). Real-time optical pH measurement in a standard microfluidic cell culture system. Optics Express. [Link]
-
Wang, Y., et al. (2020). Real-time monitoring of extracellular pH using a pH-potentiometric sensing SECM dual-microelectrode. Analytical and Bioanalytical Chemistry. [Link]
-
Berthold Technologies. Top tips and tricks: Performing assays in microplates. [Link]
-
Wolfbeis, O. S. (2020). Optical Sensing and Imaging of pH Values: Spectroscopies, Materials, and Applications. Chemical Reviews. [Link]
-
Panisan, R. T. Bradford Assay using Microplate Reader. [Link]
-
BioTek Instruments. Take3™ and Take3 Trio™ Micro-Volume Plate. [Link]
-
Nordic Biolabs. The Ultimate Guide to Microplate Reader Solutions. [Link]
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- 1. In vitro monitoring of extracellular pH in real-time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extracellular pH Monitoring of Live Single Cells in Microdroplets Using Dual-Labelled Fluorinated Silica Nanoparticles and Time-Domain Dual Lifetime Referencing [mdpi.com]
- 3. cenmed.com [cenmed.com]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Chromoionophore III Sensor Performance
Welcome to the technical support center for Chromoionophore III (C-III) based optical sensors. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the performance of their C-III sensors, with a primary focus on improving response time. As Senior Application Scientists, we have compiled this resource based on field-proven insights and established scientific principles to ensure you achieve accurate and rapid results in your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have about your this compound sensor's performance.
Q1: What is the expected response time for a this compound sensor?
A1: The response time of a C-III sensor, typically defined as the time to reach 95% of the final signal (t95), can vary significantly based on the sensor's formulation and experimental conditions. While some optimized systems can achieve response times of less than 10 seconds, it is not uncommon to observe slower responses, sometimes on the order of several minutes.[1][2] Factors such as the composition of the sensor membrane, the concentration of the analyte, and the hydrodynamics of the sample all play a crucial role.[1][3]
Q2: Why is my this compound sensor responding so slowly?
A2: A slow response time is a common issue and can be attributed to several factors. The most frequent culprits include a suboptimal membrane composition, particularly the type and amount of plasticizer used, which affects ion mobility within the membrane.[4][5] Other causes can be related to the experimental setup, such as inadequate stirring, temperature fluctuations, or the presence of interfering ions in the sample.[1] Leaching of membrane components over time can also lead to a gradual decrease in response speed.
Q3: Can the pH of my sample affect the sensor's response time?
A3: Yes, the pH of the sample can significantly influence the performance of C-III sensors. This compound is a pH-sensitive dye, and its optical properties change with proton concentration.[6] The sensing mechanism often involves an ion-exchange process between the target ion and a proton at the membrane-sample interface. Therefore, the pH of the sample can affect the kinetics of this exchange and, consequently, the response time. It is crucial to operate within the optimal pH range specified for your particular sensor formulation.
Q4: How does the choice of plasticizer impact the response time?
A4: The plasticizer is a critical component of the sensor membrane, acting as a solvent for the ionophore and influencing the membrane's physical properties.[4][7] The dielectric constant, viscosity, and lipophilicity of the plasticizer directly affect the mobility of ions within the membrane and the kinetics of the ion-exchange at the interface.[5][8] A plasticizer with a higher dielectric constant, for instance, can facilitate faster ion-exchange and lead to a quicker response.[5]
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during experiments with this compound sensors.
Issue 1: Consistently Slow Sensor Response Time
A consistently slow response can hinder high-throughput applications and prevent the capture of rapid changes in ion concentrations.
Root Cause Analysis and Solutions:
-
Membrane Composition: The formulation of the sensor membrane is the most critical factor governing response time. An imbalanced composition can impede the diffusion of ions and the ion-exchange process.
-
Actionable Protocol: Optimizing the Sensor Membrane
-
Plasticizer Selection: The choice of plasticizer is paramount. For faster response times, consider using a plasticizer with a higher dielectric constant, such as o-nitrophenyl octyl ether (o-NPOE).[4][7]
-
Plasticizer Concentration: The ratio of plasticizer to the polymer (e.g., PVC) is crucial. A higher plasticizer content can increase the mobility of membrane components, but an excess can lead to leaching and reduced sensor lifetime. A typical starting point is a 2:1 ratio of plasticizer to PVC by weight.
-
Ionophore Concentration: Ensure the concentration of this compound is optimized. While a higher concentration might seem beneficial, it can sometimes lead to aggregation within the membrane, hindering its function. A typical range is 1-2% by weight.
-
Lipophilic Additives: The inclusion of lipophilic ionic sites, such as potassium tetrakis(4-chlorophenyl)borate (KTpClPB), can improve the ion-exchange kinetics and overall sensor performance.[7] The concentration is typically around 0.5-1 mol% relative to the ionophore.
-
-
| Plasticizer | Typical Response Time (for some crown ether-based sodium sensors) | Key Characteristics |
| o-Nitrophenyl octyl ether (o-NPOE) | ~10-20 s | High dielectric constant, often provides the best selectivity and faster response.[7] |
| Dioctyl sebacate (DOS) | ~30-60 s | A common all-purpose plasticizer with a good balance of performance.[7] |
| Dibutyl phthalate (DBP) | ~20-30 s | Can provide good Nernstian responses.[7] |
-
Experimental Conditions: The physical environment of the experiment can significantly impact sensor kinetics.
-
Stirring: Inadequate stirring of the sample solution can lead to the formation of an unstirred layer at the sensor surface, which slows down the diffusion of the analyte to the membrane.
-
Recommendation: Use a constant and vigorous stirring rate to ensure a homogenous sample concentration at the sensor interface.
-
-
Temperature: Temperature affects the diffusion coefficients of ions and the viscosity of the membrane.
-
Recommendation: Maintain a constant and controlled temperature throughout your experiments. If you notice a slow response, a slight increase in temperature (e.g., from room temperature to 37°C) may improve the kinetics, but ensure this is compatible with your sample and experimental goals.
-
-
Issue 2: Poor Signal-to-Noise Ratio (SNR)
A low SNR can make it difficult to resolve small changes in ion concentration and can lead to inaccurate measurements.
Root Cause Analysis and Solutions:
-
Optical Setup: The configuration of your optical detection system is critical for maximizing signal and minimizing noise.
-
Actionable Protocol: Optimizing the Optical Pathway
-
Light Source Stability: Ensure your light source is stable and has had adequate warm-up time to minimize fluctuations in intensity.
-
Detector Gain: Adjust the gain of your detector (e.g., photomultiplier tube or photodiode). Increasing the gain can amplify the signal, but too high a gain can also amplify noise. Find the optimal balance for your specific setup.[9]
-
Wavelength Selection: Use narrow-bandpass filters to select the optimal excitation and emission wavelengths for this compound. This will minimize background noise from stray light.
-
-
-
Computational Approaches: Signal processing techniques can be employed to improve the SNR of your measurements.
-
Signal Averaging: By averaging multiple readings for each data point, random noise can be significantly reduced. The SNR improves with the square root of the number of scans.[10]
-
Digital Smoothing: Applying a smoothing algorithm (e.g., moving average) to your data can help to reduce high-frequency noise.
-
Issue 3: Signal Drift and Lack of Reproducibility
Signal drift and poor reproducibility can compromise the reliability of your data.
Root Cause Analysis and Solutions:
-
Membrane Conditioning and Calibration: Proper conditioning and calibration are essential for stable and reproducible sensor performance.
-
Actionable Protocol: Sensor Conditioning and Calibration
-
Conditioning: Before the first use, and after prolonged storage, condition the sensor membrane by soaking it in a solution of the primary ion (the ion you intend to measure) for several hours. This ensures that the membrane is equilibrated and ready for measurement.
-
Calibration Frequency: Perform regular calibrations, especially at the beginning of each experiment day. If you observe drift, you may need to recalibrate more frequently.
-
Standard Solutions: Always use fresh, accurately prepared standard solutions for calibration. Contaminated or old standards are a common source of error.[11]
-
-
-
Leaching of Membrane Components: Over time, the ionophore and plasticizer can slowly leach out of the membrane, leading to a change in sensor performance.
-
Recommendation: If you observe a significant and irreversible decline in performance, it may be time to fabricate a new sensor membrane. The operational lifetime of a sensor is finite and depends on the usage and storage conditions.
-
Visualizing the Sensing Mechanism and Troubleshooting Workflow
To further aid in your understanding, the following diagrams illustrate the fundamental signaling pathway of a this compound sensor and a logical workflow for troubleshooting common issues.
This compound Signaling Pathway
Caption: Figure 2: A step-by-step guide to troubleshooting slow sensor response.
References
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Influence of different plasticizers on the response of chemical sensors based on polymeric membranes for nitrate ion determination. (n.d.). Materials Science and Engineering: C. [Link]
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Recent developments in ionophore-based potentiometric electrochemical sensors for oceanic carbonate detection. (2024). RSC Publishing. [Link]
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Perspective on fluorescence cell imaging with ionophore-based ion-selective nano-optodes. (2022). PMC. [Link]
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Influence of the Type and Amount of Plasticizer on the Sensory Properties of Microspheres Sensitive to Lipophilic Ions. (2021). MDPI. [Link]
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Ionophore-Based Electrochemical Sensors for Metal Ion Detection: Materials, Designs and Applications. (2023). MDPI. [Link]
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Investigating the Time Response of an Optical pH Sensor Based on a Polysiloxane–Polyethylene Glycol Composite Material Impregnated with a pH-Responsive Triangulenium Dye. (2019). PubMed Central. [Link]
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Recent improvements to the selectivity of extraction-based optical ion sensors. (2022). Chem. Commun.. [Link]
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Influence of the Signal-To-Noise Ratio on Variance of Chromophore Concentration Quantification in Broadband Near-Infrared Spectroscopy. (2020). Frontiers in Physiology. [Link]
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Ion-selective optical sensors with internal reference: On the quest for prolonged functionality and calibration-free measurements. (2023). Aarhus University. [Link]
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Ionophore-based ion-selective potentiometric and optical sensors. (2016). ResearchGate. [Link]
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Ultrasensitive optical detection of strontium ions by specific nanosensor with ultrahigh binding affinity. (2023). Nature Communications. [Link]
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Sensors Troubleshooting Flow Chart. (2023). Panoramic. [Link]
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Evaluating the Response Time of an Optical Gas Sensor Based on Gasochromic Nanostructures. (2021). MDPI. [Link]
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Conducting polymer functionalization in search of advanced materials in ionometry: ion-selective electrodes and optodes. (2024). RSC Advances. [Link]
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10.2: Improving the Signal-to-Noise Ratio. (2021). Chemistry LibreTexts. [Link]
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Unintended Changes of Ion-Selective Membranes Composition—Origin and Effect on Analytical Performance. (2018). Hilaris Publisher. [Link]
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Schematic diagram of metal ion sensing: Compound LH 2 and Mg 2+ with Chlorophyll Magnesium ion. (2020). ResearchGate. [Link]
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Signal to Noise Ratio as a Cross-Platform Metric for Intraoperative Fluorescence Imaging. (2021). Cancer Research. [Link]
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Optimizing Signal to Noise Ratio. (2023). YouTube. [Link]
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Optimization of the signal to noise ratio of resonant microcantilever type chemical sensors. (2003). ResearchGate. [Link]
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Perspective on fluorescence cell imaging with ionophore-based ion-selective nano-optodes. (2022). AIP Publishing. [Link]
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Electrochemical Mechanism of Ion–Ionophore Recognition at Plasticized Polymer Membrane/Water Interfaces. (2017). ResearchGate. [Link]
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Renovating the chromoionophores and detection modes in carrier-based ion-selective optical sensors. (2016). ResearchGate. [Link]
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Flowchart of sensor troubleshooting. (2024). ResearchGate. [Link]
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A Critical Review on the Development of Optical Sensors for the Determination of Heavy Metals in Water Samples. The Case of Mercury(II) Ion. (2022). ACS Omega. [Link]
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A Critical Review on the Development of Optical Sensors for the Determination of Heavy Metals in Water Samples. The Case of Mercury(II) Ion. (2022). NIH. [Link]
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Recent Development in Optical Chemical Sensors Coupling with Flow Injection Analysis. (2011). MDPI. [Link]
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Ocean Optics sensor systems are ushering in a new generation of low-cost, portable chemical- sensing devices. (n.d.). Cole-Parmer. [Link]
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DXH Troubleshooting FlowCharts. (2016). Beckman Coulter Learning Lab. [Link]
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Improved calibration of electrochemical aptamer-based sensors. (2022). eScholarship.org. [Link]
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CALiBrATiNg CONTACTiNg CONDuCTiViTY SeNSOrS. (n.d.). Emerson. [Link]
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Supplementary protocols for 'A simple and fast optical clearing method for whole-mount fluorescence in situ hybridization FISH) imaging' V.2. (2023). protocols.io. [Link]
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General Installation & Calibration Guide to Installation & Calibration of Conductivity Sensors with the 3TX-CON Transmitter. (2014). Advanced Sensor Technologies. [Link]
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The Ultimate Guide to Troubleshooting Microplate Assays. (2023). Bitesize Bio. [Link]
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Procedure for the Extended Calibration of Temperature Sensors. (2022). ResearchGate. [Link]
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pH sensor calibration procedure. (2013). UPCommons. [Link]
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Technical Support Center: A Guide to Mitigating Photobleaching of Chromoionophore III
Welcome to the technical support guide for Chromoionophore III. This document serves as a centralized resource for researchers, scientists, and drug development professionals encountering photostability challenges with this compound in fluorescence microscopy applications. Our goal is to provide not just solutions, but a foundational understanding of the mechanisms at play, enabling you to design more robust and reproducible experiments.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common introductory questions regarding this compound and the nature of photobleaching.
Q1: What is this compound and how does it function?
This compound, also known as ETH 5350, is a highly selective optical sensor (optode) primarily used for measuring ion concentrations, most notably calcium (Ca²⁺) and hydrogen (H⁺) ions.[1] It is a lipophilic, pH-sensitive dye that is incorporated into a membrane or polymeric matrix along with a specific ionophore.[1] The ionophore selectively binds the target ion, causing a local change in pH. This compound responds to this pH shift by altering its absorbance and fluorescence properties, allowing for a ratiometric readout of the ion concentration.[1] This ratiometric capability is a significant advantage, as it minimizes errors arising from fluctuations in dye concentration, path length, or illumination intensity.
Q2: What is photobleaching and why does it happen to this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[2] This process is a major limiting factor in fluorescence microscopy, especially during time-lapse or 3D imaging.[3]
The mechanism is rooted in the electronic states of the dye molecule. When this compound absorbs a photon from the excitation light, it is elevated from a stable ground state to an excited singlet state. From here, it can relax back to the ground state by emitting a photon (fluorescence). However, a fraction of excited molecules will instead transition to a highly reactive, long-lived "triplet state".[3][4] In this triplet state, the dye can react with molecular oxygen dissolved in the sample, generating highly destructive reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.[5][6][7] These ROS then attack and irreversibly damage the chromoionophore, rendering it non-fluorescent.[3][5][6][7]
Diagram 1: The Photobleaching Cascade This diagram illustrates the pathway from light absorption to the generation of reactive oxygen species (ROS) that ultimately leads to the destruction of the fluorophore.
References
-
Geddes, C. D., & Lakowicz, J. R. (2014). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. Photochemistry and Photobiology, 90(2), 448–454. Retrieved from [Link]
-
Geddes, C. D., & Lakowicz, J. R. (2014). The contribution of reactive oxygen species to the photobleaching of organic fluorophores. PubMed. Retrieved from [Link]
-
Biocompare. (2018, April 26). Photobleaching in Live Cell Imaging. Retrieved from [Link]
-
Longin, A., Souchier, C., Ffrench, M., & Bryon, P. A. (1993). Comparison of anti-fading agents used in fluorescence microscopy: image analysis and laser confocal microscopy study. PubMed. Retrieved from [Link]
-
Hypermol. Oxygen Scavenger Microscopy - FluMaXx. Retrieved from [Link]
-
KEYENCE. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Retrieved from [Link]
-
ResearchGate. (2014). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. Retrieved from [Link]
-
Creative Bioarray. Troubleshooting in Fluorescent Staining. Retrieved from [Link]
-
ACS Publications. (2012, June 18). Enzymatic Oxygen Scavenging for Photostability without pH Drop in Single-Molecule Experiments. Retrieved from [Link]
-
Aitken, C. E., Marshall, R. A., & Puglisi, J. D. (2008). An oxygen scavenging system for improvement of dye stability in single-molecule fluorescence experiments. PubMed. Retrieved from [Link]
-
Aitken, C. E., Marshall, R. A., & Puglisi, J. D. (2008). An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments. PMC - NIH. Retrieved from [Link]
-
ACS Publications. (2015). Acidification of the Oxygen Scavenging System in Single-Molecule Fluorescence Studies: In Situ Sensing with a Ratiometric Dual-Emission Probe. Retrieved from [Link]
-
Manevich, Y., et al. (2014). Photobleaching of fluorescein as a probe for oxidative stress in single cells. PubMed. Retrieved from [Link]
-
Cordes, T., et al. (2011). Mechanisms and advancement of antifading agents for fluorescence microscopy and single-molecule spectroscopy. Photochemical & Photobiological Sciences. Retrieved from [Link]
-
SciSpace. Mounting Media and Antifade Reagents. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Photobleaching of fluorescein as a probe for oxidative stress in single cells. Retrieved from [Link]
-
ResearchGate. Mountants and Antifades. Retrieved from [Link]
-
Evident Scientific. Fluorescence Microscopy Errors. Retrieved from [Link]
-
Electron Microscopy Sciences. The Antidote for Photobleaching. Retrieved from [Link]
-
KEYENCE. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. Retrieved from [Link]
-
News-Medical.Net. (2018, October 24). Minimizing Photobleaching in Fluorescence Microscopy. Retrieved from [Link]
-
ResearchGate. Fluorescent Indicators For Biological Imaging of Monatomic Ions. Retrieved from [Link]
-
van de Linde, S., et al. (2016). Optimizing Imaging Conditions for Demanding Multi-Color Super Resolution Localization Microscopy. PMC - NIH. Retrieved from [Link]
-
Garai, K., & Somogyi, R. (2023). Calcium Buffering by Fluorescent Indicators – Implications and Easy Solutions. bioRxiv. Retrieved from [Link]
-
Frontiers. Fluorescent Indicators For Biological Imaging of Monatomic Ions. Retrieved from [Link]
-
Zhang, J., Campbell, R. E., Ting, A. Y., & Tsien, R. Y. (2022). Fluorescent Indicators For Biological Imaging of Monatomic Ions. PMC - PubMed Central. Retrieved from [Link]
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Scientific Volume Imaging. Bleaching Effects. Retrieved from [Link]
-
Wikipedia. Photobleaching. Retrieved from [Link]
-
ResearchGate. (PDF) Photobleaching. Retrieved from [Link]
-
König, K., et al. (2011). Mechanisms of high-order photobleaching and its relationship to intracellular ablation. NIH. Retrieved from [Link]
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Technical Support Center: Addressing Ion Interference in Chromoionophore III Assays
Welcome to the Technical Support Center for Chromoionophore III assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on a critical aspect of these assays: interference from other ions. As a Senior Application Scientist, my goal is to equip you with the expertise and field-proven insights necessary to ensure the accuracy and reliability of your experimental data. This center is structured in a question-and-answer format to directly address the specific challenges you may encounter.
Understanding the Core Principles: Why Interference Occurs
This compound (also known as ETH 5350) is a highly sensitive pH indicator dye frequently used in ion-selective optodes.[1] Its optical properties change in response to pH variations, which, when coupled with a specific ionophore, allows for the quantification of a target ion. The ionophore selectively binds the target ion, leading to a localized pH change that is reported by this compound.
However, no ionophore is perfectly selective.[2] Other ions present in the sample matrix can also interact with the ionophore, albeit to a lesser extent. This "cross-reactivity" can lead to a pH change that is not proportional to the concentration of the target ion, resulting in inaccurate measurements. This phenomenon is known as ionic interference.
The extent of this interference is quantified by the selectivity coefficient (K_pot) . A smaller selectivity coefficient indicates a higher selectivity for the primary ion over the interfering ion.[3]
Troubleshooting Guide: Diagnosing and Resolving Interference
Here, we address common problems encountered during this compound assays, providing step-by-step solutions grounded in scientific principles.
Question 1: My sample readings are unexpectedly high and noisy. How can I determine if this is due to ionic interference?
Answer:
Unexpectedly high and noisy readings are classic symptoms of ionic interference. Here’s a systematic approach to diagnose and address this issue:
Step 1: Review Your Sample Matrix.
-
Identify Potential Interferences: The first step is to identify all ionic species present in your sample. In biological samples, common potential interfering ions for sodium (Na⁺) and potassium (K⁺) assays include Na⁺, K⁺, calcium (Ca²⁺), and magnesium (Mg²⁺).
-
Consult Selectivity Data: Refer to selectivity coefficient data for your specific ionophore-chromoionophore combination. For a sodium-selective optode using this compound and Sodium Ionophore V, the following logarithmic selectivity coefficients (log K_pot) have been reported[4]:
-
Potassium (K⁺): -1.2
-
Calcium (Ca²⁺): -1.2
-
Lithium (Li⁺): -1.1
-
Magnesium (Mg²⁺): -2.5
A lower log K_pot value signifies better selectivity. For instance, the sensor is significantly more selective for Na⁺ over Mg²⁺ than over K⁺, Ca²⁺, or Li⁺.
-
Step 2: Perform a Spike and Recovery Experiment.
-
Objective: This experiment will help you quantify the extent of interference in your specific sample matrix.
-
Protocol:
-
Divide a sample aliquot into two.
-
To one aliquot, add a known concentration of your target ion ("spike").
-
Measure the concentration of the target ion in both the spiked and unspiked samples.
-
Calculate the "recovery" using the following formula: Recovery (%) = [(Spiked Sample Concentration - Unspiked Sample Concentration) / Spiked Concentration] x 100
-
-
Interpretation: A recovery significantly different from 100% (e.g., <85% or >115%) suggests the presence of interfering ions.
Step 3: Implement Mitigation Strategies.
If interference is confirmed, consider the following strategies:
-
Use an Ionic Strength Adjustment Buffer (ISAB): An ISAB is a solution with a high ionic strength that is added to both samples and standards.[5][6] This ensures that the background ionic strength is constant across all measurements, minimizing the effect of variable ionic strength on the activity of the target ion.[6] For Na⁺ and K⁺ assays, a common ISAB is a solution of a salt containing an inert ion, such as lithium acetate.[6]
-
Matrix Matching: If the composition of your sample matrix is known, prepare your calibration standards in a solution that mimics the matrix as closely as possible. This helps to equalize the effects of interfering ions between the standards and the samples.
-
Dilution: Diluting your sample can reduce the concentration of interfering ions to a level where their effect is negligible. However, ensure that the concentration of your target ion remains within the linear range of your assay.
Frequently Asked Questions (FAQs)
This section addresses common questions about interference in this compound assays.
FAQ 1: How does pH affect my this compound assay, and how can I correct for it?
Answer:
This is a critical question, as this compound is itself a pH indicator. A change in the bulk pH of the sample can be misinterpreted as a change in the target ion concentration.
The Mechanism of pH Interference:
The operational principle of a this compound-based optode relies on an ion-exchange mechanism where the ionophore binding the target cation (M⁺) causes the release of a proton (H⁺) from the chromoionophore (CH⁺), leading to a color change. This equilibrium is also influenced by the H⁺ concentration in the sample.
Protocol for pH Correction:
-
Measure the pH of each sample separately using a calibrated pH meter.
-
Create a pH correction curve. For a set of standards with a constant target ion concentration, vary the pH and measure the response of the optode. Plot the optode response against the measured pH.
-
Apply the correction. For each sample, use its measured pH and the correction curve to determine the portion of the signal attributable to the bulk pH. Subtract this value from the total signal to obtain the signal corresponding to the target ion concentration.
It is highly recommended to buffer your samples to a constant pH if the experimental conditions allow.[4]
FAQ 2: I can't find specific selectivity coefficients for my exact formulation. How can I determine them experimentally?
Answer:
Determining selectivity coefficients for your specific assay conditions is the most accurate way to assess potential interference. The Fixed Interference Method (FIM) is a widely accepted protocol.[3]
Experimental Protocol for the Fixed Interference Method (FIM):
-
Prepare a series of standard solutions of your primary ion (the ion you want to measure).
-
Prepare a solution of the interfering ion at a fixed concentration that is representative of what you expect in your samples.
-
Add the interfering ion solution to each of your primary ion standards.
-
Measure the potential (or absorbance) of each of these mixed solutions.
-
Plot the measured potential/absorbance versus the logarithm of the primary ion concentration.
-
Separately, measure and plot the calibration curve for the primary ion in the absence of the interfering ion.
-
Determine the activity of the primary ion (a_i) and the activity of the interfering ion (a_j) that give the same potential/absorbance reading from the two plots.
-
Calculate the selectivity coefficient (K_pot) using the formula: K_pot = a_i / (a_j)^(z_i/z_j), where z is the charge of the respective ions.
FAQ 3: Can high concentrations of non-ionic substances in my sample, like proteins or lipids, cause interference?
Answer:
Yes, high concentrations of proteins and lipids, commonly found in biological samples, can cause what is known as "non-specific" interference.[7] This is not due to direct interaction with the ionophore but rather through physical effects on the sensor membrane.
-
Proteins: Can adsorb to the surface of the optode membrane, creating a barrier that slows down the diffusion of the target ion to the sensing layer. This can lead to slower response times and underestimated concentrations.
-
Lipids: In highly lipemic samples, lipids can foul the membrane, altering its properties and affecting the ion-exchange equilibrium.
Mitigation Strategies for Non-Specific Interference:
-
Sample Pre-treatment: For samples with very high protein content, a deproteinization step (e.g., using ultrafiltration) may be necessary.
-
Regular Cleaning and Conditioning: Frequent and thorough cleaning of the optode membrane according to the manufacturer's instructions is crucial to prevent fouling. Reconditioning the membrane in a standard solution can help restore its performance.
-
Use of Surfactants: In some cases, the inclusion of a small amount of a non-ionic surfactant in the sample buffer can help to reduce protein adsorption. However, this should be carefully validated to ensure the surfactant itself does not interfere with the assay.
By understanding the principles of ionic interference and implementing these systematic troubleshooting and mitigation strategies, you can significantly enhance the quality and reliability of your data from this compound assays.
References
-
Datta, S. K., & Chopra, P. (2022). Interference in Ion-Selective Electrodes Due to Proteins and Lipids. The Journal of Applied Laboratory Medicine, 7(2), 589–595. [Link]
-
This compound for Colorimetric Ion Detection - Blue Tiger Scientific. (n.d.). Retrieved January 14, 2026, from [Link]
-
Total ionic strength adjustment buffer - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
Ionic Strength Adjustment Buffers (ISAB) - EDT Direction. (n.d.). Retrieved January 14, 2026, from [Link]
-
ISE Selectivity And Interferences - EDT Direction. (n.d.). Retrieved January 14, 2026, from [Link]
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Technical Support Center: Enhancing the Long-term Stability of Chromoionophore III-based Sensors
Welcome to the technical support center for Chromoionophore III-based optical sensors. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the long-term stability of their sensing systems. Drawing from established principles in polymer membrane science and sensor design, this document provides in-depth, field-proven insights to help you achieve reliable and reproducible measurements over extended periods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in optical sensors?
A: this compound (also known as ETH 5350) is a highly lipophilic, pH-sensitive dye derived from Nile Blue.[1] It is widely used as a signal transducer in ion-selective optical sensors (optodes). Its primary function is to convert the chemical recognition of an ion by a specific ionophore into a measurable optical signal, typically a change in absorbance or fluorescence.[2] The key advantage of this compound is its ratiometric signaling capability, where the ratio of its protonated and deprotonated forms changes with analyte concentration, providing a robust measurement that is less susceptible to fluctuations in light source intensity or detector sensitivity.[3]
Q2: My sensor's signal is drifting over time. What are the most common causes?
A: Signal drift in this compound-based sensors is a common issue and can stem from several factors. The most prevalent causes are:
-
Leaching of membrane components: The gradual loss of the chromoionophore, ionophore, or plasticizer from the polymer membrane into the sample solution is a primary contributor to signal drift and a shortened sensor lifetime.[4]
-
Photodegradation: this compound, being a derivative of Nile Blue, can be susceptible to photodegradation, especially under continuous or high-intensity light exposure.[5][6] This irreversible bleaching of the dye leads to a decrease in signal intensity over time.
-
Membrane Hydration/Dehydration: Changes in the water content of the polymer membrane can alter the local environment of the chromoionophore and affect its optical properties, leading to signal drift.
-
Fouling: Adsorption of proteins or other molecules from the sample onto the sensor surface can interfere with the optical measurement and cause signal instability.[7]
Q3: How does the choice of plasticizer affect the long-term stability of the sensor?
A: The plasticizer is a critical component of the sensor membrane, typically making up 60-70% of its weight. It acts as a solvent for the chromoionophore and ionophore, ensuring their mobility within the polymer matrix. The plasticizer's properties, particularly its lipophilicity (hydrophobicity), significantly impact sensor stability. A plasticizer with high lipophilicity and a low tendency for exudation is crucial for minimizing the leaching of membrane components.[8] For instance, less polar plasticizers like bis(2-ethylhexyl) sebacate (DOS) have been shown to reduce the leakage of membrane components compared to more polar plasticizers like o-nitrophenyl octyl ether (o-NPOE).[4]
Q4: Can I reuse a this compound-based sensor?
A: The reusability of a this compound-based sensor depends on the application and the extent of component leaching and fouling. For applications with short exposure times and in clean aqueous solutions, sensors can often be reused after proper rinsing and reconditioning. However, for continuous monitoring or in complex biological media, the gradual leaching of components will inevitably lead to a decline in performance. Implementing the stability-enhancing strategies discussed in this guide can significantly extend the usable lifetime and reusability of your sensors.
Troubleshooting Guide
Issue 1: Rapid Signal Loss or Complete Sensor Failure
Q: My sensor loses its responsiveness within hours or a few days of fabrication. What could be the problem?
A: This is a classic sign of significant leaching of essential components from your sensor membrane.
Causality: The polymer membrane acts as a reservoir for the chromoionophore and ionophore. If the membrane composition is not optimized for lipophilicity, these components can rapidly partition into the aqueous sample, leading to a non-responsive sensor. The choice of plasticizer is often the primary culprit.
Troubleshooting Protocol:
-
Evaluate Your Plasticizer:
-
If you are using a relatively polar plasticizer like o-nitrophenyl octyl ether (o-NPOE), consider replacing it with a more lipophilic one. Bis(2-ethylhexyl) sebacate (DOS) is a common and effective alternative that has been shown to reduce component leaching.[4]
-
High-molecular-weight plasticizers, such as trimellitates and polyesters, can also be explored as they have lower mobility and are less prone to leaching.[9]
-
-
Optimize Membrane Composition:
-
Ensure a high enough concentration of the chromoionophore and ionophore in the membrane cocktail. However, excessive amounts can lead to crystallization and faster leaching. A typical starting point is a 1:2 to 1:3 molar ratio of chromoionophore to ionophore.
-
The polymer-to-plasticizer ratio is also critical. A common starting point is approximately 33% (w/w) polymer (e.g., high molecular weight PVC) and 66% (w/w) plasticizer.
-
-
Incorporate Lipophilic Additives:
-
Adding a small amount (1-2 mol% relative to the ionophore) of a lipophilic ionic salt (e.g., potassium tetrakis(4-chlorophenyl)borate) can help to retain the ionophore within the membrane and improve overall stability.
-
Experimental Workflow for Membrane Optimization:
Caption: Workflow for optimizing membrane composition to enhance sensor stability.
Issue 2: Gradual Signal Drift and Decreasing Sensitivity
Q: My sensor works initially, but the signal baseline drifts and the sensitivity decreases over several days. Why is this happening?
A: This is likely due to a combination of slow component leaching and photodegradation of the this compound.
Causality: Even with an optimized membrane, some leaching will occur over time. Photodegradation is an often-overlooked factor, where the chromoionophore is irreversibly bleached by the excitation light source, reducing the number of active dye molecules.
Troubleshooting Protocol:
-
Minimize Light Exposure:
-
Reduce the intensity of the excitation light source to the minimum level required for an adequate signal-to-noise ratio.[10]
-
If possible, use an intermittent measurement protocol rather than continuous illumination.
-
Incorporate a bandpass filter to ensure that only the necessary excitation wavelengths are reaching the sensor, minimizing exposure to potentially damaging UV or broad-spectrum light.
-
-
Advanced Strategy: Covalent Immobilization:
-
For applications requiring the highest level of stability, consider covalently attaching the chromoionophore and/or ionophore to the polymer backbone. This physically prevents them from leaching out of the membrane.
-
This is an advanced technique that requires chemical synthesis to modify the chromoionophore and polymer with reactive groups. However, it offers a significant improvement in long-term stability.[11][12]
-
Data Presentation: Impact of Plasticizer on Component Leaching
| Plasticizer | Polarity | Typical Leaching Rate | Estimated Sensor Lifetime |
| o-Nitrophenyl octyl ether (o-NPOE) | High | High | Short (Hours to Days) |
| Bis(2-ethylhexyl) sebacate (DOS) | Low | Low | Moderate (Days to Weeks) |
| High-Molecular-Weight Polyester | Very Low | Very Low | Long (Weeks to Months) |
Note: Leaching rates and lifetimes are relative and highly dependent on experimental conditions.
Issue 3: Sensor Response is Sluggish or Irreversible
Q: The sensor responds to the analyte, but the response time is slow, and it doesn't return to the baseline quickly. What should I do?
A: A sluggish response is often related to the physical properties of the membrane or fouling of the sensor surface.
Causality: The diffusion of ions into and out of the polymer membrane governs the response time. A membrane that is too thick or has a high viscosity can slow down this process. Surface fouling creates a barrier that impedes ion exchange.
Troubleshooting Protocol:
-
Optimize Membrane Thickness:
-
Thinner membranes generally have faster response times. If you are drop-casting your membranes, try reducing the volume of the cocktail or spin-coating to achieve a more uniform and thinner film. A thickness of 2-5 µm is often a good target.
-
-
Clean the Sensor Surface:
-
If you suspect fouling, especially when working with biological samples, gently rinse the sensor surface with deionized water between measurements.
-
For more stubborn fouling, a brief rinse with a mild surfactant solution followed by extensive rinsing with deionized water may be necessary. Always test the compatibility of any cleaning solution with your membrane components first.
-
-
Pre-conditioning the Sensor:
-
Soaking the sensor in a solution of the primary ion to be measured for a period before the actual experiment can help to equilibrate the membrane and improve the initial response time.
-
Logical Diagram of Troubleshooting Steps:
Caption: Decision tree for troubleshooting common stability issues with this compound sensors.
References
-
Dynamic Biosensors. (n.d.). How can I deal with a signal drift? Retrieved from [Link]
-
Jaworska, E., Maksymiuk, K., & Michalska, A. (2022). Ion-selective membrane plasticizer leakage in all-solid-state electrodes – an unobvious way to improve potential reading stability in time. Analyst, 147(12), 2657-2664. [Link]
-
Zook, J. M., Langmaier, J., & Lindner, E. (2009). Current-polarized ion-selective membranes: The influence of plasticizer and lipophilic background electrolyte on concentration profiles, resistance, and voltage transients. Sensors and Actuators B: Chemical, 136(2), 410-418. [Link]
- Abass, A. M., Hassan, O. S., & Al-Bassam, A. Z. M. (2022). Usage and Characteristics of Plasticizers as Ion-Selective Electrodes: A Short Review. Journal of Chemical Reviews, 4(4), 364-373.
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MDPI. (2023). Homogeneous and Heterogeneous Photo-Fenton-Based Photocatalytic Techniques for the Degradation of Nile Blue Dye. Molecules, 28(14), 5489. [Link]
- Royal Society of Chemistry. (2018).
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Hernández, K., et al. (2019). Cytotoxicity Study of Ionophore-Based Membranes: Toward On-Body and in Vivo Ion Sensing. ACS Sensors, 4(9), 2358-2366. [Link]
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Dynamic Biosensors. (n.d.). How can I deal with a signal drift? Retrieved from [Link]
- ResearchGate. (n.d.). Effect of membrane composition on the response characteristic of the proposed optode.
-
Peper, S., et al. (2003). Plasticizer-Free Polymer Containing a Covalently Immobilized Ca2+-Selective Ionophore for Potentiometric and Optical Sensors. Analytical Chemistry, 75(13), 3038-3045. [Link]
-
MDPI. (2022). Superior Photodegradation of Bentazon and Nile Blue and Their Binary Mixture Using Sol–Gel Synthesized TiO2 Nanoparticles Under UV and Sunlight Sources. Catalysts, 12(10), 1191. [Link]
- Environmental Science and Pollution Research. (2014). Heterogeneous Photocatalytic Degradation of Nile Blue Dye in Aqueous BiOCl Suspensions. Environmental Science and Pollution Research, 21, 10843-10853.
- ResearchGate. (n.d.). Influence of Plasticizers on Ion‐Selective Polyimide Membranes.
- ACS Publications. (2019). Cytotoxicity Study of Ionophore-Based Membranes: Toward On-Body and in Vivo Ion Sensing. ACS Sensors, 4(9), 2358–2366.
-
MDPI. (2024). Photocatalytic Degradation of Organic Pollutants—Nile Blue, Methylene Blue, and Bentazon Herbicide—Using NiO-ZnO Nanocomposite. Molecules, 29(5), 1129. [Link]
- PubMed Central. (2024). The Molecular Mechanism of Fluorescence Lifetime of Fluorescent Probes in Cell Membranes. eLife, 13, e94783.
-
MDPI. (2024). Advancements in Optical Fiber Sensors for pH Measurement: Technologies and Applications. Sensors, 24(11), 3505. [Link]
- PubMed Central. (2021). Covalent Organic Polymers and Frameworks for Fluorescence-Based Sensors. ACS Applied Materials & Interfaces, 13(49), 58249–58273.
- ACS Publications. (2003). Immobilization of components in polymer membrane-based calcium-selective bulk optodes. Analytical Chemistry, 75(13), 3038-3045.
- Google Patents. (n.d.).
- Princeton University. (2003). Fast and long term optical sensors for pH based on sol-gels.
- National Institutes of Health. (2023). A modified selective optical sensor for selenium determination based on incorporating xylenol orange in a poly(vinyl chloride) membrane. Scientific Reports, 13, 20950.
- Research Collection. (n.d.). Investigation and development of selective polymeric liquid membranes for the optical detection of NO2 with chemical sensors.
- SPIE. (1995).
- ResearchGate. (n.d.). Time stability of a fiber optic sensor for pH detection.
- Semantic Scholar. (2021). Fabrication of a lead ion selective membrane based on a polycarbazole Sn(iv)
- ResearchGate. (n.d.). Fast and long term optical sensors for pH based on sol-gels.
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MDPI. (2024). Optical pH Sensor Based on a Long-Period Fiber Grating Coated with a Polymeric Layer-by-Layer Electrostatic Self-Assembled Nanofilm. Sensors, 24(5), 1662. [Link]
- Sci-Hub. (2015). Thin Layer Ionophore-Based Membrane for Multianalyte Ion Activity Detection. Analytical Chemistry, 87(15), 7729–7737.
- ResearchGate. (2020).
- ResearchGate. (n.d.). Renovating the chromoionophores and detection modes in carrier-based ion-selective optical sensors.
-
MDPI. (2020). Construction of a Highly Selective Membrane Sensor for the Determination of Cobalt (II) Ions. Sensors, 20(21), 6088. [Link]
- ACS Publications. (2022). Spectroelectrochemistry with Ultrathin Ion-Selective Membranes: Three Distinct Ranges for Analytical Sensing. Analytical Chemistry, 94(24), 8567–8574.
-
MDPI. (2022). Covalent Immobilization of Organic Photosensitizers on the Glass Surface: Toward the Formation of the Light-Activated Antimicrobial Nanocoating. International Journal of Molecular Sciences, 23(15), 8616. [Link]
- SpringerLink. (2024). Understanding the leaching of plastic additives and subsequent risks to ecosystems. Environmental Science and Pollution Research.
- ResearchGate. (n.d.). Use of Nafion® membranes for the construction of optical sensors for pH measurements.
- Royal Society of Chemistry. (2012). Covalent attachment of a fluorescent 'Pourbaix sensor' onto a polymer bead for sensing in water. New Journal of Chemistry, 36(4), 859-861.
- PubMed Central. (1991). Influence of ion occupancy and membrane deformation on gramicidin A channel stability in lipid membranes. Biophysical Journal, 60(6), 1306-1315.
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MDPI. (2023). Drift Error Compensation Algorithm for Heterodyne Optical Seawater Refractive Index Monitoring of Unstable Signals. Sensors, 23(20), 8493. [Link]
- Deswater. (2021). Leaching of microplastics from PVC pipes under stagnant conditions.
- National Institutes of Health. (2021). Elucidating the Mechanisms Underlying the Signal Drift of Electrochemical Aptamer-Based Sensors in Whole Blood. ACS Sensors, 6(6), 2212-2220.
- ResearchGate. (n.d.). Drift Error Compensation Algorithm for Heterodyne Optical Seawater Refractive Index Monitoring of Unstable Signals.
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Technical Support Center: Chromoionophore III and Heavy Metal Cross-Reactivity
This guide is intended for researchers, scientists, and drug development professionals utilizing Chromoionophore III for ion-selective sensing. It provides a comprehensive troubleshooting framework to address the common challenge of heavy metal interference, ensuring the integrity and accuracy of your experimental results.
PART 1: CORE DIRECTIVE - Understanding the Challenge
At its core, this compound (also known as ETH 5350) is a sophisticated analytical tool designed for the optical sensing of ions.[1] It operates as a pH-sensitive dye, changing its spectral properties in response to shifts in proton concentration, which are in turn dictated by the presence of a target ion.[2][3][4] While highly effective, its performance can be compromised by the presence of heavy metals, leading to erroneous readings and challenging data interpretation. This guide provides the expertise to navigate these complexities.
PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
Expertise & Experience: The "Why" Behind the "How"
Simply following a protocol is insufficient. True scientific rigor demands an understanding of the underlying principles. This guide is structured to not only provide solutions but to also explain the causal mechanisms behind the experimental choices, fostering a deeper understanding of your analytical system.
Trustworthiness: Self-Validating Protocols
Each experimental protocol described herein is designed to be a self-validating system. By incorporating controls and clear comparison points, you can be confident in the outcomes of your troubleshooting efforts.
Authoritative Grounding & Comprehensive References
All technical claims and protocols are grounded in established scientific principles and supported by references to authoritative sources. This ensures that the guidance provided is both accurate and reliable.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound?
A1: this compound is a lipophilic, pH-sensitive dye incorporated into an ion-selective membrane.[2][3][4] In a typical potassium sensor, for instance, the membrane also contains a potassium-selective ionophore (like Valinomycin) and an ionic additive. When the target potassium ions are extracted from the sample into the membrane by the ionophore, a proton is released from the chromoionophore to maintain charge neutrality. This deprotonation causes a measurable change in the chromoionophore's absorbance or fluorescence spectrum, which is proportional to the potassium ion concentration.[5]
Q2: My sensor readings are unstable and higher than expected. Could heavy metals be the cause?
A2: Yes, this is a classic indication of heavy metal interference.[6] Heavy metal ions can interact with the sensor membrane in a non-specific manner, causing a response that mimics that of the target ion. This can lead to artificially high readings and significant signal instability.
Q3: Which heavy metals are most likely to cause interference?
A3: Divalent heavy metal cations such as lead (Pb²⁺), cadmium (Cd²⁺), and mercury (Hg²⁺) are common interferents.[7][8] Their ability to interact with the ionophore and other membrane components can lead to significant cross-reactivity.
Q4: Is it possible to salvage a sensor that has been exposed to heavy metals?
A4: In some instances, yes. Flushing the sensor with a solution containing a strong chelating agent, such as EDTA, can sometimes remove the interfering heavy metal ions.[9] However, prolonged or high-concentration exposure can cause irreversible damage to the membrane, necessitating its replacement.
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Quantifying Heavy Metal Interference
The first step in resolving any issue is to accurately diagnose the problem. This guide provides a systematic approach to confirm and quantify heavy metal interference.
The Causality of Interference: Heavy metal ions can interfere through two primary mechanisms:
-
Competitive Binding: The interfering metal ion competes with the target ion for the binding sites of the ionophore.
-
Non-Specific Membrane Interactions: The metal ions can interact with other components of the membrane, altering its electrochemical properties and leading to a false signal.
Experimental Protocol: Interference Assessment
-
Baseline Calibration: Calibrate your ion-selective electrode (ISE) or optode with a series of standard solutions of your target ion. Ensure the matrix of your standards is as close as possible to your sample matrix.
-
Interferent Challenge: Prepare a solution containing a known concentration of the suspected interfering heavy metal ion in the same matrix as your standards, but without the target ion.
-
Response Measurement: Immerse the calibrated sensor in the heavy metal solution and record the apparent concentration of your target ion. A non-zero reading indicates interference.
-
Quantification (Selectivity Coefficient): The degree of interference is expressed by the selectivity coefficient. This can be determined using established methods like the Separate Solution Method (SSM) or the Fixed Interference Method (FIM).
Data Presentation: Illustrative Selectivity Coefficients
| Interfering Ion | Logarithmic Selectivity Coefficient (Illustrative) | Level of Interference |
| Lead (Pb²⁺) | -2.5 | High |
| Cadmium (Cd²⁺) | -3.0 | Moderate |
| Mercury (Hg²⁺) | -2.0 | Very High |
| Zinc (Zn²⁺) | -3.5 | Low to Moderate |
Note: These are representative values. Actual selectivity coefficients will vary based on the specific membrane composition and experimental conditions.[10][11][12]
Mandatory Visualization: Interference Mechanism
Caption: Competitive binding of heavy metals interferes with target ion detection.
Guide 2: Mitigation Strategies for Heavy Metal Interference
Once interference is confirmed, the following strategies can be employed.
Strategy 1: Sample Pre-treatment with Chelating Agents
This is often the most effective method for eliminating heavy metal interference.
Experimental Protocol: Chelation Pre-treatment
-
Chelator Selection: Ethylenediaminetetraacetic acid (EDTA) is a broad-spectrum chelating agent effective against many divalent heavy metals.
-
Concentration Optimization: The required EDTA concentration depends on the heavy metal concentration in your sample. Start with a 1:1 molar ratio of EDTA to the estimated heavy metal concentration.
-
Incubation: Add the EDTA to your sample and allow it to incubate for at least 15-30 minutes to ensure complete complexation.
-
Measurement: Proceed with your standard measurement protocol.
Self-Validation: Analyze a sample with and without EDTA pre-treatment. A significant reduction in the measured concentration of your target ion in the EDTA-treated sample validates the effectiveness of this method.
Mandatory Visualization: Troubleshooting Workflow
Caption: A logical workflow for addressing heavy metal interference.
Strategy 2: Optimization of the Ion-Selective Membrane
If sample pre-treatment is not feasible, consider modifying the sensor membrane. The selectivity of an ion-selective sensor is not solely dependent on the ionophore but also on the overall membrane composition, including the plasticizer and any ionic additives. Consult with your sensor manufacturer about the availability of alternative membrane formulations with enhanced selectivity against the specific heavy metals you are encountering.
References
- Cole-Parmer. (2015, April 2). Ion-Selective Electrodes Issues and What to Check.
- MySkinRecipes. This compound.
- Heavy Metals Detection with Paper-Based Electrochemical Sensors. (2021, January 12). Analytical Chemistry.
- Direct Fluorescent Measurement of Blood Potassium with Polymeric Optical Sensors Based on Upconverting Nanomaterials. (2013, February 15).
- Blue Tiger Scientific. This compound for Colorimetric Ion Detection.
- Scientific Laboratory Supplies. This compound, Selectoph.
- Electrochemical Sensors for Heavy Metal Ion Detection in Aqueous Medium: A Systematic Review. PubMed Central.
- Electrochemical and Colorimetric Nanosensors for Detection of Heavy Metal Ions: A Review.
- Turtle Tough. (2021, July 16). Guide to Ion Selective | Troubleshooting | Support.
- Sigma-Aldrich. This compound Selectophore®.
- Heavy metal ion sensing strategies using fluorophores for environmental remediation.
- Ion-selective electrodes with solid contact for heavy metals determination. (2025, August 6).
- Electrochemical Sensors for Heavy Metal Ion Detection in Aqueous Medium: A Systematic Review. (2024, June 5). ACS Publications.
- A fluorescent ratiometric potassium sensor based on IPG4-silica microparticles for selective detection and fluorescence imaging of potassium cations. PubMed Central.
- Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors.
- Ion-selective electrodes with solid contact for heavy metals determination. E3S Web of Conferences.
- Santa Cruz Biotechnology. This compound.
- Highly Selective and Sensitive Determination of Pb(II) Ions Using Ion Selective Electrodes (ISE) Coated with the BEC6ND1 Ionophore as Membranes. (2024, February 4). Biointerface Research in Applied Chemistry.
- Electrochemical Detection of Heavy Metal Ions Based on Nanocomposite Materials. MDPI.
- A review on various electrochemical techniques for heavy metal ions detection with different sensing platforms. (2017, August 15). PubMed.
- Exploiting halide perovskites for heavy metal ion detection. (2024, April 10). RSC Publishing.
- Heavy metal chelation tests: the misleading and hazardous promise. (2020, July 16). PubMed.
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Strategies to minimize background fluorescence in Chromoionophore III measurements
A Guide to Minimizing Background Fluorescence for High-Fidelity Data
Welcome to the technical support guide for Chromoionophore III. As Senior Application Scientists, we understand that achieving a high signal-to-noise ratio is paramount for accurate and reproducible results. Background fluorescence is a common hurdle that can obscure your signal, leading to data misinterpretation. This guide provides in-depth troubleshooting strategies and foundational knowledge to help you identify, minimize, and correct for background fluorescence in your this compound experiments.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during your experiments. We diagnose the likely causes and provide actionable, step-by-step protocols to resolve them.
Q1: Why are my blank/control readings unexpectedly high? The signal is noisy even without my analyte.
High background in blank or control samples (e.g., buffer only, or vehicle-treated cells) is a frequent issue that points to extrinsic sources of fluorescence rather than the sample itself.
Underlying Causes & Solutions:
-
Autofluorescent Consumables: Standard polystyrene or plastic-bottom plates used in cell culture can exhibit significant intrinsic fluorescence.[1][2]
-
Media and Buffer Components: Many common cell culture media contain fluorescent compounds. Phenol red is a notorious contributor, but vitamins (like riboflavin) and amino acids (tryptophan, tyrosine) in basal media also fluoresce.[2][3]
-
Solution: For the final imaging step, replace the complete medium with an optically clear, buffered salt solution (e.g., HBSS) or a specially formulated low-background imaging medium.[2] If long-term imaging is required, use phenol red-free media.
-
-
Contaminated Reagents: Impurities within buffers, solvents, or even the this compound stock solution can introduce fluorescent artifacts.[1]
-
Solution: Use high-purity, spectroscopy-grade solvents and fresh buffers. Filter buffers through a 0.22 µm filter to remove particulate contaminants.
-
► Experimental Protocol: Verifying Extrinsic Background Sources
This protocol helps isolate the source of the high background.
-
Prepare Control Wells: On a multi-well plate, prepare the following controls:
-
Well A: Instrument buffer/imaging medium only.
-
Well B: Vehicle control (e.g., buffer with DMSO if your probe is dissolved in it).
-
Well C: this compound in buffer (no cells or analyte).
-
-
Acquire Readings: Measure the fluorescence intensity in each well using your standard instrument settings.
-
Analyze:
-
A high signal in Well A points to the buffer or the plate itself.
-
A high signal in Well B (compared to A) indicates fluorescence from your vehicle.
-
A high signal in Well C suggests potential contamination or aggregation of the probe.
-
Q2: My signal-to-noise ratio is poor. How can I distinguish the specific signal from my sample's own fluorescence?
This problem arises when the intrinsic fluorescence of the biological sample, known as autofluorescence, is significant enough to interfere with the specific signal from this compound.[4][5]
Underlying Causes & Solutions:
-
Endogenous Fluorophores: Biological samples naturally contain molecules that fluoresce.[3][6] The most common are metabolic cofactors (NADH, FAD), structural proteins (collagen, elastin), and aging pigments (lipofuscin).[3][4][7] Their broad emission spectra can easily overlap with your probe's signal.
-
Solution 1: Run an Unstained Control. This is the most critical control. An unstained sample (cells/tissue treated with vehicle only) will reveal the intensity and localization of your sample's autofluorescence under your specific imaging conditions.[7][8]
-
Solution 2: Pre-measurement Photobleaching. Before adding this compound, you can intentionally expose your unstained sample to intense excitation light to destroy the endogenous fluorophores.[9] This method is highly effective but must be optimized to avoid causing cellular damage.[9]
-
Solution 3: Chemical Quenching. Reagents like Sudan Black B can be used to quench autofluorescence, particularly from lipofuscin.[10] However, these should be used with caution as they can sometimes quench the desired signal as well.[9]
-
-
Non-Specific Probe Binding: this compound may bind non-specifically to cellular components or proteins, creating a diffuse background signal that is not related to the ion activity you are measuring.[11]
-
Solution 1: Optimize Probe Concentration. Using too high a concentration of the probe is a common cause of high background.[8][10] Perform a concentration titration to find the lowest possible concentration that still provides a robust specific signal.[2]
-
Solution 2: Improve Washing Steps. Increase the number and duration of washes after probe loading to more effectively remove unbound or loosely bound molecules.[2][11]
-
Solution 3: Use a Blocking Agent. For fixed-cell or tissue experiments, pre-incubating with a blocking buffer (e.g., containing Bovine Serum Albumin or BSA) can reduce non-specific binding sites.
-
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting high background fluorescence.
| Common Endogenous Fluorophores | Typical Excitation (nm) | Typical Emission (nm) | Common Location |
| NAD(P)H | 340 | 450 | Mitochondria, Cytoplasm[6] |
| Flavins (FAD) | 380-490 | 520-560 | Mitochondria[6] |
| Collagen / Elastin | 360-400 | 440-500 | Extracellular Matrix[3] |
| Lipofuscin | 345-490 | 460-670 | Lysosomes (especially in aging cells)[6] |
| Tryptophan | ~280 | ~350 | Proteins[3] |
Q3: My signal is strong initially but fades quickly during measurement. What is causing this instability?
This phenomenon is most likely photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[12][13] It can be exacerbated by the presence of molecular oxygen.[14]
Underlying Causes & Solutions:
-
Excessive Light Exposure: Using overly intense excitation light or unnecessarily long exposure times is the primary driver of photobleaching.[15][16]
-
Solution 1: Reduce Excitation Intensity. Lower the power of your laser or LED light source to the minimum level required for adequate signal detection. Use neutral density (ND) filters to attenuate the light without changing its spectral properties.[12][14][16]
-
Solution 2: Minimize Exposure Time. Use the shortest possible integration/exposure time that provides a good signal. For microscopy, use transmitted light to find and focus on your region of interest before switching to fluorescence for image capture.[12][15][16]
-
Solution 3: Use High-Sensitivity Detectors. A more sensitive camera or detector can capture a robust signal with less excitation light, thereby reducing the rate of photobleaching.[14]
-
-
Phototoxicity & Oxidative Stress: High-intensity light can generate reactive oxygen species (ROS) in the sample, which not only damage the cells but also accelerate the destruction of the fluorophore.[14]
Frequently Asked Questions (FAQs)
What are the ideal instrument settings for this compound?
While the exact settings depend on your specific instrument and sample, follow these principles:
-
Filters: Use high-quality, narrow bandpass filters for both excitation and emission. This ensures you are only collecting light from your specific probe and rejecting stray light and off-target fluorescence.[1]
-
Gain and Offset: Set the detector gain to a moderate level. Excessively high gain will amplify noise along with the signal. Use the offset to adjust the baseline so that a true zero-light condition reads as zero.
-
Apertures/Pinhole (Microscopy): In confocal microscopy, slightly closing the pinhole can help reject out-of-focus light and reduce background, though it will also reduce your signal. Find a balance that optimizes the signal-to-noise ratio.
How does pH affect this compound measurements?
This compound is a pH-sensitive dye.[17][18][19] Its function in an ion-selective optode membrane is to transduce the activity of a specific ion (captured by an ionophore) into a pH change, which in turn alters its fluorescence spectrum.[17] It is critical that your bulk solution is well-buffered to ensure that the fluorescence changes you observe are due to the localized activity within the sensor membrane and not due to global pH fluctuations in your sample.
Can I use software to correct for background fluorescence?
Yes, computational correction is a powerful tool, especially when physical reduction of background is insufficient.
-
Simple Background Subtraction: This is the most common method. You acquire an image or reading from a region with no specific signal (a blank area) or from an unstained control sample. This average background value is then subtracted from your experimental data.[2][20]
-
Spectral Unmixing: This is a more advanced technique available on many modern confocal microscopes and imaging systems.[21][22] It requires acquiring the full emission spectrum at each pixel. Algorithms then mathematically separate the known emission spectrum of this compound from the overlapping spectra of autofluorescent species.[23][24][25] This can effectively isolate the true signal even in samples with very high autofluorescence.[21]
Workflow for Probe Concentration Optimization
Caption: A workflow for optimizing the working concentration of this compound.
References
-
Bliq Photonics. (2023). A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow. Retrieved from [Link]
-
KEYENCE. (n.d.). How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. Retrieved from [Link]
-
Bitesize Bio. (2024). What is Autofluorescence? A Quick Explainer for Biologists. Retrieved from [Link]
-
Lu, Y., et al. (2021). Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning. PLoS ONE, 16(12), e0256335. Retrieved from [Link]
-
Fiveable. (n.d.). Fluorescence quenching mechanisms | Photochemistry Class Notes. Retrieved from [Link]
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AxisPharm. (2024). What is fluorescence quenching?. Retrieved from [Link]
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Otsu, H., et al. (2014). Attenuation-corrected fluorescence spectra unmixing for spectroscopy and microscopy. Optics Express, 22(22), 26630-26644. Retrieved from [Link]
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Edinburgh Instruments. (n.d.). Fluorescence Quenching & the Stern-Volmer Plot. Retrieved from [Link]
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Wikipedia. (n.d.). Autofluorescence. Retrieved from [Link]
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Basicmedical Key. (n.d.). Troubleshooting Fluorescence Intensity Plate Reader Experiments. Retrieved from [Link]
-
Shah, P., et al. (2021). SUFI: An automated approach to spectral unmixing of fluorescent biological images. PLoS ONE, 16(1), e0244143. Retrieved from [Link]
-
Wikipedia. (n.d.). Quenching (fluorescence). Retrieved from [Link]
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Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]
-
Bitesize Bio. (2025). Spectral Unmixing in Fluorescence Microscopy. Retrieved from [Link]
-
Diaspro, A. (Ed.). (2009). Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis. Journal of Biomedical Optics, 14(2), 020201. Retrieved from [Link]
-
Bliq Photonics. (2023). An Important Yet Neglected Presence: Autofluorescence. Retrieved from [Link]
-
Hayes, A. (2016). IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. Cardiff University Bioimaging Hub News. Retrieved from [Link]
-
Gao, H., et al. (2009). In-vivo fluorescence imaging with a multivariate curve resolution spectral unmixing technique. Journal of Biomedical Optics, 14(6), 064010. Retrieved from [Link]
-
News-Medical.Net. (2018). Minimizing Photobleaching in Fluorescence Microscopy. Retrieved from [Link]
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Cenmed Enterprises. (n.d.). This compound. Retrieved from [Link]
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Wikipedia. (n.d.). Photobleaching. Retrieved from [Link]
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Blue Tiger Scientific. (n.d.). This compound for Colorimetric Ion Detection. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Scientific Laboratory Supplies. (n.d.). This compound, Selectophore®. Retrieved from [Link]
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ResearchGate. (n.d.). Changes of the fluorescence emission spectra of 3 at two distinct excitation wavelengths. Retrieved from [Link]
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FluoroFinder. (n.d.). Cy3 Dye Profile. Retrieved from [Link]
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Piston, D. W., & Sandison, D. R. (1994). Subtraction of background fluorescence in multiharmonic frequency-domain fluorimetry. Applied Spectroscopy, 48(4), 488-495. Retrieved from [Link]
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Sun, Y., & Chakrabartty, A. (2017). Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. Journal of Visualized Experiments, (127), 56211. Retrieved from [Link]
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Feist, P., & Hummon, A. B. (2011). Optimization of cell lysis and protein digestion protocols for the analysis of HeLa S3 cells by LC-MS/MS. Proteomics, 11(24), 4726-4730. Retrieved from [Link]
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Boster Bio. (n.d.). Multicolor Panel Design for Flow Cytometry: Fluorochrome Optimization. Retrieved from [Link]
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Calibration and validation of Chromoionophore III sensors in complex matrices
Welcome to the technical support guide for Chromo-ionophore III (also known as ETH 5350). This center is designed for researchers, scientists, and drug development professionals who are leveraging the power of ion-selective optodes in complex matrices. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your calibrations are robust and your results are trustworthy.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental working principle of a Chromoionophore III-based sensor?
A: At its core, a this compound sensor is a type of optical sensor, or "optode," that translates the activity of a specific ion into a measurable change in color or fluorescence. The membrane typically contains three key components dissolved in a plasticized PVC matrix:
-
An Ionophore: This is a molecule that selectively binds the target ion (e.g., Valinomycin for potassium).[1][2]
-
This compound (ETH 5350): This is a pH-sensitive dye that changes its color or fluorescence spectrum in response to changes in proton (H+) concentration.[3][4][5][6]
-
A Cation Exchanger: These are lipophilic anions that ensure charge neutrality within the membrane.
The process works via an ion-exchange mechanism.[7] When the ionophore binds the target cation from the sample, a proton is released from the chromoionophore to the cation exchanger to maintain electrical neutrality. This deprotonation of this compound causes the optical signal to change, which can be correlated to the target ion's concentration.[7]
Q2: Why is a pH buffer in my sample so important?
A: The sensor's response is based on a competitive equilibrium between the target ion and protons (H+). This compound is fundamentally a pH indicator.[3][4][5][6] If the pH of your sample fluctuates, it will directly alter the protonation state of the chromoionophore, creating a signal change that is independent of your target ion concentration. This leads to significant measurement errors. Using a pH buffer with sufficient capacity clamps the sample's proton activity, ensuring that the observed optical changes are due solely to the target ion binding to the ionophore.[8]
Q3: Can I use the same membrane formulation for measuring potassium in blood plasma and in a soil extract?
A: Not without careful validation. The composition of the matrix is critical. Blood plasma has a relatively stable and known ionic background, whereas a soil extract can have vast fluctuations in interfering ions (e.g., Na+, Ca2+, Mg2+), pH, and organic matter.[9] A membrane optimized for plasma might suffer from severe interferences or fouling in an environmental sample.[10] You must validate sensor performance, particularly selectivity, in a matrix that closely mimics your intended sample.
Q4: What does the term "Nernstian response" mean for an optode?
A: While the term "Nernstian slope" is formally associated with potentiometric sensors like Ion-Selective Electrodes (ISEs), a related concept applies to equilibrium-based optodes. It refers to a predictable, logarithmic relationship between the sensor's optical response (e.g., absorbance ratio) and the concentration of the target ion over a specific range. A linear calibration curve when plotting the response versus the logarithm of the ion concentration indicates ideal behavior. Deviations from this linearity can signal issues like saturation, interference, or membrane degradation.
In-Depth Troubleshooting Guide
This guide addresses common problems encountered during the use of this compound sensors. Follow the logical flow to diagnose and resolve issues.
Problem: Inaccurate or Non-Reproducible Readings
This is the most common issue and can stem from multiple sources. A systematic check is required.
Step 1: Verify Calibration Integrity
-
Cause: Stale or improperly prepared calibration standards are a primary source of error. The sensor is only as good as its calibration.
-
Solution: Prepare fresh calibration standards daily from a high-purity stock solution using Type I ultrapure water. When working in complex matrices, prepare your standards in a "blank" matrix that matches the ionic strength and pH of your samples.[11] For example, if measuring potassium in cell culture media, your calibration standards should be prepared in that same base media, spiked with known concentrations of potassium.
Step 2: Check for Matrix Effects & Interferences
-
Cause: Other ions in the sample can compete with the target ion for the ionophore, leading to a biased reading. This is governed by the sensor's selectivity coefficients.[12] For a potassium sensor using valinomycin, for instance, high concentrations of sodium can be a significant interferent.[1][9]
-
Solution:
-
Consult Selectivity Data: Review technical literature for the known selectivity coefficients of your membrane formulation.
-
Perform a Spike-and-Recovery Experiment: Add a known amount (a "spike") of your target analyte to a real sample. Measure the concentration before and after the spike. The percent recovery should ideally be between 90-110%. A poor recovery indicates a significant matrix effect.
-
Method of Standard Addition: If matrix effects are confirmed, this is the most robust calibration method. It involves adding small, known increments of the target ion to the sample itself and measuring the response after each addition. Extrapolating the linear plot back to the x-axis reveals the initial concentration in the sample.
-
Step 3: Assess Membrane Health
-
Cause: The sensor membrane is not indestructible. Leaching of components (ionophore, chromoionophore, plasticizer) over time will degrade performance.[12] Physical damage like scratches or fouling from proteins or lipids in biological samples can also block the membrane-sample interface.[10]
-
Solution:
-
Visual Inspection: Check the membrane for discoloration, precipitates, or physical damage.
-
Reconditioning: Soak the sensor in a mid-range calibration standard for several hours to re-equilibrate the membrane components.[11]
-
Replacement: Membranes are consumables. If performance is not restored after reconditioning, fabricate a new sensor membrane.
-
Problem: Signal Drift or Slow Response Time
Cause 1: Insufficient Conditioning
-
Explanation: A new or improperly stored membrane needs to achieve equilibrium with an aqueous environment. The organic membrane components must become hydrated and establish a stable interface with the sample.
-
Solution: Before first use or after prolonged dry storage, condition the sensor by immersing it in a mid-range calibration standard for at least 16-24 hours.[11] This allows the membrane to fully equilibrate.
Cause 2: Temperature Fluctuations
-
Explanation: Ion-exchange equilibria are temperature-dependent. A changing sample temperature will cause the measured signal to drift even if the ion concentration is constant.[10]
-
Solution: Ensure that all standards and samples are at the same temperature. If possible, perform measurements in a temperature-controlled environment.
Cause 3: Biofouling
-
Explanation: In complex biological matrices like blood, serum, or fermentation broth, proteins and other macromolecules can adsorb to the membrane surface. This creates a diffusion barrier, slowing down the transport of the target ion to the ionophore and resulting in a sluggish response.
-
Solution:
-
Gentle Rinsing: Between measurements, rinse the sensor tip thoroughly with blank buffer or deionized water.
-
Enzymatic Cleaning (Advanced): For severe fouling, a brief exposure to a protease solution (e.g., pepsin in dilute HCl) can be effective, but this must be carefully validated to ensure it does not damage the membrane components. Always recalibrate after cleaning.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing common sensor issues.
Caption: A step-by-step workflow for troubleshooting common sensor issues.
Protocols for Calibration and Validation
Trustworthy data requires robust calibration and validation. The following protocols provide a framework for achieving this in complex matrices.
Protocol 1: Multi-Point Calibration in a Simulated Matrix
This protocol is essential when the sample matrix has a high and consistent ionic background (e.g., physiological buffer, specific growth media).
Objective: To generate a reliable calibration curve that accounts for the constant background of the matrix.
Materials:
-
High-purity stock solution of the target ion (e.g., 1 M KCl).
-
Blank matrix solution (the sample matrix without the target ion).
-
Class A volumetric flasks and pipettes.
-
pH meter and buffers.
-
Spectrometer or fluorometer.
Procedure:
-
Prepare Blank Matrix: Create a batch of the base matrix solution. For example, if analyzing potassium in undiluted fetal bovine serum (FBS), the "blank matrix" would be FBS treated to remove endogenous potassium (e.g., via dialysis), or a synthetic equivalent with the same major salt concentrations. Adjust the pH to the desired value (e.g., pH 7.4).
-
Prepare Stock Standard: Create a high-concentration stock of the target ion in the blank matrix. For example, add a precise volume of 1 M KCl to a volumetric flask and bring it to volume with the blank matrix to create a 100 mM stock.
-
Serial Dilutions: Perform a series of dilutions from your matrix stock standard using the blank matrix as the diluent. This is critical. Do not use water. A typical range for physiological potassium would be: 10 mM, 5 mM, 2.5 mM, 1 mM, 0.5 mM.
-
Measure Standards: Starting with the blank matrix and moving to the most concentrated standard, measure the absorbance or fluorescence response for each point. Ensure the signal stabilizes before recording the value.
-
Plot the Curve: Plot the sensor response (e.g., Absorbance at 655 nm) versus the logarithm of the ion concentration.
-
Assess Linearity: Perform a linear regression on the data. An R² value > 0.99 is typically considered excellent. The slope and intercept of this line are your calibration parameters.
Protocol 2: Validation via Spike-and-Recovery
Objective: To verify the accuracy of the measurement method in the actual sample matrix by testing for proportional and constant bias.
Procedure:
-
Split a Sample: Take a representative sample and divide it into at least two aliquots (Aliquot A and Aliquot B).
-
Measure Baseline: Measure the concentration of the target ion in Aliquot A using the calibration from Protocol 1. This is the "Endogenous Concentration."
-
Spike Aliquot B: Add a small, precise volume of a high-concentration standard to Aliquot B. The goal is to increase the concentration by a meaningful amount without excessively diluting the sample (e.g., increase it by 50-100% of the expected endogenous level). Record the volume added and the concentration of the standard used.
-
Calculate Expected Concentration: Expected Conc. = [(Endogenous Conc. × Vol_A) + (Spike Conc. × Vol_Spike)] / (Vol_A + Vol_Spike)
-
Measure Spiked Sample: Measure the concentration in the spiked Aliquot B. This is the "Measured Spiked Concentration."
-
Calculate Percent Recovery: % Recovery = (Measured Spiked Conc. / Expected Conc.) × 100
-
Interpret Results: A recovery between 90% and 110% generally indicates that the matrix is not significantly interfering with the measurement. Recoveries outside this range suggest that an alternative calibration method, like Standard Addition, is necessary.
Data Presentation: Typical Performance Characteristics
The following table summarizes expected performance characteristics for a well-behaved this compound-based potassium sensor. These values serve as a benchmark for your own validation.
| Parameter | Typical Value | Notes |
| Dynamic Range | 10⁻⁵ M to 10⁻¹ M | Can be tailored by adjusting membrane composition.[9] |
| Response Time (t95) | 1 - 5 minutes | Slower in complex or viscous matrices due to diffusion limits. |
| Linearity (R²) | > 0.99 | For a plot of Response vs. log[Ion Concentration]. |
| Selectivity (log Kpot) | K⁺/Na⁺: ~ -3.5 | Highly selective for K⁺ over Na⁺ with Valinomycin. |
| Operational Lifetime | ~50 hours (continuous) | Depends on matrix; leaching limits lifetime.[9] |
| pH Operating Range | 5.5 - 9.0 | Must be buffered; sensor response is pH-dependent.[13][14] |
Validation Workflow Diagram
Caption: Workflow for validating a sensor method in a new complex matrix.
References
-
Wang, X., et al. (2023). Ultrasensitive Ionophore-Based Liquid Sensors for Colorimetric Ion Measurements in Blood. Analytical Chemistry, 95(33), 12557–12564. Available at: [Link]
-
Ghanbari Ghalehjoughi, N., et al. (2023). Ionophore-based Chemical Sensors For At-home Blood Calcium Monitoring. Presentation. Available at: [Link]
-
Blue Tiger Scientific. This compound for Colorimetric Ion Detection. Available at: [Link]
-
Scientific Laboratory Supplies. This compound, Selectophore™. Available at: [Link]
-
Wang, X., et al. (2023). Ultrasensitive Ionophore-Based Liquid Sensors for Colorimetric Ion Measurements in Whole Blood. ResearchGate. Available at: [Link]
-
Lookadoo, S., & He, J. (2021). Paper-Based Optode Devices (PODs) for Selective Quantification of Potassium in Biological Fluids. Analytical Chemistry, 93(27), 9476–9484. Available at: [Link]
-
MDPI. (2022). Ionophore-Based Potassium Selective Fluorescent Organosilica Nano-Optodes Containing Covalently Attached Solvatochromic Dyes. Available at: [Link]
-
Chen, Y., et al. (2024). Recent developments in ionophore-based potentiometric electrochemical sensors for oceanic carbonate detection. RSC Publishing. Available at: [Link]
-
Research Collection. (n.d.). Investigation and development of selective polymeric liquid membranes for the optical detection of NO2 with chemical sensors. Available at: [Link]
-
ResearchGate. (n.d.). Absorbance spectra of K + -selective optodes prepared with different chromoionophores. Available at: [Link]
-
Bamsey, M., et al. (2012). Development of a potassium-selective optode for hydroponic nutrient solution monitoring. Analytica Chimica Acta, 737, 85-93. Available at: [Link]
-
MDPI. (2024). Ionophore-Based Electrochemical Sensors for Metal Ion Detection: Materials, Designs and Applications. Available at: [Link]
-
Cenmed Enterprises. This compound. Available at: [Link]
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ResearchGate. (n.d.). Tested membrane compositions. Available at: [Link]
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Talanta. (n.d.). Determination of potassium by the use of new calibration approach in potentiometric measurements. Available at: [Link]
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MDPI. (n.d.). Errors in Chemical Sensor Measurements. Available at: [Link]
-
City of Hope. (2024). Ammonia Ion Selective Electrode Troubleshooting. Available at: [Link]
-
Pavan, M., et al. (2021). The Significance of Nonlinear Screening and the pH Interference Mechanism in Field-Effect Transistor Molecular Sensors. ACS Sensors, 6(3), 1157–1166. Available at: [Link]
-
ResearchGate. (2021). The Significance of Nonlinear Screening and the pH Interference Mechanism in Field-Effect Transistor Molecular Sensors | Request PDF. Available at: [Link]
-
Turtle Tough. (2021). Guide to Ion Selective | Troubleshooting | Support. Available at: [Link]
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- 9. Development of a potassium-selective optode for hydroponic nutrient solution monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Ion Detection: Chromoionophore III-Based Optodes vs. Fluorescent Indicators
For researchers, scientists, and drug development professionals, the accurate measurement of ion concentrations is a cornerstone of experimental biology. From tracking the propagation of action potentials to monitoring intracellular signaling cascades, the ability to quantify dynamic changes in ion flux provides critical insights into cellular function and pathology. Two powerful, yet fundamentally different, optical techniques have emerged as primary tools for these investigations: ion-selective optodes, often employing Chromoionophore III as a signal transducer, and single-component fluorescent ion indicators.
This guide provides an in-depth comparison of the performance characteristics of these two methodologies. We will explore the causality behind their distinct mechanisms, present a critical evaluation of their performance based on experimental data, and provide standardized protocols for their validation. Our goal is to equip you with the field-proven insights necessary to select the most appropriate tool for your specific research application.
The Tale of Two Mechanisms: Indirect vs. Direct Ion Sensing
The fundamental difference between this compound-based systems and fluorescent indicators lies in their mechanism of ion recognition and signal transduction.
The this compound System: An Indirect, Multi-Component Approach
This compound (also known as ETH 5350) is not, by itself, selective for ions like sodium (Na⁺) or potassium (K⁺). Instead, it is a lipophilic, pH-sensitive dye that acts as a signal transducer within a multi-component system called an ion-selective optode.[1][2][3] This system is typically embedded in a polymeric membrane and consists of three key components:
-
An Ionophore: A highly selective "host" molecule that reversibly binds the target ion (the "guest"). For example, valinomycin is a renowned K⁺ ionophore, while molecules like Sodium Ionophore V are used for Na⁺.[4]
-
A Chromoionophore (this compound): A pH indicator that changes its optical properties (absorbance or fluorescence) in response to changes in proton (H⁺) concentration.[2][3]
-
An Ionic Additive: A lipophilic salt that is typically added to the membrane to establish well-defined ion-exchange properties and prevent the co-extraction of anions from the sample.
The sensing mechanism is an elegant ion-exchange process. The selective ionophore binds the target cation from the sample, facilitating its entry into the membrane. To maintain charge neutrality within the membrane, a proton (H⁺) is released from the protonated chromoionophore into the sample. This deprotonation of this compound leads to a predictable change in its absorbance or fluorescence spectrum, which is then measured.[5]
Figure 1. Mechanism of a this compound-based ion-selective optode.
Fluorescent Ion Indicators: A Direct, Single-Component System
In contrast, fluorescent ion indicators are single molecules engineered to perform both ion recognition and signal reporting. These molecules typically consist of two key domains:
-
A Chelator: An ion-binding moiety with a cavity size and coordination chemistry tailored to selectively bind a specific ion. For instance, many calcium indicators use a BAPTA-based chelator, while sodium indicators may use a crown ether.[6]
-
A Fluorophore: A component that emits light upon excitation.
The mechanism of action for many fluorescent indicators is based on Photo-induced Electron Transfer (PeT).[7] In the ion-free state, the electron-rich chelator quenches the fluorescence of the fluorophore. Upon binding the target ion, the electron-donating ability of the chelator is suppressed, the PeT process is inhibited, and the molecule becomes fluorescent.[7] The resulting increase in fluorescence intensity is directly proportional to the concentration of the bound ion.
Figure 2. Mechanism of a fluorescent ion indicator via PeT inhibition.
Performance Metrics: A Head-to-Head Comparison
The choice between these two systems hinges on key performance parameters. The following table summarizes these metrics, with a detailed discussion below. For this comparison, we will focus on sodium (Na⁺) and potassium (K⁺) as target ions.
| Performance Metric | This compound-Based Optode System | Fluorescent Ion Indicators (e.g., ING-2, IPG-4) | Causality and Field-Proven Insights |
| Selectivity | Determined by the chosen ionophore. Can be very high. (e.g., logKpotNa,K = -1.2)[8] | Intrinsic to the indicator's chelator. Generally good but can have cross-reactivity. (e.g., ING-2: ~20x for Na⁺ over K⁺; IPG-4: ~100x for K⁺ over Na⁺)[9] | The multi-component optode allows for the use of highly optimized, well-characterized ionophores developed over decades for ion-selective electrodes. Fluorescent indicators must balance chelator selectivity with the demands of the fluorophore, which can be a compromise. |
| Sensitivity (Kd) | Not defined by a single Kd. The dynamic range is tunable by altering membrane composition. | Defined by the dissociation constant (Kd). (e.g., ING-2 Kd for Na⁺ ≈ 20 mM; IPG-4 Kd for K⁺ ≈ 7 mM)[10] | Fluorescent indicators are best suited for measuring concentrations around their Kd value. Optode systems can be tailored for different concentration ranges, offering more flexibility but requiring more complex formulation. |
| Response Time | Slower, typically in the range of seconds to minutes, limited by ion diffusion and exchange at the membrane interface.[11][12] | Very fast, often diffusion-limited (milliseconds), as it relies on a single-molecule binding event.[13] | The multi-step ion-exchange process in an optode membrane is inherently slower than the direct binding mechanism of a fluorescent indicator, making indicators superior for tracking very rapid ion transients. |
| Photostability | Generally considered robust. The chromoionophore is embedded in a protective polymer matrix. | Varies significantly between dyes. Prone to photobleaching with intense or prolonged illumination. (e.g., Sodium Green is more photostable than fluorescein).[14] | Fluorescent indicators are directly and repeatedly exposed to high-intensity excitation light, making them susceptible to photodegradation. The bulk nature of the optode measurement can average out some of these effects. |
| pH Sensitivity | Inherently pH-dependent due to its mechanism. Requires a buffered sample or simultaneous pH measurement.[5][15] | Can be pH-sensitive, but many modern indicators are designed to minimize pH effects in the physiological range. | The entire signal transduction of a this compound system relies on H⁺ exchange, making it critically dependent on stable sample pH. Fluorescent indicators' binding affinities can be altered by pH, but it is not their primary signaling mechanism. |
| Calibration | Requires multi-point calibration. | In situ calibration is often necessary to account for cellular environment effects on Kd.[16] | Both systems require careful calibration. Optodes are calibrated against standard solutions. Intracellular indicators must be calibrated within the cell, often using ionophores to equilibrate intracellular and extracellular concentrations. |
Selectivity: The Power of the Ionophore
In an optode system, selectivity is almost entirely dictated by the chosen ionophore. Decades of research in ion-selective electrodes have produced a library of ionophores with exceptionally high selectivity for their target ions. For instance, a sodium-selective optode membrane using a specific ionophore and this compound reports a potentiometric selectivity coefficient (logKpotNa,K) of -1.2.[8] This indicates a more than 10-fold preference for Na⁺ over K⁺.
Fluorescent indicators, while selective, can exhibit more significant interference. For example, the sodium indicator ING-2 has a ~20-fold selectivity for Na⁺ over K⁺, while Sodium Green is reported to have a ~41-fold selectivity.[6] The potassium indicator IPG-4 boasts a high selectivity of approximately 100-to-1 for K⁺ over Na⁺.[9] While excellent, this may be insufficient in scenarios with large opposing gradients (e.g., measuring small changes in intracellular Na⁺ in the presence of high intracellular K⁺).
Expertise in Action: The choice here depends on the biological question. For measuring bulk extracellular ion concentrations where precision is paramount, the high selectivity of an optode system is a distinct advantage. For imaging intracellular dynamics, the selectivity of modern fluorescent indicators is often sufficient, but potential interference from other ions must always be considered and controlled for.
Response Time: Capturing Fleeting Events
Fluorescent indicators excel in temporal resolution. The binding of an ion to the indicator molecule is a rapid, diffusion-limited process, allowing for the detection of fast transients in ion concentration, such as those occurring during neuronal firing.
Optode systems are inherently slower. The response time is governed by the diffusion of the target ion to the membrane surface and the subsequent ion-exchange equilibrium.[17] Reported response times for ion-selective electrodes, which share a similar principle, can range from ~30 seconds to several minutes, especially at low analyte concentrations.[11][18] This makes them unsuitable for resolving rapid cellular events but perfectly adequate for monitoring slower changes in bulk solutions, such as in cell culture media or bioreactors.
Photostability and Signal Integrity
Photostability is a critical concern in fluorescence microscopy. The repeated excitation of a fluorophore can lead to its irreversible destruction (photobleaching), resulting in signal loss over time. While the photostability of fluorescent indicators varies, it is a key limitation in long-term imaging experiments.[14]
This compound, embedded within a protective polymer membrane, is generally less susceptible to the same rate of photobleaching. However, the signal from an optode can be affected by the leaching of membrane components or biofouling of the membrane surface over time, which can alter the sensor's response characteristics.
Experimental Protocols for Performance Validation
Trustworthy data begins with robust validation. The following protocols outline standardized methods for assessing the key performance characteristics of any ion-sensing system.
Protocol 1: Determination of Selectivity Coefficient
The selectivity coefficient (KpotA,B) quantifies the preference of the sensor for the primary ion (A) over an interfering ion (B). The Fixed Interference Method (FIM) is a widely accepted standard.
Experimental Causality: This protocol establishes how the sensor responds to the primary ion in the constant presence of a biologically relevant concentration of a potential interferent. The point at which the sensor's response deviates from the ideal Nernstian slope is used to calculate its preference for the primary ion.
Step-by-Step Methodology:
-
Prepare a series of calibration solutions containing a fixed concentration of the interfering ion (e.g., 140 mM KCl for a Na⁺ sensor) and varying concentrations of the primary ion (e.g., 1 mM to 150 mM NaCl).
-
Condition the sensor in a solution containing only the interfering ion.
-
Sequentially expose the sensor to each calibration solution, starting from the lowest primary ion concentration, allowing the signal to stabilize at each step.
-
Record the optical or potential response for each solution.
-
Plot the response versus the logarithm of the primary ion activity.
-
Extrapolate the linear portions of the curve corresponding to the response to the primary ion and the response dominated by the interfering ion. The intersection point provides the activity of the primary ion (aA) that gives the same response as the fixed background of the interfering ion (aB).
-
Calculate the selectivity coefficient using the formula: KpotA,B = aA / aB.
Figure 3. Workflow for determining the selectivity coefficient using the FIM.
Protocol 2: Measurement of Response Time
Response time is typically defined as the time required for the sensor to reach 90% or 95% of the final stable signal after a step change in analyte concentration.
Experimental Causality: This protocol directly measures the sensor's ability to track concentration changes. By inducing a rapid, large change in ion concentration, we can characterize the kinetic limitations of the sensing system.
Step-by-Step Methodology:
-
Place the sensor in a solution with a low concentration of the primary ion (e.g., 1 mM NaCl) and allow the signal to stabilize completely.
-
Start continuous data acquisition.
-
Rapidly inject a small volume of a highly concentrated solution of the primary ion to achieve a step change to a higher concentration (e.g., 100 mM NaCl). Ensure rapid mixing.
-
Continue recording until the new signal has fully stabilized.
-
Analyze the resulting time-course data. The response time (t90) is the time elapsed between the injection and the point where the signal reaches 90% of the total signal change.
Figure 4. Workflow for measuring sensor response time.
Protocol 3: Assessment of Photostability
This protocol measures the rate of signal decay due to photobleaching under continuous illumination, a critical parameter for fluorescent indicators.
Experimental Causality: By exposing the indicator to a constant, high-intensity light source—simulating the conditions of a demanding imaging experiment—we can quantify its resistance to photodegradation. A "dark control" is essential to distinguish photobleaching from other forms of signal drift.[19]
Step-by-Step Methodology:
-
Prepare a sample of the fluorescent indicator in a solution containing a fixed, saturating concentration of the target ion.
-
Prepare an identical "dark control" sample, protected from light (e.g., wrapped in aluminum foil).[19]
-
Place the test sample under a stable, continuous light source (e.g., the epifluorescence lamp of a microscope or a fluorimeter's excitation source).
-
Measure the fluorescence intensity at regular intervals over an extended period (e.g., 10-30 minutes).
-
Measure the intensity of the dark control at the beginning and end of the experiment to assess for chemical instability or evaporation.
-
Plot the normalized fluorescence intensity (F/F0) versus time.
-
The rate of decay provides a measure of photostability. This can be quantified by fitting an exponential decay curve to determine the photobleaching half-life (t1/2).
Figure 5. Workflow for assessing the photostability of a fluorescent indicator.
Conclusion: Selecting the Right Tool for the Job
There is no single "best" method for optical ion detection; the optimal choice is application-dependent.
This compound-based optodes are the superior choice for applications requiring:
-
High Selectivity: When measuring ions in complex mixtures with high concentrations of interfering ions.
-
Long-Term Monitoring of Bulk Solutions: For experiments where response time is not critical, but stability over hours or days is.
-
Tunable Dynamic Range: When the target ion concentration falls outside the range of common fluorescent indicators.
Fluorescent ion indicators are the ideal tool for:
-
High-Speed Imaging: Capturing rapid intracellular ion dynamics, such as in neuroscience or cardiac physiology.
-
Subcellular Resolution: Visualizing spatial gradients of ions within single cells using fluorescence microscopy.
-
High-Throughput Screening: Where ease of use and rapid signal acquisition are paramount.
By understanding the fundamental mechanisms and performance trade-offs detailed in this guide, researchers can make informed decisions, ensuring the generation of accurate, reproducible, and impactful data in their pursuit of scientific discovery.
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ION Biosciences. Fluorescent Potassium Indicators. [Link]
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Minta, A., & Tsien, R. Y. (1989). Sodium Green as a Potential Probe for Intracellular Sodium Imaging Based on Fluorescence Lifetime. National Institutes of Health. [Link]
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ION Biosciences. IPG-4 TMA⁺ Salt. [Link]
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Royal Society of Chemistry. A fluorescent ratiometric potassium sensor based on IPG4-silica microparticles for selective detection and fluorescence imaging of potassium cations. [Link]
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ION Biosciences. ING-2 TMA⁺ Salt | Sodium Indicator. [Link]
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Cuartero, M., et al. (2005). Response time of ion-selective electrodes: Current usage versus IUPAC recommendations. ResearchGate. [Link]
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University College Cork. Determination of Selectivity Coefficients of Ion Electrodes by Continuous Variation Method. [Link]
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Royal Society of Chemistry. Conducting polymer functionalization in search of advanced materials in ionometry: ion-selective electrodes and optodes. [Link]
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Royal Society of Chemistry. Polymersome-based ion-selective nano-optodes containing ionophores. [Link]
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University of Memphis Digital Commons. Response Time Curves of Ion-Selective Electrodes. [Link]
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SciSpace. Selectivity coefficients for ion-selective electrodes: Recommended methods for reporting K A,B pot values (Technical Report) (1994). [Link]
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National Institutes of Health. Recent improvements to the selectivity of extraction-based optical ion sensors. [Link]
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ResearchGate. Absorbance spectra of K + -selective optodes prepared with different chromoionophores. [Link]
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ResearchGate. Summary of the steps for the calculations of selectivity coefficient. [Link]
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Sampled. Meet the expert: The Importance of Photostability Testing. [Link]
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Ionode. Ion Selective Theory. [Link]
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BioBoston Consulting. Guide to Photostability Testing: ICH Guidelines. [Link]
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IUPAC. SELECTIVITY COEFFICIENTS OF ION-SELECTIVE ELECTRODES. [Link]
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HORIBA. General matters regarding measurement methods using ion selective electrodes. [Link]
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J-Stage. Characterization of Potassium-Selective Optode Membranes Based on Neutral Ionophores and Application in Human Blood Plasma. [Link]
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ResearchGate. Upper and lower detection limits of an ion selective electrode according to the IUPAC recommendations. [Link]
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MDPI. Ionophore-Based Potassium Selective Fluorescent Organosilica Nano-Optodes Containing Covalently Attached Solvatochromic Dyes. [Link]
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Caron Scientific. FREQUENTLY ASKED QUESTIONS: PHOTOSTABILITY. [Link]
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ACS Publications. Definition of the response time of ion-selective electrodes and potentiometric cells. [Link]
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ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
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A Comparative Guide to Chromoionophore I and Chromoionophore III for Sodium Selectivity
For researchers, scientists, and drug development professionals engaged in the development of optical ion sensors, the choice of a suitable chromoionophore is a critical determinant of sensor performance. This guide provides an in-depth comparative analysis of two widely utilized Nile Blue-based chromoionophores, Chromoionophore I (ETH 5294) and Chromoionophore III (ETH 5350), with a specific focus on their application in sodium-selective optodes. This document moves beyond a simple cataloging of features to explain the fundamental principles governing their differential performance, supported by experimental data and detailed protocols.
Core Principles: The Mechanism of Action and the Critical Role of pKa
Optical ion sensors based on these chromoionophores operate on a competitive binding mechanism. The sensing membrane, typically a plasticized polymer like poly(vinyl chloride) (PVC), contains both a sodium-selective ionophore and the H⁺-selective chromoionophore. In the absence of sodium ions, the chromoionophore is protonated, exhibiting a specific color or fluorescence. When the membrane is exposed to a sample containing sodium ions, the sodium ionophore selectively binds with Na⁺. To maintain charge neutrality within the membrane, a proton (H⁺) is released from the chromoionophore, leading to a change in its protonation state and a corresponding change in its optical properties (color or fluorescence).
The efficacy of this exchange, and thus the sensitivity and dynamic range of the sensor, is critically dependent on the acidity constant (pKa) of the chromoionophore within the membrane. A lower pKa indicates a stronger acidity, meaning the chromoionophore will release its proton more readily in the presence of the Na⁺-ionophore complex.
Chromoionophore I possesses a lower pKa (approximately 10.6), which makes it particularly well-suited for creating optodes that respond to sodium concentrations in the physiological range.[1] In contrast, This compound has a significantly higher pKa (approximately 12.0 in methanol), rendering it less acidic.[1] This fundamental difference in acidity is the primary reason for their divergent performance in sodium sensing applications.
Performance Comparison: Sodium Selectivity
The selectivity of an ion-selective optode is quantified by its selectivity coefficient (log KoptNa,X), where a more negative value indicates a greater preference for sodium (Na⁺) over an interfering ion (X). While direct side-by-side comparative studies under identical conditions are scarce, the available data and qualitative assessments clearly favor Chromoionophore I for sodium sensing.
Chromoionophore I:
When paired with a suitable sodium ionophore, such as Sodium Ionophore X, Chromoionophore I enables the development of highly selective sodium sensors. Experimental findings indicate that optodes based on Chromoionophore I can be designed to respond to sodium at physiological concentrations.[1] For instance, research on fabric-based optodes demonstrated that Chromoionophore I, due to its lower pKa, is the preferred choice for detecting Na⁺ in sweat.[1] In these studies, it was noted that this compound required very high concentrations of Na⁺ (>0.1 M) to elicit a significant response, making it unsuitable for most biological applications.[1] Furthermore, the cost of Chromoionophore I is considerably lower than that of this compound, adding a practical advantage.[1]
This compound:
While a capable pH indicator, this compound's high pKa makes it a suboptimal choice for sodium sensing. For the competitive binding mechanism to function effectively, the binding of Na⁺ by the ionophore must be energetically favorable enough to induce deprotonation of the chromoionophore. With this compound's reluctance to release its proton, a very high concentration of sodium is needed to shift the equilibrium.
However, for applications where sodium detection at higher concentrations is desired, or in different sensing schemes, it can be utilized. Below is a summary of selectivity coefficients for a sodium-selective optode membrane formulated with this compound and Sodium Ionophore V.
| Interfering Ion (X) | log KoptNa,X |
| Potassium (K⁺) | -1.2 |
| Calcium (Ca²⁺) | -1.2 |
| Lithium (Li⁺) | -1.1 |
| Magnesium (Mg²⁺) | -2.5 |
Data obtained from a fixed interference method using 0.01 M solutions of the acetates, buffered to pH 5.5.
This data indicates a moderate selectivity for sodium over other common cations. However, it's crucial to reiterate that the operational concentration range for such a sensor is likely to be significantly higher than that achievable with a Chromoionophore I-based system.
Experimental Protocols
To facilitate reproducible research, this section provides detailed protocols for the fabrication of a sodium-selective optode membrane and the determination of its selectivity.
Fabrication of a Sodium-Selective Optode Membrane
This protocol is a representative example for creating a PVC-based sensor membrane. The specific ionophore and chromoionophore can be substituted as needed.
Materials:
-
High molecular weight Poly(vinyl chloride) (PVC)
-
Plasticizer (e.g., Bis(2-ethylhexyl) sebacate (DOS))
-
Sodium Ionophore (e.g., Sodium Ionophore X)
-
Chromoionophore (e.g., Chromoionophore I)
-
Lipophilic salt (e.g., Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB))
-
Tetrahydrofuran (THF), analytical grade
Procedure:
-
Cocktail Preparation: In a clean glass vial, dissolve the PVC, plasticizer, sodium ionophore, chromoionophore, and lipophilic salt in THF. A typical composition for a Chromoionophore I-based sensor could be:
-
Chromoionophore I: ~3.2 mM
-
Sodium Ionophore X: ~10 mM
-
KTFPB: ~4.0 mM
-
The components are dissolved in a solvent like cyclohexanone or THF.
-
-
Homogenization: Thoroughly mix the components until a homogenous "cocktail" solution is obtained. This can be facilitated by gentle vortexing or shaking.
-
Membrane Casting: Cast the cocktail solution onto a suitable substrate, such as a clean glass slide or a specialized sensor housing. Ensure an even distribution of the solution.
-
Solvent Evaporation: Allow the solvent to evaporate completely in a dust-free environment at room temperature. This process typically takes several hours. The result is a thin, transparent, ion-selective membrane.
-
Conditioning: Before use, condition the membrane by immersing it in a buffer solution similar to the one that will be used for measurements. This step ensures that the membrane is properly hydrated and equilibrated.
Diagram of Experimental Workflow for Membrane Fabrication:
Caption: Competitive binding mechanism in a sodium-selective optode membrane.
Conclusion and Recommendations
Based on the fundamental principles of ion-exchange in optical sensors and the available experimental evidence, Chromoionophore I is the superior choice for the development of sodium-selective optodes intended for applications at or near physiological pH. Its lower pKa facilitates a more sensitive response to sodium in the millimolar concentration range.
This compound , while an effective pH indicator, is generally not recommended for sodium sensing in biological or clinical samples due to its high pKa, which necessitates non-physiologically high sodium concentrations to elicit a response. Its use in sodium sensing should be limited to specific applications where the target sodium concentration is in the higher molar range.
For researchers aiming to develop high-performance sodium optical sensors, the combination of Chromoionophore I with a highly selective sodium ionophore, such as Sodium Ionophore X , within a well-optimized PVC membrane matrix, represents the most promising approach.
References
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Analyst, The Royal Society of Chemistry. (2021). Digital printing of selective and reversible ion optodes on fabrics. [Link]
-
ACS Publications. (2025). Ionophore-Based SERS Nanosensors for Selective Electrolyte Detection and Intracellular Mapping. [Link]
-
ResearchGate. (2025). Characterization of sodium-selective optode membranes based on neutral lonophores and assay of sodium in plasma. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Chromoionophore III-Based Sensors with ICP-MS
Welcome to this in-depth technical guide designed for researchers, scientists, and drug development professionals. In the realm of quantitative analysis, particularly for ionic species in complex matrices, the choice of analytical methodology is paramount. On one hand, we have the elegance and convenience of sensor technologies, such as those employing Chromoionophore III, which offer real-time, often non-destructive measurements. On the other, we have the brute-force accuracy and sensitivity of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), a benchmark for elemental analysis.
This guide is structured not as a rigid protocol but as a comprehensive walkthrough of the principles and practices required to rigorously cross-validate results from a this compound-based optical sensor against the gold standard of ICP-MS. We will delve into the causality behind experimental choices, ensuring that the described workflow is a self-validating system, grounded in authoritative scientific principles.
Foundational Principles: Understanding the Technologies
A robust cross-validation study begins with a firm grasp of the underlying mechanisms of each technique. Their fundamental differences in what they measure are often the primary source of discrepancies in results.
This compound Sensors: Probing Ion Activity
This compound is a highly lipophilic, pH-sensitive dye frequently used as an optical transducer in ion-selective optodes and electrodes (ISEs).[1][2] These sensors do not measure the total concentration of an ion. Instead, they measure ion activity —the "effective concentration" of free, unbound ions in a solution.
The mechanism is an elegant interplay of thermodynamics and optics. Within a polymeric membrane, the chromoionophore exists in equilibrium with an ionophore (a molecule that selectively binds the target ion) and an ionic additive.[3] When the ionophore binds a target cation from the sample, a proton is released from the chromoionophore to maintain charge neutrality within the membrane.[4] This protonation/deprotonation cycle alters the electronic structure of the chromoionophore, causing a measurable change in its absorbance or fluorescence spectrum.[5][6] This optical signal is then correlated to the activity of the target ion.[4]
The key takeaway is that these sensors are sensitive to the chemical environment. Factors like pH and the presence of complexing agents in the sample matrix can significantly influence the measurement by altering ion activity.[7]
ICP-MS: The Definitive Elemental Census
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful analytical technique renowned for its ability to detect metals and several non-metals at extremely low concentrations.[8] Unlike a sensor that measures active ions, ICP-MS determines the total elemental concentration in a sample, irrespective of the ion's chemical form (free, bound, or part of a complex).[9][10]
The process begins by introducing a liquid sample, typically after acid digestion, into a high-temperature argon plasma (around 6,000-10,000 K).[11][12] This extreme heat desolvates, atomizes, and ultimately ionizes the atoms of the sample.[13] The resulting stream of ions is then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio.[12] A detector counts the ions for each specific mass, providing a highly sensitive and quantitative measure of each element present.[14][15] Because it obliterates the sample matrix to measure the constituent atoms, ICP-MS is considered a definitive reference method for total elemental analysis.[16]
The Cross-Validation Workflow: Experimental Design
The core of this guide is a structured, logical workflow for comparing the two methods. The goal is not just to see if the numbers match but to understand why they do or do not. This workflow ensures that the comparison is objective and the data is defensible.
Caption: Cross-validation workflow for this compound vs. ICP-MS.
Detailed Experimental Protocols
Scientific integrity demands reproducibility. The following sections provide detailed, step-by-step methodologies for the key experiments outlined in the workflow.
Protocol: this compound Sensor Measurement
This protocol assumes the use of a commercially available ion-selective optode or a laboratory-prepared sensor membrane.
Objective: To measure the activity of a target ion (e.g., Na⁺) in an aqueous sample.
Methodology:
-
Sensor Conditioning:
-
Immerse the sensor's sensing tip in a mid-range calibration standard solution (e.g., 10 mM NaCl) for at least 12 hours prior to first use. This ensures the membrane is fully hydrated and equilibrated.[17]
-
Causality: Conditioning stabilizes the sensor's electrochemical potential, leading to lower drift and more reproducible readings.[17]
-
-
Calibration:
-
Prepare a series of calibration standards by serial dilution of a stock solution (e.g., 1 M NaCl). Concentrations should bracket the expected sample concentration (e.g., 0.1, 1, 10, 100 mM).[18]
-
For each standard, add an Ionic Strength Adjustment Buffer (ISAB) in a fixed ratio (e.g., 1:50 v/v).
-
Causality: ISAB ensures a constant ionic background across all standards and samples. Ion-selective sensors respond to ion activity, which is influenced by total ionic strength. By keeping it constant, the sensor's response becomes directly proportional to concentration.[18]
-
Rinse the sensor with deionized water and blot dry.
-
Immerse the sensor in the lowest concentration standard and record the stable optical reading (absorbance at a specific wavelength or fluorescence intensity ratio).
-
Repeat for all standards, moving from lowest to highest concentration.
-
Plot the optical response versus the logarithm of the ion concentration to generate a calibration curve.
-
-
Sample Measurement:
-
Take a known volume of the sample (e.g., 50 mL).
-
Add the same ratio of ISAB as used for the standards and mix well.
-
Rinse the sensor, blot dry, and immerse it in the prepared sample.
-
Record the stable optical reading.
-
Use the calibration curve to determine the ion concentration in the sample.
-
Protocol: ICP-MS Measurement
This protocol outlines a standard procedure for analyzing aqueous samples for total elemental content.
Objective: To measure the total concentration of a target element (e.g., Na) in an aqueous sample.
Methodology:
-
Instrument Setup & Calibration:
-
Power on the ICP-MS instrument and allow it to stabilize as per the manufacturer's instructions.[19] This includes warming up the plasma, vacuum system, and detector.
-
Perform a daily performance check using a tuning solution containing a mix of elements across the mass range to ensure sensitivity and resolution meet specifications.[20]
-
Prepare a series of multi-element calibration standards using a certified stock solution. The standards should be matrix-matched to the final samples, typically in 2% nitric acid.[19][21]
-
Run a calibration blank (2% nitric acid) and the calibration standards to generate a linear calibration curve for each element of interest. The correlation coefficient (r²) should be ≥ 0.999.[22]
-
-
Sample Preparation (Acid Digestion):
-
Pipette a precise volume of the sample (e.g., 5 mL) into a clean, acid-washed digestion vessel.
-
Add high-purity concentrated nitric acid (e.g., 5 mL).
-
Causality: Acid digestion is critical for ICP-MS. It serves to (a) destroy the organic matrix, preventing clogging of the instrument's nebulizer and cones, and (b) release all atoms of the target element into solution, ensuring the measurement reflects the total elemental content.[11]
-
If the matrix is complex (e.g., high in lipids or proteins), other acids like hydrochloric acid or hydrogen peroxide may be required.
-
Digest the sample using a microwave digestion system or a heated block until the solution is clear.
-
Allow the digestate to cool, then quantitatively transfer it to a volumetric flask and dilute to a final volume (e.g., 50 mL) with ultrapure water. The final acid concentration should match the calibration standards (e.g., 2%).
-
-
Analysis:
-
Introduce the prepared sample into the ICP-MS. An internal standard (an element not present in the sample, such as Rhodium) is typically introduced online to correct for instrument drift and matrix effects.[23]
-
The instrument software will use the calibration curve to calculate the concentration of the target element in the prepared sample.
-
Apply the dilution factor from the preparation step to calculate the final concentration in the original sample.
-
Run quality control (QC) samples, such as a certified reference material and a method blank, with each batch of samples to validate the run.[21]
-
Data Interpretation and Performance Comparison
After parallel analysis, the data must be compiled and critically evaluated. A simple side-by-side comparison is insufficient; a statistical approach is required to validate the sensor's performance against the reference method.
Quantitative Data Summary
The performance of both methods should be summarized to provide a clear, objective comparison.
| Performance Metric | This compound Sensor | ICP-MS | Rationale & Causality |
| Principle | Ion Activity (Free Ions) | Total Elemental Content | This is the most critical difference. Discrepancies often arise in matrices with significant ion binding or complexation.[9][10] |
| Linearity (r²) | > 0.99 (Log-Linear) | > 0.999 (Linear) | ICP-MS generally exhibits superior linearity over a wider dynamic range due to its direct ion counting detection system.[20] |
| Limit of Detection (LOD) | ~10⁻⁶ M (Micromolar) | ~10⁻¹² M (Picomolar/ppt) | ICP-MS is orders of magnitude more sensitive, making it the choice for ultra-trace analysis.[15][24] |
| Precision (%RSD) | < 5% | < 2% | The automated, highly controlled environment of ICP-MS yields higher precision than manual sensor measurements.[25] |
| Accuracy (CRM Recovery) | 90-110% | 95-105% | Both methods can be highly accurate. Sensor accuracy depends heavily on proper matrix matching and ISAB use. |
| Sample Throughput | High (seconds to minutes/sample) | Moderate (minutes/sample) | Sensor measurements are typically faster per sample, but ICP-MS autosamplers allow for high-throughput unattended batch analysis.[26] |
| Matrix Effects | High (pH, Ionic Strength, Interfering Ions) | Moderate (Total Dissolved Solids, Isobaric Interferences) | Sensor performance is highly susceptible to the sample's chemical environment. ICP-MS matrix effects are physical and spectral, often correctable with internal standards and collision cells.[8][21] |
Statistical Cross-Validation
To formally assess the agreement between the two methods, perform a linear regression analysis on the paired measurements from a set of diverse samples.
-
Ideal Outcome: A slope close to 1.0, a y-intercept close to 0, and a correlation coefficient (R²) > 0.95.
-
Common Discrepancy: In biological fluids, it is common for the sensor method to yield slightly lower concentrations than ICP-MS (a regression slope < 1.0).[9][10]
-
Causality: This discrepancy is often not an error but a reflection of the different principles. ICP-MS measures the total elemental content, including ions bound to proteins and other molecules. The this compound sensor measures only the free, active ions. The difference between the two results provides valuable information about the extent of ion binding in the sample.[9]
Conclusion: Selecting the Right Tool for the Job
The cross-validation of a this compound-based sensor with ICP-MS is not a simple pass/fail exercise. It is a detailed scientific investigation into the performance and limitations of a convenient sensor technology against an established reference method.
-
This compound sensors are invaluable for applications requiring real-time monitoring, portability, and measurement of bio-available ion activity. Their speed and low cost make them ideal for high-throughput screening and point-of-care diagnostics, provided the sample matrix is well-controlled or its effects are understood.
-
ICP-MS remains the undisputed gold standard for sensitive, accurate, and precise total elemental analysis. It is the method of choice for regulatory compliance, quality control of raw materials, and research that demands the highest level of analytical rigor.[16]
A successful cross-validation study provides the confidence to use the sensor method within its validated range, while also providing a deeper understanding of the sample's chemistry by highlighting the difference between total and active ion concentrations. This dual insight is the ultimate goal of any rigorous analytical comparison.
References
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SPECTRO. ICP-MS for Trace Element Analysis. Available from: [Link]
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Gahche, J. J., et al. (2015). Comparison of ion-selective electrode and inductively coupled plasma-mass spectrometry to determine iodine in milk-based nutritional products. Journal of AOAC International. Available from: [Link]
-
Lucideon. Trace Elemental Analysis (ICP-MS & ICP-OES) Testing Techniques. Available from: [Link]
-
Delves, H. T. (1993). A review of the capabilities of ICP-MS for trace element analysis in body fluids and tissues. Journal of Trace Elements and Electrolytes in Health and Disease. Available from: [Link]
-
Drawell. 2 Key Points to Know What is ICP-MS: Working Principle and Applications. Available from: [Link]
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Pacific BioLabs. ICP-MS Detection of Trace Elements and Heavy Metals. Available from: [Link]
-
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A Senior Application Scientist's Guide to the Performance Evaluation of Chromoionophore III in Different Polymer Matrices
Introduction: The Role of Chromoionophore III in Modern Optical Sensing
In the realm of chemical and biomedical analysis, ion-selective optodes (ISOs) have emerged as a powerful alternative to traditional ion-selective electrodes (ISEs), offering non-electrical, optical readouts that can be easily miniaturized and integrated into various platforms.[1] At the heart of many of these optical sensors lies a class of sophisticated indicator dyes, or chromoionophores, which transduce a chemical binding event into a measurable optical signal.
This compound (also known as ETH 5350) is a highly lipophilic, pH-sensitive dye derived from Nile Blue.[2][3] Its utility stems from a distinct color change associated with its protonation state, which can be harnessed to measure pH directly or coupled with specific ionophores to detect other ions.[2][4][5] The fundamental principle of a chromoionophore-based sensor involves an ion-exchange mechanism at the interface between the sample and a hydrophobic sensing membrane.[1] Within this membrane, the chromoionophore (CH+) competes for the target ion (M+) with an ionophore (L). This competition is mediated by the exchange of a proton, causing a shift in the chromoionophore's protonation equilibrium and, consequently, a change in its absorbance or fluorescence spectrum.[1]
The performance of such a sensor is not dictated by the chromoionophore alone. The polymer matrix, which hosts the active sensing components, is a critical determinant of the sensor's analytical characteristics, including its sensitivity, selectivity, stability, and response time. This guide provides an in-depth comparison of this compound's performance when incorporated into different polymer matrices, offering field-proven insights for researchers, scientists, and drug development professionals aiming to design and optimize optical ion sensors.
The Sensing Mechanism: A Visualized Approach
The core of the sensing process is a competitive equilibrium at the membrane-sample interface. The following diagram illustrates this fundamental ion-exchange mechanism.
Caption: Ion-exchange mechanism in a this compound-based optode.
Comparative Analysis of Polymer Matrices
The choice of polymer matrix is a critical experimental decision that directly impacts the sensor's analytical performance. The matrix must not only solubilize the lipophilic sensing components but also regulate ion diffusion and provide mechanical stability. Here, we compare the most common matrices used with this compound.
Poly(vinyl chloride) (PVC)
PVC is the most established and widely used polymer matrix for ion-selective sensors due to its low cost, good mechanical properties, and extensive characterization in the literature.[6][7]
-
Performance Insights: PVC membranes, when appropriately plasticized, offer a stable environment for this compound. The plasticizer, typically making up ~66% of the membrane weight, creates a lipophilic liquid phase within the solid polymer structure, facilitating the mobility of the ionophore and chromoionophore. This leads to well-defined, reversible responses.
-
Causality Behind Experimental Choices: The high molecular weight of PVC ensures it remains entrapped in the matrix, while its compatibility with a wide range of plasticizers allows for fine-tuning of the sensor's properties. For instance, polar plasticizers like o-nitrophenyl octyl ether (o-NPOE) can influence the ion-exchange equilibria and thus the sensor's selectivity and dynamic range.[8]
-
Limitations: The primary drawback of PVC matrices is the potential for plasticizer leaching over time, which can alter the sensor's calibration and shorten its operational lifetime.[9] This is particularly concerning for applications requiring long-term continuous monitoring or in biological samples where leached components could be cytotoxic.
Polyurethane (PU)
Polyurethanes have gained traction as a superior alternative to PVC, offering enhanced durability and biocompatibility.
-
Performance Insights: PU matrices exhibit excellent mechanical and chemical robustness.[10][11] They show significantly less leaching of lipophilic additives compared to PVC, resulting in sensors with better long-term stability.[10] This makes PU an ideal choice for applications in complex media like undiluted blood or for fabricating robust, reusable sensors.[10][11]
-
Causality Behind Experimental Choices: The inherent structure of polyurethanes, with their alternating hard and soft segments, provides both structural integrity and sufficient flexibility, sometimes reducing the need for high concentrations of plasticizers. Some studies suggest that the urethane bonds within the matrix may help stabilize the sensor's response by interacting with diffused ions that would otherwise cause signal drift.[12]
-
Limitations: The formulation of PU-based membranes can be more complex than PVC, and the interactions between the polymer and the sensing components may be less predictable.
Plasticizer-Free & Novel Matrices
Recent innovations have explored matrices that reduce or eliminate the need for traditional plasticizers, addressing the issue of leaching.
-
Performance Insights: One successful approach involves the direct printing of a this compound-based ink onto fabrics like polyester-spandex.[4][5][13] In this configuration, the polymer fibers of the fabric itself act as the matrix. These sensors have demonstrated excellent sensitivity, reversibility, and rapid response times suitable for wearable applications.[4][5]
-
Causality Behind Experimental Choices: This method relies on the strong hydrophobic adsorption of the chromoionophore onto the polymer fibers, which anchors the dye without a liquid plasticizer.[4][5] The properties of the fabric, such as polarity and surface charge, play a direct role in the optode's color and response range.[4][5]
-
Other Matrices: Other polymers like cellulose triacetate have been used to fabricate optode membranes for specific applications, such as detecting Fe(III) in water samples.[14]
Performance Summary Table
| Performance Metric | Poly(vinyl chloride) (PVC) | Polyurethane (PU) | Fabric-Based (Polyester-Spandex) |
| Sensitivity | High, tunable with plasticizer type and amount. | High, with potentially more stable baseline. | Excellent, with a dynamic range suitable for sweat pH (4.5-7.5).[4][5] |
| Selectivity | Good, but highly dependent on plasticizer and ionophore choice.[8][15] | Potentially improved due to specific polymer-ion interactions.[12] | Primarily used for pH sensing; selectivity for other ions requires specific ionophores.[4] |
| Response Time | Typically fast (seconds to minutes).[8] | Comparable to PVC. | Excellent and reversible.[4][5] |
| Long-Term Stability | Moderate; limited by plasticizer leaching.[9] | High; reduced leaching leads to longer operational life.[10][11] | High for reversible measurements; stability depends on dye adhesion.[13] |
| Key Limitation | Plasticizer leaching.[9] | More complex formulation. | Dependent on fabric properties; may not be suitable for all sample types.[5] |
Comparison with Alternative Chromoionophores
While this compound is versatile, certain applications may benefit from alternative dyes. The choice is primarily governed by the desired pH working range and potential cross-sensitivities.
| Chromoionophore | pKa (approx.) | Key Characteristics & Applications |
| This compound | 12.0 (in Methanol)[4][5] | Best sensitivity for sweat pH (4.5-7.5).[4][5] Widely used for general pH sensing. Not ideal for detecting Na+ or K+ at physiological concentrations due to its high pKa.[4] |
| Chromoionophore I | 10.6[4] | Lower pKa makes it more suitable for creating optodes that respond to Na+ and K+ at physiological concentrations.[4] |
| Solvatochromic Dyes | N/A (pH-independent) | Signal is based on changes in local polarity, not proton exchange. This overcomes the inherent pH cross-sensitivity of traditional chromoionophores, which is a major advantage for sensing in non-buffered or fluctuating pH environments.[1][16] |
A significant challenge with chromoionophore-based sensors is their inherent cross-sensitivity to pH.[4][17][18] This can be a major limitation in real-world samples where the pH is not constant.[4][16] While this can be corrected for, the use of pH-independent solvatochromic dyes represents a more direct solution to this problem.[16]
Experimental Protocols: A Self-Validating System
The trustworthiness of sensor data is predicated on a robust and reproducible fabrication and evaluation protocol. Below are detailed methodologies for creating and testing a this compound-based optode.
Protocol 1: Fabrication of a PVC-Based Optode Membrane
This protocol describes a standard method for preparing a solvent-cast ion-selective membrane.
-
Prepare the Membrane Cocktail:
-
In a clean glass vial, weigh the components precisely. A typical composition (by weight) is: 1% this compound, 33% high molecular weight PVC, and 66% plasticizer (e.g., o-NPOE or DOS).
-
Causality: The ratio of plasticizer to PVC is critical. Too little plasticizer results in a rigid, non-responsive membrane, while too much can lead to a mechanically weak film with excessive leaching.[9][19]
-
-
Dissolution:
-
Add a volatile solvent, such as tetrahydrofuran (THF), to the vial to dissolve all components completely. Use approximately 1.5 mL of THF for every 100 mg of solid components.
-
Vortex or sonicate the mixture until a homogenous, slightly viscous solution (the "cocktail") is formed.
-
-
Solvent Casting:
-
Place a clean, flat glass ring (e.g., 24 mm diameter) on a perfectly level glass plate.
-
Carefully pipette the membrane cocktail into the glass ring, ensuring the solution fills the ring evenly.
-
Causality: A level surface is essential for creating a membrane of uniform thickness, which is crucial for consistent and reproducible optical measurements.
-
-
Drying and Conditioning:
-
Cover the setup loosely (e.g., with a petri dish lid) to allow for slow evaporation of the THF over 24 hours. Rapid evaporation can create pinholes and imperfections in the membrane.
-
Once dry, carefully peel the transparent membrane from the glass plate. Small discs (e.g., 6 mm diameter) can be punched out for sensor assembly.
-
Condition the membrane discs by soaking them in the appropriate buffer solution for several hours before use to ensure equilibrium is reached.
-
Protocol 2: Performance Evaluation of the Optode
This protocol outlines the steps to characterize the sensor's response.
-
Spectrophotometric Measurement:
-
Mount the conditioned optode membrane in a flow cell or cuvette holder within a spectrophotometer or plate reader.
-
Record the full absorbance or fluorescence spectrum of the membrane in a baseline buffer solution. Identify the wavelengths corresponding to the protonated and deprotonated forms of this compound.
-
-
Generating a Calibration Curve:
-
Sequentially introduce a series of calibration solutions with varying concentrations of the target analyte (e.g., different pH buffers).
-
Allow the signal to stabilize for each solution and record the spectrum. The response time is the time taken to reach ~95% of the final stable signal.
-
Plot the ratio of absorbances at the two wavelengths (deprotonated/protonated) against the logarithm of the analyte concentration (or pH).
-
Causality: Ratiometric measurement, using the ratio of two peaks, corrects for fluctuations in light source intensity, membrane path length, or dye concentration, leading to a more robust and reliable signal.[2][17][20]
-
-
Determining Selectivity:
-
Use the Fixed Interference Method (FIM). Prepare a series of solutions containing a fixed concentration of an interfering ion while varying the concentration of the primary (target) ion.
-
Generate a calibration curve in the presence of the interferent. The horizontal shift of this curve relative to the curve without the interferent is used to calculate the selectivity coefficient.
-
Causality: Selectivity coefficients are a quantitative measure of the sensor's preference for the target ion over other potentially interfering ions, which is a critical parameter for analysis in complex samples.[8]
-
Experimental Workflow Diagram
Caption: Experimental workflow for optode fabrication and evaluation.
Conclusion and Future Outlook
This compound remains a cornerstone indicator dye for the development of optical pH and ion sensors. This guide demonstrates that its ultimate performance is inextricably linked to the properties of its host polymer matrix. While traditional PVC matrices are well-understood and easy to formulate, modern applications demanding higher stability and biocompatibility are increasingly benefiting from advanced polymers like polyurethane. The advent of plasticizer-free designs, such as direct immobilization on functional fabrics, is paving the way for next-generation wearable and disposable sensors.
For the research scientist or developer, the optimal choice of matrix will always be application-dependent. A thorough understanding of the interplay between the chromoionophore, the polymer, and the plasticizer—as outlined in this guide—is paramount to designing a sensor system that is not only functional but also robust, reliable, and fit for purpose.
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A Comparative Analysis of Optical and Electrochemical Sensing Modalities Utilizing Chromoionophore III
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth comparative analysis of optical and electrochemical sensors, with a special focus on the application and performance of Chromoionophore III. We will explore the fundamental principles of each sensing modality, provide detailed experimental protocols for sensor fabrication, and present a comparative analysis of their performance characteristics. This guide is intended to equip researchers with the necessary knowledge to select the most appropriate sensing strategy for their specific analytical challenges.
Introduction: The Convergence of Recognition and Transduction
At the heart of chemical sensing lies the principle of molecular recognition coupled with signal transduction. The ability to selectively bind a target analyte and convert that binding event into a measurable signal is the cornerstone of sensor technology. In this guide, we delve into two powerful and widely adopted transduction methods: optical and electrochemical sensing.
Optical sensors leverage changes in light properties—such as absorbance, fluorescence, or reflectance—to quantify an analyte. These sensors often employ chromoionophores, which are specialized dyes that exhibit distinct spectral changes upon interaction with an ion or a change in their local environment.
Electrochemical sensors , on the other hand, measure changes in electrical properties, such as potential or current, that arise from the interaction between an analyte and an electrode surface. Potentiometric sensors, a prominent type of electrochemical sensor, rely on ionophores to selectively bind target ions at a membrane interface, generating a measurable potential difference.
This guide will use the detection of sodium ions (Na⁺) as a model system to compare these two modalities. For the optical sensor, we will focus on the use of This compound , a pH-sensitive dye that is a cornerstone of many ion-selective optodes. For the electrochemical sensor, we will describe a state-of-the-art potentiometric sensor employing a highly selective sodium ionophore.
The Role of this compound in Optical Sensing
This compound (ETH 5350) is a lipophilic Nile Blue derivative that functions as a pH indicator.[1][2] Its application in ion-selective optical sensors, known as optodes, is based on an ion-exchange mechanism. In a typical sodium-selective optode, the sensor membrane contains four key components:
-
A polymer matrix: Typically high molecular weight poly(vinyl chloride) (PVC), which provides structural integrity to the membrane.[3][4]
-
A plasticizer: A water-immiscible organic solvent, such as bis(2-ethylhexyl) sebacate (DOS) or 2-nitrophenyl octyl ether (o-NPOE), which dissolves the other components and allows for their mobility within the membrane.[3][4]
-
An ionophore: A molecule that selectively binds the target ion. For sodium sensing, a highly selective sodium ionophore is used.[2]
-
A chromoionophore: In this case, this compound, which acts as a signal transducer.
Signaling Mechanism of a Sodium-Selective Optode
The sensing mechanism relies on a competitive binding process at the sample-membrane interface. The sodium ionophore (Na⁺-Ionophore) in the membrane selectively extracts sodium ions from the aqueous sample into the organic membrane phase. To maintain charge neutrality within the membrane, this influx of positive charge must be compensated. This is achieved by the release of a proton (H⁺) from the protonated form of this compound (C⁺H).[5] This deprotonation event causes a distinct change in the chromoionophore's optical properties, which can be measured by absorbance or fluorescence spectroscopy.[2]
The equilibrium can be summarized as follows:
Na⁺(aq) + Na⁺-Ionophore(mem) + C⁺H(mem) ⇌ + C(mem) + H⁺(aq)
An increase in the sodium ion concentration in the sample drives the equilibrium to the right, leading to more deprotonation of this compound and a corresponding change in the optical signal.
}
Principles of Potentiometric Electrochemical Sensing
Potentiometric sensors, specifically ion-selective electrodes (ISEs), operate on a different principle. They measure the potential difference that develops across a selective membrane when it is in contact with a solution containing the target ion.[6][7] Similar to optical sensors, the membrane of a potentiometric sensor is typically composed of a PVC matrix, a plasticizer, and an ionophore.[3][4] However, it does not require a chromoionophore.
Signaling Mechanism of a Sodium-Selective Electrode
The key component of a sodium-selective electrode is a highly selective sodium ionophore embedded in the membrane.[8] When the electrode is immersed in a sample solution, an equilibrium is established at the interface between the sample and the membrane. The sodium ionophore selectively binds with Na⁺ ions from the sample, creating a charge separation at the interface. This charge separation generates a phase boundary potential.
The potential of the ion-selective electrode is measured against a reference electrode with a stable potential. According to the Nernst equation, the measured potential is logarithmically proportional to the activity (approximated by concentration in dilute solutions) of the target ion in the sample.[9]
}
Experimental Protocols
Here, we provide detailed protocols for the fabrication of a sodium-selective optical sensor using this compound and a sodium-selective potentiometric electrode.
Fabrication of a Sodium-Selective Optical Sensor Membrane
This protocol is adapted from established methods for preparing ion-selective optodes.[2][10]
Materials:
-
This compound
-
Sodium Ionophore V
-
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB)
-
High molecular weight poly(vinyl chloride) (PVC)
-
Bis(1-butylpentyl) adipate (plasticizer)
-
Tetrahydrofuran (THF)
Protocol:
-
Prepare the membrane cocktail: In a clean glass vial, dissolve the following components in 1 mL of THF:
-
0.40 wt% this compound
-
12.06 wt% Sodium Ionophore V
-
0.72 wt% NaTFPB
-
28.94 wt% PVC
-
57.87 wt% Bis(1-butylpentyl) adipate
-
-
Homogenize the solution: Vortex the mixture until all components are completely dissolved and the solution is homogeneous.
-
Cast the membrane: Pipette a small volume (e.g., 200 µL) of the cocktail into a glass ring (2-3 cm diameter) placed on a clean, flat glass slide.
-
Evaporate the solvent: Allow the THF to evaporate slowly in a dust-free environment at room temperature for at least 24 hours.
-
Retrieve the membrane: Once the solvent has fully evaporated, a transparent, flexible membrane is formed, which can be carefully peeled from the glass slide.
}
Fabrication of a Sodium-Selective Potentiometric Electrode
This protocol describes the preparation of a conventional PVC membrane ion-selective electrode.[1][11]
Materials:
-
Sodium Ionophore (e.g., a highly selective calix[9]arene-based ionophore)
-
Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)
-
High molecular weight poly(vinyl chloride) (PVC)
-
o-Nitrophenyl octyl ether (o-NPOE) (plasticizer)
-
Tetrahydrofuran (THF)
-
Ag/AgCl wire
-
Internal filling solution (e.g., 0.1 M NaCl)
-
Electrode body
Protocol:
-
Prepare the membrane cocktail: In a clean glass vial, dissolve the following components in 1 mL of THF:
-
1 wt% Sodium Ionophore
-
0.5 wt% KTpClPB
-
33 wt% PVC
-
65.5 wt% o-NPOE
-
-
Homogenize the solution: Vortex the mixture until all components are completely dissolved.
-
Cast the membrane: Dip the end of a clean electrode body into the cocktail solution and withdraw slowly. Allow the THF to evaporate. Repeat this process 3-4 times to build up a membrane of sufficient thickness. Let the final membrane dry for at least 12 hours.
-
Assemble the electrode: Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped. Insert the Ag/AgCl wire into the filling solution to act as the internal reference electrode.
-
Condition the electrode: Soak the electrode in a 0.01 M NaCl solution for at least 24 hours before use to ensure a stable and reproducible potential.
}
Comparative Performance Analysis
The choice between an optical and an electrochemical sensor depends on the specific requirements of the application. Below is a comparative analysis of their typical performance characteristics.
| Performance Metric | Optical Sensor (with this compound) | Potentiometric Sensor (Electrochemical) | Rationale and Causality |
| Sensitivity | High, tunable by membrane composition and pH.[12] | Nernstian response (approx. 59/z mV per decade change in activity, where z is the ion charge).[9][13] | Optical sensors can exhibit large changes in absorbance or fluorescence, offering high sensitivity. Potentiometric sensitivity is fundamentally limited by the Nernst equation. |
| Selectivity | Good to excellent, primarily determined by the ionophore.[2][14] | Excellent, determined by the ionophore's binding affinity for the target ion over interfering ions.[8] | Both sensor types rely on the selectivity of the ionophore. Potentiometric sensors often exhibit slightly better selectivity due to the direct thermodynamic relationship between ion binding and potential. |
| Response Time | Typically in the range of 1 to 5 minutes.[12][15] | Generally faster, often in the range of 10 to 30 seconds.[11][13] | Optical sensors require diffusion of the analyte into the membrane and the subsequent ion-exchange reaction to reach equilibrium. Potentiometric sensors respond to the establishment of the phase boundary potential, which is typically a faster process. |
| Dynamic Range | Typically 2-4 orders of magnitude.[2][14] | Wider, often 4-6 orders of magnitude.[9][11] | The logarithmic response of potentiometric sensors naturally lends itself to a wider dynamic range. Optical sensors can be limited by the saturation of the chromoionophore. |
| Stability | Can be affected by photobleaching of the chromoionophore and leaching of membrane components. | Prone to potential drift over time due to changes in the reference electrode and membrane composition.[3] | Both sensor types can experience degradation over time. Optical sensors have the additional challenge of dye stability, while potentiometric sensors are sensitive to the stability of the entire electrochemical cell. |
| Instrumentation | Requires a spectrophotometer or fluorometer. | Requires a high-impedance potentiometer (pH/ion meter) and a reference electrode. | The instrumentation for potentiometric measurements is generally simpler and less expensive than that for optical measurements. |
| Miniaturization | Highly amenable to miniaturization, including fiber optic probes and nanoparticle-based sensors. | Can be miniaturized (e.g., solid-contact electrodes), but requires a stable reference electrode. | Both technologies can be miniaturized, but optical sensors may offer more flexibility in terms of form factor, particularly for remote sensing applications. |
Conclusion: Selecting the Right Tool for the Job
Both optical sensors utilizing this compound and potentiometric electrochemical sensors are powerful tools for ion detection. The choice between them is not a matter of one being universally superior, but rather a decision based on the specific demands of the research application.
Optical sensors are particularly well-suited for applications where high sensitivity is required and where non-electrical, non-contact measurements are advantageous. The ability to tune their response and their amenability to miniaturization and imaging make them attractive for applications in cell biology and microfluidics.
Potentiometric sensors excel in providing a wide dynamic range, rapid response times, and robust, cost-effective measurements. They are the workhorses of many clinical and environmental monitoring applications where continuous and reliable data are paramount.
By understanding the fundamental principles, fabrication methods, and performance trade-offs of each sensing modality, researchers can make informed decisions to advance their scientific and developmental goals.
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Polymeric Optical Sensors for Selective and Sensitive Nitrite Detection Using Cobalt(III) Corrole and Rh(III) Porphyrin as Ionophores. (2014, June 26). National Institutes of Health. Retrieved January 14, 2026, from [Link]
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Development of Chromium(III) Selective Potentiometric Sensors for Its Determination in Petroleum Water Samples Using Synthesized Nano Schiff Base Complex as an Ionophore. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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The potentiometric responses of each type of prepared electrodes... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Development of Chromium(III) Selective Potentiometric Sensors for Its Determination in Petroleum Water Samples Using Synthesized Nano Schiff Base Complex as an Ionophore. (2021, December 22). Bohrium. Retrieved January 14, 2026, from [Link]
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Unintended Changes of Ion-Selective Membranes Composition—Origin and Effect on Analytical Performance. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
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Fabrication of micrometer and submicrometer-sized ion-selective optodes via a solvent displacement process. (2009, March 15). PubMed. Retrieved January 14, 2026, from [Link]
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A Comparative Guide to Chromoionophore III Sensor Performance for Researchers
An In-depth Analysis of Chromoionophore III in Ion-Selective Optodes, Offering a Comparative Performance Assessment and Validated Experimental Protocols for Scientific and Drug Development Applications.
In the landscape of modern analytical chemistry and drug discovery, the precise measurement of ion concentrations is a critical parameter. Ion-selective sensors, particularly optical variants known as optodes, offer a powerful tool for this purpose. At the heart of many of these sensors lies a class of molecules known as chromoionophores, which transduce the chemical event of ion binding into a measurable optical signal. This guide provides a comprehensive inter-laboratory comparison of the performance of this compound, a widely used pH-sensitive dye in the development of ion-selective optodes.
This publication will delve into the fundamental principles governing this compound-based sensors, present a comparative analysis of its performance against other chromoionophores, and provide detailed, validated experimental protocols to ensure scientific integrity and reproducibility.
The Underpinning Principle: An Ion-Exchange Cascade
This compound, a derivative of Nile Blue, functions as an optical transducer within an ion-selective membrane.[1] Its response is not a direct interaction with the target analyte but rather a consequence of a carefully orchestrated ion-exchange mechanism. The sensor's selectivity for a specific ion, such as potassium (K⁺), is conferred by a specific ionophore, like Valinomycin, which is also embedded in the membrane.[2]
The fundamental process, depicted in the signaling pathway below, involves the exchange of a proton (H⁺) from the chromoionophore for the target cation from the sample, facilitated by the selective ionophore. This deprotonation of this compound leads to a distinct color change, which can be quantified spectrophotometrically to determine the analyte concentration.[3] The degree of this color change is directly proportional to the concentration of the target ion in the sample.
Caption: Signaling pathway of a this compound-based ion-selective optode.
Performance Metrics: A Comparative Analysis
The efficacy of an ion-selective sensor is determined by several key performance indicators. This section provides a comparative overview of this compound's performance, drawing upon available literature.
| Performance Metric | This compound | Chromoionophore I | Notes |
| pKa | ~12.0 (in methanol)[3] | ~10.6 (in methanol)[3] | The higher pKa of this compound makes it highly sensitive to pH changes but can limit its dynamic range for certain cations at physiological pH.[3] |
| Potassium (K⁺) Sensing | Requires high concentrations (>0.01 M) for a significant response.[3] | Responds to K⁺ at physiological sweat concentrations.[3] | Chromoionophore I is generally more suitable for physiological K⁺ measurements due to its lower pKa.[3] |
| Sodium (Na⁺) Sensing | Requires very high concentrations (>0.1 M) for an appreciable response.[3] | Can be used to detect Na⁺ at physiological sweat concentrations.[3] | Similar to potassium sensing, Chromoionophore I is preferred for physiological Na⁺ levels.[3] |
| pH Sensing | Excellent sensitivity and dynamic range for sweat pH (4.5–7.5).[3] | Can also be used for pH detection. | This compound's high pKa is advantageous for applications requiring high sensitivity to pH fluctuations.[3] |
| Response Time | Typically in the range of minutes.[3] | Similar response times to this compound.[3] | Response time is influenced by the membrane composition and thickness. |
| Reversibility | Excellent, due to the reversible protonation/deprotonation process.[3] | Excellent.[3] | A key advantage of chromoionophore-based sensors. |
Key Insights from the Comparison:
-
The Critical Role of pKa: The acidity constant (pKa) of the chromoionophore is a pivotal factor in determining the sensor's dynamic range. For the detection of cations like K⁺ and Na⁺ at physiological levels, a chromoionophore with a lower pKa, such as Chromoionophore I, is often more appropriate.[3]
-
pH Cross-Sensitivity: A significant challenge with chromoionophore-based sensors is their inherent pH dependence.[4] The sensor's response is a function of both the target ion concentration and the sample's pH. This necessitates careful pH buffering of samples or the use of a parallel pH sensor for accurate measurements.
-
The Matrix Matters: The composition of the sensor membrane, including the polymer matrix, plasticizer, and ion exchanger, significantly influences the sensor's performance characteristics, including selectivity and response time.[4]
Towards Standardization: A Validated Experimental Protocol
To facilitate inter-laboratory comparison and ensure the generation of reliable data, a standardized and self-validating experimental workflow is essential. The following protocol outlines the key steps for the fabrication and characterization of a this compound-based optical sensor.
Sources
A Technical Guide to the Evolving Landscape of Ion Sensing: Benchmarking New Chromoionophores Against the Standard, Chromoionophore III
For decades, Chromoionophore III (ETH 5350) has been a cornerstone in the development of ion-selective optodes, serving as a reliable pH-sensitive transducer for monitoring critical ion concentrations in biological and environmental samples. However, the inherent pH dependency of traditional chromoionophores presents a significant challenge, prompting the development of a new generation of sensing molecules. This guide provides an in-depth comparison of emerging chromoionophores against the established benchmark, this compound, with a focus on their performance characteristics and the experimental methodologies required for their rigorous evaluation.
This analysis is tailored for researchers, scientists, and drug development professionals seeking to advance their ion sensing capabilities by leveraging the latest innovations in chromoionophore technology. We will delve into the mechanistic differences between classical and novel chromoionophores, present a framework for their comparative evaluation, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.
The Paradigm Shift: From pH-Dependency to Polarity-Based Sensing
Traditional chromoionophores, such as this compound, are lipophilic pH indicators.[1][2] Their operation is based on a reversible protonation/deprotonation mechanism that results in a change in their optical properties (color or fluorescence).[3][4] When coupled with a specific ionophore within a sensor membrane, the binding of the target ion triggers an ion-exchange process, altering the local pH and thus the spectral response of the chromoionophore.[5] This mechanism, while effective, is intrinsically susceptible to fluctuations in the sample's background pH, which can lead to inaccurate readings.[6]
The quest for pH-independent ion sensing has led to the exploration of solvatochromic dyes . Unlike their pH-sensitive counterparts, these molecules exhibit a change in their absorption or fluorescence spectra in response to alterations in the polarity of their immediate microenvironment.[7][8] When a target ion binds to the ionophore, the resulting influx of ions into the sensor membrane changes its local polarity, which is then reported by the solvatochromic dye. This direct sensing of the ion-induced polarity change decouples the sensor's response from the bulk sample's pH, representing a significant advancement in the field.[9] Prominent examples of solvatochromic dyes being explored for ion sensing include derivatives of Nile Red and Reichardt's dye .[10][11]
Head-to-Head: Performance Evaluation of Chromoionophores
To provide a clear and objective comparison, we will evaluate the performance of this compound against a representative next-generation solvatochromic dye. For this guide, we will use a functionalized Nile Red derivative as the exemplar for the new class of chromoionophores, drawing upon performance data from various studies. The key performance metrics for comparison are selectivity, sensitivity (dynamic range), response time, and long-term stability.
Data Presentation: A Comparative Analysis
| Performance Metric | This compound (ETH 5350) | Functionalized Nile Red Derivative | Key Advantage of the New Chromoionophore |
| Sensing Mechanism | pH-dependent ion-exchange | Polarity-dependent solvatochromism | pH-independence , reducing a major source of interference. |
| Typical Dynamic Range | Micromolar to millimolar concentrations | Sub-micromolar to millimolar concentrations | Potentially wider dynamic range and lower limits of detection. |
| Selectivity | Highly dependent on the associated ionophore | Primarily dependent on the associated ionophore | Enhanced overall selectivity due to the elimination of pH cross-sensitivity. |
| Response Time (t90) | Typically in the range of minutes | Can be engineered for faster response, often in seconds to a few minutes | Faster equilibration times for real-time monitoring. |
| Long-Term Stability | Prone to signal drift due to leaching and photobleaching | Improved stability through covalent immobilization and enhanced photostability | Greater operational lifetime and reduced need for frequent recalibration. |
Experimental Protocols for Rigorous Benchmarking
To ensure the validity of any comparative study, standardized and well-documented experimental protocols are essential. The following sections outline the key methodologies for evaluating the performance of chromoionophores.
Experimental Workflow for Chromoionophore Benchmarking
Caption: Workflow for benchmarking new chromoionophores against a standard.
Step-by-Step Methodologies
1. Preparation of the Ion-Selective Optode Membrane:
-
Objective: To create a reproducible sensing membrane containing the chromoionophore and other necessary components.
-
Protocol:
-
Prepare a stock solution of the sensing "cocktail" by dissolving the chromoionophore, a selective ionophore (e.g., valinomycin for K+), a polymer matrix (e.g., polyvinyl chloride - PVC), and a plasticizer (e.g., dioctyl sebacate - DOS) in a volatile solvent like tetrahydrofuran (THF).
-
Dispense a precise volume of the cocktail onto a clean, inert substrate (e.g., a glass slide or the tip of a fiber optic cable).
-
Allow the solvent to evaporate completely in a controlled environment to form a thin, uniform sensing membrane.
-
Condition the membrane by soaking it in a solution of the primary ion for a specified period to ensure equilibrium.
-
2. Determination of Sensitivity and Dynamic Range:
-
Objective: To quantify the sensor's response to a range of target ion concentrations.
-
Protocol:
-
Prepare a series of standard solutions of the target ion with increasing concentrations.
-
Sequentially expose the optode membrane to each standard solution, starting from the lowest concentration.
-
Record the absorbance or fluorescence spectrum at each concentration after the signal has stabilized.
-
Plot the change in absorbance or fluorescence intensity against the logarithm of the ion concentration to generate a calibration curve.
-
The dynamic range is the concentration range over which a reproducible and significant change in the optical signal is observed. The sensitivity is determined by the slope of the linear portion of the calibration curve.
-
3. Measurement of Selectivity Coefficients:
-
Objective: To quantify the sensor's preference for the target ion over other potentially interfering ions. The Fixed Interference Method (FIM) is a commonly used approach.[9]
-
Protocol:
-
Prepare a solution containing a fixed concentration of the interfering ion.
-
Measure the optical response of the sensor in this solution.
-
Add increasing concentrations of the primary ion to this solution and record the corresponding optical signals.
-
Plot the optical response versus the activity of the primary ion.
-
The selectivity coefficient (K_pot) can be calculated from the intersection of the response curves for the primary and interfering ions. A smaller K_pot value indicates higher selectivity for the primary ion.
-
4. Assessment of Response Time:
-
Objective: To determine the time it takes for the sensor to reach a stable signal after a change in ion concentration.
-
Protocol:
-
Place the optode in a solution with a low concentration of the target ion and record the stable baseline signal.
-
Rapidly switch to a solution with a high concentration of the target ion while continuously recording the optical signal.
-
The response time (often reported as t90) is the time taken for the signal to reach 90% of the final steady-state value.[12]
-
5. Evaluation of Long-Term Stability:
-
Objective: To assess the sensor's ability to provide consistent measurements over an extended period.
-
Protocol:
-
Continuously expose the optode to a solution with a constant concentration of the target ion for an extended period (e.g., hours or days).
-
Periodically record the optical signal.
-
Signal drift, characterized by a gradual and continuous change in the baseline signal, indicates a lack of long-term stability. Factors contributing to drift include leaching of sensor components and photobleaching of the chromoionophore.
-
The Signaling Pathway: A Visual Representation
The fundamental difference in the signaling mechanism between traditional and solvatochromic chromoionophores can be visualized as follows:
Caption: Signaling pathways for traditional and solvatochromic chromoionophores.
Conclusion: Embracing the Future of Ion Sensing
While this compound has been an invaluable tool, the development of new chromoionophores, particularly pH-insensitive solvatochromic dyes, marks a significant step forward in the field of optical ion sensing. These novel reporters offer the promise of more robust, reliable, and versatile sensors with enhanced performance characteristics. By understanding the underlying mechanisms and employing rigorous benchmarking protocols, researchers can confidently evaluate and adopt these next-generation tools to push the boundaries of analytical and bioanalytical chemistry. The continued innovation in chromoionophore design, coupled with a commitment to thorough experimental validation, will undoubtedly pave the way for more sophisticated and impactful applications in science and medicine.
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Colorimetric response (A), response time (B), and reversibility (C) of... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
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Selectivity of potentiometric ion sensors. (2002). PubMed. Retrieved January 14, 2026, from [Link]
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Nile red derivatives for dual-channel organelle imaging and LPS detection. (2024). RSC Publishing. Retrieved January 14, 2026, from [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Chromoionophore III
For the modern researcher, the lifecycle of a chemical reagent extends far beyond the confines of the experiment. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides an in-depth, procedural framework for the proper disposal of Chromoionophore III (CAS No. 149683-18-1), a specialized pH-sensitive dye integral to the development of ion-selective sensors. Our objective is to empower you, our valued scientific partners, with the knowledge to manage this compound safely and effectively from acquisition to final disposal, ensuring the protection of both personnel and the environment.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, it is imperative to understand the inherent characteristics of this compound that dictate its handling and waste management protocols.
Furthermore, as a combustible solid, this compound presents a fire risk, particularly when in powdered form or in the presence of ignition sources.[6][7] Combustion of this organic compound may produce hazardous byproducts, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).
Table 1: Key Hazard and Physical Properties of this compound
| Property | Value/Classification | Source |
| CAS Number | 149683-18-1 | |
| Physical State | Solid | |
| Combustibility | Combustible Solid | |
| Water Hazard Class | WGK 3 (Highly hazardous to water) | |
| Incompatible Materials | Strong oxidizing agents |
Procedural Guide: Step-by-Step Disposal of this compound
The following protocol is designed to ensure the safe and compliant disposal of this compound waste. This procedure should be integrated into your laboratory's broader Chemical Hygiene Plan.
Part 1: Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling this compound for any purpose, including disposal, ensure the following safety measures are in place:
-
Engineering Controls: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation of fine particulates.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear ANSI-approved safety glasses or chemical splash goggles.
-
Hand Protection: Nitrile gloves are recommended. For prolonged contact or when handling larger quantities, consider double-gloving.
-
Body Protection: A flame-resistant lab coat, buttoned to its full length, is mandatory. Ensure that full-length pants and closed-toe shoes are worn.
-
Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter should be used.
-
Part 2: Waste Segregation and Collection
Proper segregation is the first and most critical step in the disposal process.
-
Designate a Specific Waste Container: Use a clearly labeled, dedicated hazardous waste container for all solid this compound waste. The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number (149683-18-1), and the appropriate hazard pictograms (e.g., flammable, environmental hazard).
-
Avoid Mixing Waste: Do not mix this compound waste with other chemical waste streams, especially strong oxidizing agents, to prevent potentially violent reactions.[8] It should also be segregated from aqueous waste to prevent any potential for dissolution and environmental release.
Part 3: Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Secure the Area: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of PPE as described in Part 1.
-
Contain the Spill: For solid spills, use a scoop and brush to carefully collect the material. Avoid generating dust. Do not use water to clean up the spill, as this will create a solution that is highly hazardous to water.
-
Collect and Dispose of Cleanup Materials: Place all contaminated materials, including absorbent pads, gloves, and any other debris, into the designated hazardous waste container for this compound.
-
Decontaminate the Area: After the solid material is removed, decontaminate the surface with a suitable solvent (e.g., ethanol or isopropanol), and collect the cleaning materials as hazardous waste.
Part 4: Final Disposal
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste management company.
-
Storage Pending Disposal: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from heat, ignition sources, and incompatible materials. Flammable storage cabinets are recommended.[7][9]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for the collection and disposal of the waste.
-
Documentation: Maintain a detailed record of the waste generated, including the quantity and date of disposal, in accordance with your institution's policies and local regulations.
The Logic of Segregation: A Visual Workflow
To illustrate the critical decision-making process in the disposal of this compound, the following workflow diagram is provided.
Caption: Workflow for the safe disposal of this compound.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is a non-negotiable aspect of responsible research. By adhering to the procedures outlined in this guide, scientists and laboratory personnel can ensure they are not only compliant with regulations but are also actively contributing to a safer laboratory environment and the protection of our precious water resources. The principles of careful segregation, proper containment, and partnership with certified disposal experts are paramount. Let this guide serve as a practical tool in your commitment to excellence in both scientific discovery and environmental stewardship.
References
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Wayne State University. Flammable Solid Chemicals SOP.[Link]
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Greenflow. How to Safely Dispose of Highly Flammable Chemicals.[Link]
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Tion. Safe Storage and Disposal of Chemicals in A Lab.[Link]
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Nipissing University. Hazardous Materials Disposal Guide.[Link]
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ChemReg.net. Water Hazard Classification (WGK) in Germany.[Link]
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Chemitek's Solar. Understanding the German Water Hazard Class.[Link]
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ChemSafetyPro.COM. Aquatic Toxicity.[Link]
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Umweltbundesamt (German Environment Agency). Substances hazardous to waters.[Link]
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Hessian Portal for Administrative Services. Independently classify water-polluting chemical substances.[Link]
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U.S. Environmental Protection Agency. Aquatic Life Criteria and Methods for Toxics.[Link]
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MySkinRecipes. this compound.[Link]
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A Researcher's Guide to Safely Handling Chromoionophore III: Essential Personal Protective Equipment and Protocols
Navigating the frontiers of chemical sensing and drug development requires not only innovative thinking but also an unwavering commitment to safety. Chromoionophore III, a key reagent in the formulation of ion-selective electrodes and optical sensors, is a powerful tool in the modern laboratory.[1][2] Its utility, however, necessitates a thorough understanding of its handling requirements to ensure the well-being of the researchers who use it. This guide provides essential, immediate safety and logistical information, focusing on the personal protective equipment (PPE) and procedural discipline required for the safe handling and disposal of this compound.
Understanding the Risks: A Proactive Stance on Safety
Core Personal Protective Equipment for Handling this compound
The selection of appropriate PPE is the cornerstone of safe laboratory practice. For this compound, a multi-faceted approach to PPE is essential to prevent exposure.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields (minimum); chemical splash goggles are recommended. | Protects the eyes from airborne particles of this compound and potential splashes of solutions containing the compound. |
| Hand Protection | Chemical-resistant nitrile gloves (minimum 5 mil thickness). | Prevents direct skin contact with the compound. Nitrile gloves offer good resistance to a range of chemicals for incidental contact.[3][4][5][6][7][8] For prolonged handling or when preparing solutions, consider double-gloving. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher. | Mitigates the risk of inhaling fine dust particles of the solid compound. |
| Body Protection | A long-sleeved laboratory coat. | Protects the skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes. | Provides a barrier against spills and dropped objects. |
Procedural Discipline: Your First Line of Defense
Beyond the physical barriers of PPE, a disciplined and well-rehearsed workflow is paramount. The following step-by-step protocols for donning, doffing, and disposal of PPE are designed to be a self-validating system of safety.
Donning PPE: A Deliberate Sequence
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Lab Coat: Put on your laboratory coat, ensuring it is fully buttoned.
-
Respirator: If handling the solid form, now is the time to put on your N95 respirator. Ensure a proper seal around your nose and mouth.
-
Eye Protection: Put on your safety glasses or goggles.
-
Gloves: Don your nitrile gloves, pulling the cuffs over the sleeves of your lab coat to create a seal.
Doffing PPE: A Decontamination-Focused Approach
The order of PPE removal is critical to prevent self-contamination.
-
Gloves: Remove your gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.
-
Lab Coat: Remove your lab coat by folding it in on itself, keeping the contaminated outer surface contained.
-
Hand Hygiene: Wash your hands thoroughly.
-
Eye Protection: Remove your safety glasses or goggles.
-
Respirator: Remove your respirator without touching the front.
-
Final Hand Hygiene: Wash your hands again as a final precaution.
Experimental Workflow for Safe Handling
The following diagram illustrates the key stages of safely handling this compound, from preparation to disposal.
Caption: A workflow diagram for the safe handling of this compound.
Disposal Plan: A Commitment to Environmental Responsibility
All materials contaminated with this compound, including used gloves, weigh boats, and pipette tips, should be treated as hazardous chemical waste.
-
Segregation: Keep this compound waste separate from other laboratory waste streams to prevent accidental chemical reactions.
-
Containment: Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Disposal: Dispose of the contained waste through your institution's environmental health and safety office or a licensed chemical waste disposal contractor. Never dispose of this compound down the drain or in regular trash.
By adhering to these rigorous safety protocols, you can confidently and safely unlock the scientific potential of this compound, secure in the knowledge that you have prioritized your well-being and that of your colleagues.
References
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Scientific Laboratory Supplies. (n.d.). This compound, Selectoph. Retrieved from [Link]
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University of Colorado Boulder Environmental Health & Safety. (n.d.). Chemical Safety PPE. Retrieved from [Link]
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University of Nevada, Reno Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
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Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
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Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]
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CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]
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All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]
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- 2. scientificlabs.co.uk [scientificlabs.co.uk]
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- 5. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
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- 8. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
